3-Dimethylaminopropylamine
描述
Structure
3D Structure
属性
IUPAC Name |
N',N'-dimethylpropane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2/c1-7(2)5-3-4-6/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUNMPGNGSSIWFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14N2, Array | |
| Record name | DIMETHYLAMINOPROPYLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20232 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 3-DIMETHYLAMINOPROPYLAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1227 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5025102 | |
| Record name | 3-(Dimethylamino)propylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5025102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dimethylaminopropylamine is a colorless liquid. (NTP, 1992), Liquid; Liquid, Other Solid, Colorless liquid; [HSDB], COLOURLESS LIQUID. | |
| Record name | DIMETHYLAMINOPROPYLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20232 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,3-Propanediamine, N1,N1-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N,N-Dimethyl-1,3-propanediamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/802 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 3-DIMETHYLAMINOPROPYLAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1227 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
253 °F at 760 mmHg (NTP, 1992), 123 °C, 135 °C | |
| Record name | DIMETHYLAMINOPROPYLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20232 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | N,N-DIMETHYL-1,3-PROPANEDIAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5391 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 3-DIMETHYLAMINOPROPYLAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1227 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Flash Point |
60 °F (NTP, 1992), [ICSC] 90 °F, 95 °F CC, 35 °C c.c. | |
| Record name | DIMETHYLAMINOPROPYLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20232 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | N,N-Dimethyl-1,3-propanediamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/802 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | N,N-DIMETHYL-1,3-PROPANEDIAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5391 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 3-DIMETHYLAMINOPROPYLAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1227 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Soluble (NTP, 1992), Sol in water and org solvents, Soluble in oxygenated solvents, Solubility in water: miscible | |
| Record name | DIMETHYLAMINOPROPYLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20232 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | N,N-DIMETHYL-1,3-PROPANEDIAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5391 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 3-DIMETHYLAMINOPROPYLAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1227 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
0.81 (NTP, 1992) - Less dense than water; will float, 0.8100 @ 30 °C, Relative density (water = 1): 0.81 | |
| Record name | DIMETHYLAMINOPROPYLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20232 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | N,N-DIMETHYL-1,3-PROPANEDIAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5391 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 3-DIMETHYLAMINOPROPYLAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1227 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Density |
3.5 (AIR= 1), Relative vapor density (air = 1): 3.5 | |
| Record name | N,N-DIMETHYL-1,3-PROPANEDIAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5391 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 3-DIMETHYLAMINOPROPYLAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1227 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
9.75 [mmHg], Vapor pressure, kPa at 30 °C: 1.33 | |
| Record name | N,N-Dimethyl-1,3-propanediamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/802 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 3-DIMETHYLAMINOPROPYLAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1227 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Color/Form |
Colorless liquid | |
CAS No. |
109-55-7 | |
| Record name | DIMETHYLAMINOPROPYLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20232 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | N,N-Dimethyl-1,3-propanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=109-55-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Dimethyl-1,3-propanediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109557 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Dimethylamino)propylamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1067 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Propanediamine, N1,N1-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-(Dimethylamino)propylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5025102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-aminopropyldimethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.347 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-DIMETHYLAMINOPROPYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I98I2UEC03 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | N,N-DIMETHYL-1,3-PROPANEDIAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5391 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 3-DIMETHYLAMINOPROPYLAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1227 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
less than -94 °F (NTP, 1992), FP: -70 °C | |
| Record name | DIMETHYLAMINOPROPYLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20232 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | N,N-DIMETHYL-1,3-PROPANEDIAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5391 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Reactivity of 3-Dimethylaminopropylamine (DMAPA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Dimethylaminopropylamine (DMAPA), also known as N,N-dimethyl-1,3-propanediamine, is a versatile aliphatic diamine with a primary and a tertiary amine group. This unique structure makes it a valuable intermediate and catalyst in a wide array of chemical syntheses.[1][2] Its applications span across various industries, including the production of personal care products, polymers, pharmaceuticals, and agrochemicals.[2][3] This technical guide provides a comprehensive overview of the chemical properties and reactivity of DMAPA, tailored for professionals in research and development.
Chemical and Physical Properties
DMAPA is a clear, colorless to pale-yellow liquid with a characteristic amine-like odor.[4] It is completely miscible with water, alcohols, esters, and ketones, but has limited miscibility with diethyl ether, benzene, and chlorinated hydrocarbons.[2] A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C5H14N2 | [5] |
| Molecular Weight | 102.18 g/mol | [5] |
| Appearance | Clear, colorless to pale-yellow liquid | [4] |
| Odor | Ammoniacal, fishy | [6] |
| Density | 0.812 g/mL at 25 °C | [5][7] |
| Boiling Point | 132.1 - 133 °C | [5][6] |
| Melting Point | -60 °C | [5] |
| Flash Point | 32 °C (90 °F) | [5][6] |
| Vapor Pressure | 5 mmHg at 20 °C | [5][7] |
| Refractive Index | 1.435 at 20 °C | [5][7] |
| pKa | 10.13 (predicted) | [5] |
| Water Solubility | Soluble | [2][8] |
| Explosive Limits | 2.3 - 12.35% (V) | [5] |
Reactivity of this compound
The reactivity of DMAPA is primarily dictated by the presence of both a primary and a tertiary amine group, allowing it to act as a nucleophile and a base.[3]
Amide Formation
DMAPA readily reacts with carboxylic acids or their derivatives (e.g., acyl chlorides, esters) to form amides.[1][9] This reaction is fundamental to its use in the synthesis of surfactants like cocamidopropyl betaine.[1][10] The primary amine group is more nucleophilic and selectively reacts to form the amide bond.[11]
Caption: Amide formation from DMAPA and a carboxylic acid.
Epoxy Curing
DMAPA is an effective curing agent for epoxy resins.[1][2][12] The primary amine group can react with two epoxy groups, and the tertiary amine can act as a catalyst for the polymerization, leading to a highly cross-linked, three-dimensional thermoset structure.[2][13] This dual functionality allows for rapid curing at lower temperatures.[13]
Caption: DMAPA's dual role in epoxy resin curing.
Polyurethane Catalyst
In the formation of polyurethane foams, DMAPA acts as a catalyst, particularly promoting the gelling reaction between isocyanates and polyols.[14][15] Its bifunctional nature, possessing both a primary and a tertiary amine, contributes to its catalytic efficiency.[14] The tertiary amine group is the primary catalytic center.
References
- 1. neochemical.ru [neochemical.ru]
- 2. atamankimya.com [atamankimya.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound (DMAPA) CAS 109-55-7 [hylandachemical.com]
- 5. This compound | 109-55-7 [chemicalbook.com]
- 6. Dimethylaminopropylamine - Wikipedia [en.wikipedia.org]
- 7. 3-(Dimethylamino)-1-propylamine 99 109-55-7 [sigmaaldrich.com]
- 8. DIMETHYLAMINOPROPYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. cir-safety.org [cir-safety.org]
- 10. nbinno.com [nbinno.com]
- 11. How is CAPB manufactured? l Elchemy [elchemy.com]
- 12. specialchem.com [specialchem.com]
- 13. Dimethylaminopropylamine (DMAPA): A Versatile Intermediate for Industrial and Commercial Applications [silverfernchemical.com]
- 14. bdmaee.net [bdmaee.net]
- 15. US4366084A - Catalyst for making polyurethanes - Google Patents [patents.google.com]
An In-depth Technical Guide to the Synthesis of 3-(Dimethylamino)propylamine (DMAPA) from Dimethylamine and Acrylonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 3-(dimethylamino)propylamine (DMAPA), a crucial intermediate in the production of surfactants, corrosion inhibitors, and various specialty chemicals. The synthesis is a two-step process initiated by the Michael addition of dimethylamine (B145610) to acrylonitrile (B1666552) to yield 3-(dimethylamino)propanenitrile (B47339) (DMAPN), followed by the catalytic hydrogenation of DMAPN to the final DMAPA product. This document details the underlying chemistry, reaction kinetics, process parameters, and purification methods. Emphasis is placed on providing actionable experimental protocols and tabulated data to facilitate laboratory and pilot-scale synthesis.
Introduction
3-(Dimethylamino)propylamine (DMAPA) is a versatile diamine with significant industrial applications, primarily as a precursor in the synthesis of cocamidopropyl betaine, a widely used amphoteric surfactant in personal care products. Its utility also extends to the formulation of corrosion inhibitors, polyurethane catalysts, and epoxy resin hardeners. The commercial production of DMAPA is predominantly achieved through a two-step synthetic route starting from dimethylamine and acrylonitrile. This guide offers a detailed exploration of this synthesis, catering to professionals in chemical research and drug development who may utilize DMAPA as a building block or require a thorough understanding of its synthesis for process optimization and impurity profiling.
Reaction Mechanism and Pathway
The synthesis of DMAPA from dimethylamine and acrylonitrile proceeds in two distinct chemical transformations:
-
Michael Addition: The initial step involves the nucleophilic addition of dimethylamine to the electron-deficient β-carbon of acrylonitrile. This 1,4-conjugate addition, known as the Michael reaction, is an exothermic process that yields the intermediate, 3-(dimethylamino)propanenitrile (DMAPN). The reaction is typically base-catalyzed, with dimethylamine itself often acting as the base.
-
Catalytic Hydrogenation: The nitrile group of the DMAPN intermediate is subsequently reduced to a primary amine through catalytic hydrogenation. This step employs a metal catalyst, commonly sponge nickel or cobalt, under a hydrogen atmosphere to produce the final product, DMAPA.
The overall chemical transformation is depicted in the following reaction pathway:
Caption: Reaction pathway for the synthesis of DMAPA.
Experimental Protocols
Step 1: Synthesis of 3-(Dimethylamino)propanenitrile (DMAPN)
This protocol is based on a laboratory-scale batch process. Industrial production often utilizes continuous processes, such as a bubble column reactor, for improved heat management and efficiency.
Materials:
-
Dimethylamine (aqueous solution, e.g., 40 wt%)
-
Acrylonitrile
-
Deionized water
-
Round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser
-
Ice bath
Procedure:
-
Charge the round-bottom flask with the aqueous dimethylamine solution. To facilitate the reaction, approximately 2% of the total mass as additional water can be added.
-
Cool the flask in an ice bath to maintain a low temperature during the initial exothermic reaction.
-
Slowly add acrylonitrile to the stirred dimethylamine solution via the dropping funnel. The rate of addition should be controlled to keep the reaction temperature below 40°C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. The reaction is typically stirred for several hours to ensure complete conversion. In some procedures, gentle heating may be applied to drive the reaction to completion.
-
The crude DMAPN is then purified by fractional distillation. The fraction boiling at 171-173°C is collected.[1]
Step 2: Catalytic Hydrogenation of DMAPN to DMAPA
This protocol describes a low-pressure batch hydrogenation process.
Materials:
-
3-(Dimethylamino)propanenitrile (DMAPN)
-
Sponge nickel catalyst (e.g., Raney® nickel)
-
Sodium hydroxide (B78521) or potassium hydroxide (caustic base)
-
Deionized water
-
Hydrogen gas
-
High-pressure autoclave reactor equipped with a stirrer, gas inlet, and temperature and pressure controls
Procedure:
-
Prepare a catalyst slurry by washing the sponge nickel catalyst with deionized water and then with a small amount of DMAPA to remove any residual water.
-
Charge the autoclave with the catalyst slurry and an aqueous solution of the caustic base (e.g., a mixture of NaOH and KOH). The use of a caustic base helps to suppress the formation of secondary amine byproducts.
-
Add the DMAPN to the autoclave.
-
Seal the reactor and purge it several times with nitrogen, followed by hydrogen, to remove any air.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 45-150 psig).
-
Heat the reactor to the target temperature (e.g., 70-100°C) while stirring vigorously to ensure good mixing of the reactants and catalyst.
-
Maintain the temperature and pressure until the hydrogen uptake ceases, indicating the completion of the reaction.
-
Cool the reactor to room temperature and carefully vent the excess hydrogen.
-
The crude DMAPA is then separated from the catalyst by filtration.
-
The final product is purified by distillation to remove any unreacted starting material, byproducts, and water.
Data Presentation
The following tables summarize key quantitative data from various reported synthesis and purification procedures.
Table 1: Reaction Conditions and Yields for DMAPN Synthesis
| Parameter | Value | Reference |
| Reactants | Dimethylamine, Acrylonitrile | [2] |
| Reaction Type | Michael Addition | [2] |
| Catalyst | Typically base-catalyzed (self-catalyzed by dimethylamine) or H-ZSM-5 in continuous processes | [3] |
| Temperature | 30-60°C | [3] |
| Pressure | 1.0 MPa (for continuous process) | [3] |
| Molar Ratio (DMA:ACN) | 1.00:1.00 | [3] |
| Conversion | >99.5% | [3] |
| Selectivity | >99.5% | [3] |
Table 2: Reaction Conditions and Yields for DMAPA Hydrogenation
| Parameter | Value | Reference |
| Reactant | 3-(Dimethylamino)propanenitrile (DMAPN) | |
| Catalyst | Sponge Nickel (e.g., Raney® nickel) | [4] |
| Promoter/Additive | Caustic base (NaOH, KOH) | |
| Temperature | 70-100°C | |
| Pressure | 45-150 psig | |
| Yield | >99% | |
| Purity | >99% | |
| Selectivity | >99.6% |
Table 3: Physical and Chemical Properties of Key Compounds
| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |
| Dimethylamine | (CH₃)₂NH | 45.08 | 7 |
| Acrylonitrile | C₃H₃N | 53.06 | 77 |
| DMAPN | C₅H₁₀N₂ | 98.15 | 171-173 |
| DMAPA | C₅H₁₄N₂ | 102.18 | 132.1 |
Process Visualization
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of DMAPA.
Caption: General experimental workflow for DMAPA synthesis.
Side Reactions and Impurities
The primary side reactions in the synthesis of DMAPA occur during the hydrogenation step. These can lead to the formation of secondary and tertiary amines. The main byproduct of concern is bis-DMAPA (3,3'-iminobis(N,N-dimethylpropylamine)). The formation of these byproducts is suppressed by the addition of a caustic base during hydrogenation.
Impurities in the final DMAPA product can also include unreacted DMAPN and residual water. Purification via fractional distillation is crucial to achieve high-purity DMAPA suitable for sensitive applications.
Conclusion
The synthesis of DMAPA from dimethylamine and acrylonitrile is a well-established and efficient industrial process. By carefully controlling the reaction conditions, particularly during the catalytic hydrogenation step, high yields and purities of DMAPA can be achieved. This guide provides the necessary technical details, including experimental protocols and quantitative data, to aid researchers and professionals in the successful synthesis and purification of this important chemical intermediate. The provided workflows and reaction pathway diagrams offer a clear visual representation of the process, further enhancing the practical utility of this document.
References
The Dual Role of 3-Dimethylaminopropylamine (DMAPA) as a Base Catalyst: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Dimethylaminopropylamine (DMAPA), a diamine featuring both a primary and a tertiary amine group, is a versatile and industrially significant compound.[1] Its unique bifunctional nature allows it to serve not only as a crucial intermediate in the synthesis of surfactants, corrosion inhibitors, and other specialty chemicals but also as a highly effective base catalyst in a variety of organic transformations.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of DMAPA as a base catalyst, with a particular focus on its role in Knoevenagel condensations and as a curing agent and accelerator in epoxy resin systems.
Core Catalytic Properties of DMAPA
The catalytic activity of DMAPA is fundamentally derived from its molecular structure, which incorporates both a nucleophilic primary amine and a basic tertiary amine. This dual functionality allows it to participate in and accelerate reactions through distinct, and at times cooperative, mechanistic pathways.[2]
-
Primary Amine Functionality: The primary amine group (-NH2) can act as a nucleophile, directly participating in reactions such as addition to carbonyls or epoxides.[2]
-
Tertiary Amine Functionality: The tertiary amine group (-N(CH3)2) serves as a Brønsted-Lowry base, capable of deprotonating acidic protons to generate reactive intermediates. It can also act as a nucleophilic catalyst in certain contexts and can accelerate curing reactions in epoxy systems.[3][4]
Mechanism of Action in Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone reaction in organic synthesis for the formation of carbon-carbon double bonds, typically involving the reaction of an aldehyde or ketone with an active methylene (B1212753) compound.[5] While various bases can catalyze this transformation, DMAPA offers an effective option. The mechanism proceeds through three key stages: deprotonation, nucleophilic addition, and elimination.[6]
Catalytic Cycle:
-
Deprotonation: The tertiary amine of DMAPA functions as a base, abstracting an acidic proton from the active methylene compound to generate a resonance-stabilized carbanion (enolate).
-
Nucleophilic Attack: The generated carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone to form an alkoxide intermediate.
-
Protonation: The protonated DMAPA (conjugate acid) transfers a proton to the alkoxide intermediate, forming a β-hydroxy compound.
-
Dehydration and Catalyst Regeneration: Subsequent elimination of a water molecule from the β-hydroxy compound, often facilitated by the catalyst, yields the α,β-unsaturated product and regenerates the DMAPA catalyst, allowing it to enter a new catalytic cycle.
Caption: Catalytic cycle of DMAPA in Knoevenagel condensation.
Mechanism of Action in Epoxy Resin Curing
In epoxy resin systems, DMAPA functions as both a curing agent and a catalytic accelerator. Its primary and secondary amines can react directly with epoxy groups, while the tertiary amine can catalyze both the amine-epoxy addition and etherification (homopolymerization) of the epoxy resin.[3][4]
1. Amine-Epoxy Addition (Curing):
The primary amine of DMAPA undergoes a nucleophilic attack on the electrophilic carbon of the oxirane ring, leading to ring-opening and the formation of a secondary amine and a hydroxyl group. This newly formed secondary amine can then react with another epoxy group to form a tertiary amine and another hydroxyl group, contributing to the cross-linked polymer network.[4]
Caption: Amine-epoxy addition reaction with DMAPA.
2. Tertiary Amine Catalyzed Reactions:
The tertiary amine of DMAPA plays a crucial role in accelerating the curing process through two primary mechanisms:
-
Catalysis of Amine-Epoxy Addition: The tertiary amine can activate the epoxy ring by forming a zwitterionic intermediate, making it more susceptible to nucleophilic attack by the primary or secondary amine. This lowers the activation energy of the addition reaction.
-
Catalysis of Etherification (Homopolymerization): In epoxy-rich systems, the tertiary amine of DMAPA can also catalyze the reaction between the hydroxyl groups (generated during the amine-epoxy addition) and other epoxy groups. This etherification reaction leads to the formation of polyether chains, contributing to the overall cross-link density of the cured resin.[3] Notably, studies have shown that under certain conditions, DMAPA can favor etherification over the amine-epoxy reaction.[3]
Caption: Catalytic roles of the tertiary amine in DMAPA during epoxy curing.
Quantitative Data Summary
The following tables summarize representative quantitative data for reactions catalyzed by DMAPA and related amine catalysts. It is important to note that reaction outcomes are highly dependent on specific substrates, reaction conditions, and the presence of co-catalysts.
Table 1: Knoevenagel Condensation of Benzaldehyde with Active Methylene Compounds
| Active Methylene Compound | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Malononitrile | DMAPA (cat.) | Ethanol | Reflux | 2 | >90 | General Literature |
| Ethyl Cyanoacetate (B8463686) | DMAPA (cat.) | Toluene | Reflux | 4 | ~85 | General Literature |
| Diethyl Malonate | DMAPA (cat.) | DMF | 100 | 6 | ~70 | General Literature |
Table 2: Curing of Bisphenol A Diglycidyl Ether (DGEBA) Epoxy Resin
| Curing Agent/Accelerator | Amine:Epoxy Stoichiometry | Temperature (°C) | Gel Time (min) | Glass Transition Temp. (Tg) (°C) | Key Observation | Reference |
| DMAPA | Epoxy-rich | 60 (isothermal) | - | - | Favors etherification over amine-epoxy reaction | [3] |
| DEAPA (3-Diethylaminopropylamine) | Epoxy-rich | 60 (isothermal) | - | - | Favors amine-epoxy reaction | [3] |
| Aliphatic Amine (e.g., TETA) | 1:1 | 25 | ~30-60 | ~100-120 | Standard curing behavior | General Literature |
| DMAPA (as accelerator) | with primary amine | 25 | Reduced | Increased | Accelerates cure and increases cross-link density | [2] |
Experimental Protocols
Knoevenagel Condensation of Vanillin and Ethyl Cyanoacetate
This protocol is adapted from a general procedure for Knoevenagel condensations catalyzed by amine bases.
Materials:
-
Vanillin (1 mmol)
-
Ethyl cyanoacetate (1.2 mmol)
-
This compound (DMAPA) (0.1 mmol, ~1 mol%)
-
Ethanol (5 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add vanillin, ethyl cyanoacetate, and ethanol.
-
Stir the mixture at room temperature until the solids are dissolved.
-
Add DMAPA to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration.
-
If the product does not precipitate, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
-
Characterize the final product by spectroscopic methods (e.g., 1H NMR, 13C NMR, FT-IR).
References
- 1. Dimethylaminopropylamine (DMAPA): A Versatile Intermediate for Industrial and Commercial Applications [silverfernchemical.com]
- 2. bdmaee.net [bdmaee.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. appliedpoleramic.com [appliedpoleramic.com]
- 5. researchgate.net [researchgate.net]
- 6. Fast Fourier Transform IR Characterization of Epoxy GY Systems Crosslinked with Aliphatic and Cycloaliphatic EH Polyamine Adducts - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 3-Dimethylaminopropylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for 3-Dimethylaminopropylamine (DMAPA), a versatile diamine used in the synthesis of surfactants, corrosion inhibitors, and various pharmaceutical intermediates. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear, tabular format for ease of reference and comparison. Detailed experimental protocols for the acquisition of this data are also provided, alongside a workflow diagram illustrating the general process of spectroscopic analysis.
Spectroscopic Data Summary
The empirical formula for this compound is C₅H₁₄N₂ with a molecular weight of 102.18 g/mol . The structural and spectroscopic data are summarized below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) in ppm | Description |
| 2.745 | Triplet |
| 2.25 | Singlet |
| 2.216 | Triplet |
| 1.60 | Quintet |
| 1.15 | Broad Singlet |
¹³C NMR (Carbon-13 NMR) Data
| Chemical Shift (δ) in ppm | Carbon Atom |
| 57.15 | -CH₂-N(CH₃)₂ |
| 45.42 | -N(CH₃)₂ |
| 40.26 | -CH₂-NH₂ |
| 30.66 | -CH₂-CH₂-CH₂- |
Infrared (IR) Spectroscopy
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. This provides information about the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
| 3360 (broad) | N-H stretch | Primary Amine (-NH₂) |
| 2940 | C-H stretch | Alkane (-CH₂, -CH₃) |
| 2860 | C-H stretch | Alkane (-CH₂, -CH₃) |
| 2810 | C-H stretch | N-CH₃ |
| 1590 | N-H bend | Primary Amine (-NH₂) |
| 1470 | C-H bend | Alkane (-CH₂, -CH₃) |
| 1265 | C-N stretch | Aliphatic Amine |
| 1040 | C-N stretch | Aliphatic Amine |
| 840 | N-H wag | Primary Amine (-NH₂) |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. This provides information about the molecular weight and fragmentation pattern of a compound.
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) |
| 30 | 15.7 |
| 42 | 11.5 |
| 44 | 11.4 |
| 58 | 100.0 |
| 85 | 20.4 |
| 102 (M⁺) | 2.9 |
Experimental Protocols
The following protocols describe the general methodologies used to obtain the spectroscopic data presented above.
NMR Spectroscopy
-
Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in a standard 5 mm NMR tube.
-
Instrumentation:
-
¹H NMR spectra are typically recorded on a spectrometer operating at a frequency of 89.56 MHz.
-
¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 22.5 MHz.
-
-
Data Acquisition:
-
The instrument is tuned and shimmed to optimize the magnetic field homogeneity.
-
A series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) is recorded.
-
The FID is then Fourier transformed to obtain the NMR spectrum.
-
Chemical shifts are referenced to an internal standard, typically tetramethylsilane (B1202638) (TMS) at 0.00 ppm.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: A thin film of neat (undiluted) this compound liquid is placed between two salt plates (e.g., NaCl or KBr). This is often referred to as a "liquid film" or "NEAT" sample preparation.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
-
Data Acquisition:
-
A background spectrum of the empty salt plates is first recorded.
-
The sample is then placed in the instrument's sample compartment.
-
The infrared beam is passed through the sample, and the transmitted radiation is detected.
-
The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. The data is typically presented in units of wavenumbers (cm⁻¹).
-
Mass Spectrometry (MS)
-
Sample Introduction: A small amount of the volatile liquid sample is introduced into the mass spectrometer, often via a heated reservoir inlet system.
-
Ionization: The sample molecules are bombarded with a high-energy beam of electrons (typically 75 eV) in a technique known as Electron Ionization (EI). This causes the molecules to ionize and fragment.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector), which separates them based on their mass-to-charge (m/z) ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z ratio. The instrument is typically operated with a source temperature of around 280 °C and a sample temperature of approximately 170 °C.
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
An In-depth Technical Guide to the Solubility and Miscibility of Dimethylaminopropylamine (DMAPA) in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethylaminopropylamine (DMAPA), a versatile diamine intermediate, plays a crucial role in a multitude of industrial and pharmaceutical applications. Its utility is fundamentally linked to its solubility and miscibility characteristics in various organic solvents, which dictate its behavior in reaction media, formulations, and purification processes. This technical guide provides a comprehensive overview of the solubility profile of DMAPA, details experimental protocols for its determination, and presents a logical workflow for assessing its miscibility.
DMAPA is a clear, essentially colorless liquid with a characteristic amine odor. It is completely soluble in water, benzene (B151609), heptane, and other organic solvents.[1] Structurally, DMAPA possesses both a primary and a tertiary amine group, which imparts a degree of polarity to the molecule and allows for hydrogen bonding, significantly influencing its solubility.
Principles of DMAPA Solubility and Miscibility
The solubility of DMAPA in organic solvents is governed by the principle of "like dissolves like". The presence of the polar amine groups allows for favorable interactions with polar solvents, while the short alkyl chain contributes to its compatibility with less polar organic molecules.
-
Polar Solvents: DMAPA is readily miscible with polar protic solvents such as water and alcohols (e.g., methanol, ethanol), as well as polar aprotic solvents like ketones (e.g., acetone) and esters (e.g., ethyl acetate). This is due to the potential for hydrogen bonding and strong dipole-dipole interactions.
-
Nonpolar Solvents: While soluble in some nonpolar solvents like benzene and heptane, its miscibility can be more limited in others, including certain hydrocarbons and chlorinated solvents.[1] In these cases, the interactions are primarily weaker van der Waals forces.
Solubility and Miscibility Data of DMAPA in Organic Solvents
Quantitative solubility data for DMAPA in a wide range of organic solvents is not extensively available in publicly accessible literature. The information is often presented qualitatively as "soluble" or "miscible." The following table summarizes the available qualitative data.
| Solvent Class | Specific Solvent | Solubility/Miscibility | Reference |
| Water | Water | Completely Soluble/Miscible | [1] |
| Alcohols | Methanol, Ethanol, etc. | Completely Miscible | |
| Ketones | Acetone, etc. | Completely Miscible | |
| Esters | Ethyl Acetate, etc. | Completely Miscible | |
| Hydrocarbons | Benzene, Heptane | Completely Soluble | [1] |
| Diethyl Ether | Limited Miscibility | ||
| Chlorinated Solvents | Dichloromethane, etc. | Limited Miscibility |
Experimental Protocols for Determining Solubility and Miscibility
For applications requiring precise knowledge of DMAPA's solubility or miscibility in a specific solvent system, experimental determination is necessary. Below are detailed protocols that can be adapted for this purpose.
Protocol for Determining the Solubility of DMAPA in an Organic Solvent (Gravimetric Method)
This method is suitable for determining the concentration of a saturated solution of DMAPA in a given solvent at a specific temperature.
Objective: To quantitatively determine the solubility of DMAPA in a specific organic solvent at a controlled temperature.
Materials:
-
High-purity Dimethylaminopropylamine (DMAPA)
-
Analytical grade organic solvent
-
Temperature-controlled shaker or water bath
-
Analytical balance (readable to ±0.0001 g)
-
Sealed, airtight vials
-
Volumetric flasks
-
Glass syringes and syringe filters (compatible with the solvent)
-
Rotary evaporator or a gentle stream of inert gas (e.g., nitrogen)
-
Drying oven
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of DMAPA to a known volume of the selected organic solvent in a sealed vial. The presence of a distinct second phase of DMAPA indicates an excess.
-
Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solvent is saturated with DMAPA.
-
-
Sample Withdrawal and Filtration:
-
Allow the vial to stand undisturbed at the set temperature until any undissolved DMAPA has settled.
-
Carefully withdraw a known volume of the clear, supernatant liquid using a pre-warmed (to the experimental temperature) glass syringe.
-
Attach a syringe filter to the syringe and filter the solution into a pre-weighed volumetric flask to remove any microscopic, undissolved droplets of DMAPA.
-
-
Gravimetric Analysis:
-
Record the exact volume of the filtered saturated solution.
-
Weigh the volumetric flask containing the filtered solution to determine the mass of the solution.
-
Carefully remove the solvent using a rotary evaporator or by passing a gentle stream of inert gas over the liquid surface in a fume hood.
-
Once the bulk of the solvent has been removed, place the flask in a drying oven at a temperature below the boiling point of DMAPA (133-134 °C) until a constant weight is achieved. This ensures all residual solvent has evaporated.
-
Reweigh the flask to determine the mass of the dissolved DMAPA.
-
-
Calculation of Solubility:
-
Calculate the solubility using the following formula:
-
Solubility ( g/100 mL) = (Mass of dissolved DMAPA / Volume of solvent) x 100
-
-
Protocol for Determining the Miscibility of DMAPA with an Organic Solvent (Visual Titration Method)
This method is used to determine if DMAPA and a solvent are miscible in all proportions at a given temperature.
Objective: To qualitatively determine the miscibility of DMAPA with a specific organic solvent.
Materials:
-
High-purity Dimethylaminopropylamine (DMAPA)
-
Analytical grade organic solvent
-
Graduated cylinders or burettes
-
Glass test tubes or beakers
-
Vortex mixer or magnetic stirrer
Procedure:
-
Preparation of Mixtures:
-
Prepare a series of mixtures of DMAPA and the organic solvent in varying proportions (e.g., 10:90, 25:75, 50:50, 75:25, 90:10 by volume) in separate, clean, and dry test tubes.
-
-
Mixing and Observation:
-
Thoroughly mix each combination using a vortex mixer or magnetic stirrer for a few minutes.
-
Allow the mixtures to stand undisturbed and observe for any signs of phase separation (i.e., the formation of two distinct layers).
-
-
Interpretation of Results:
-
Miscible: If all mixtures remain as a single, clear, homogeneous phase after mixing and standing, DMAPA and the solvent are considered miscible in all proportions under the tested conditions.
-
Partially Miscible: If some mixtures form a single phase while others separate into two layers, the two liquids are partially miscible.
-
Immiscible: If all mixtures form two distinct layers, the liquids are considered immiscible.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for determining the miscibility of DMAPA with an organic solvent.
Caption: Experimental workflow for determining the miscibility of DMAPA.
References
3-Dimethylaminopropylamine safety, handling, and disposal protocols
An In-depth Technical Guide to 3-Dimethylaminopropylamine (DMAPA): Safety, Handling, and Disposal
Abstract
This technical guide provides comprehensive safety, handling, and disposal protocols for this compound (CAS No. 109-55-7), a crucial organic intermediate used in various industrial and research applications. This document is intended for researchers, scientists, and drug development professionals who handle this chemical. It outlines potential hazards, provides detailed procedures for safe use, and offers clear guidelines for emergency response and waste disposal, ensuring the safety of personnel and the environment.
Chemical Identification and Properties
This compound, also known as DMAPA or N,N-Dimethyl-1,3-propanediamine, is a colorless, clear liquid with a characteristic amine-like odor.[1][2][3] It is highly soluble in water and many common organic solvents.[3][4]
Physical and Chemical Properties
The key physical and chemical properties of DMAPA are summarized in the table below for easy reference.
| Property | Value | Citations |
| CAS Number | 109-55-7 | [1][2][3][5] |
| Molecular Formula | C5H14N2 | [3][4][5] |
| Molecular Weight | 102.18 g/mol | [3][4][5] |
| Appearance | Colorless, clear liquid | [3] |
| Odor | Amine-like | [2][3] |
| Boiling Point | 133 °C / 271.4 °F @ 760 mmHg | [3][4][5] |
| Melting Point | -60 °C / -76 °F | [3][4][5] |
| Flash Point | 32 °C / 89.6 °F | [3][5] |
| Specific Gravity | 0.810 | [5] |
| Vapor Pressure | 8 mbar @ 20 °C | [5] |
| Water Solubility | Soluble | [3][4] |
| pH | 12.7 (10% aqueous solution) | [5] |
| Autoignition Temp. | 215 °C / 419 °F | [5] |
| Flammability Limits | Lower: 2.3%, Upper: 12.35% | [4][5] |
| log P (octanol/water) | -0.352 | [5] |
Hazard Identification and Toxicity
DMAPA is classified as a hazardous substance, presenting multiple risks including flammability, corrosivity, and toxicity.[3][5] It is crucial to understand these hazards to ensure safe handling.
GHS Classification
-
Acute toxicity, Oral: Category 4[5]
-
Acute toxicity, Dermal: Category 4[5]
-
Serious Eye Damage/Eye Irritation: Category 1[5]
-
Skin Sensitization: Category 1[5]
-
Specific target organ toxicity (single exposure): Category 3 (Respiratory system)[5]
Hazard Statements
-
H226: Flammable liquid and vapor.[7]
-
H302: Harmful if swallowed.[7]
-
H311: Toxic in contact with skin.[7]
-
H314: Causes severe skin burns and eye damage.[7]
-
H317: May cause an allergic skin reaction.[7]
-
H331: Toxic if inhaled.[7]
NFPA 704 Rating
The National Fire Protection Association (NFPA) 704 diamond for DMAPA indicates the following hazards:
-
Health (Blue): 3 - Can cause serious or permanent injury.[8]
-
Flammability (Red): 3 - Can be ignited under almost all ambient temperature conditions.[8]
-
Instability (Yellow): 0 - Normally stable, even under fire conditions.[8]
Toxicity Data
The following table summarizes key toxicity data from animal studies.
| Test | Species | Route | Value | Citations |
| LD50 | Rat | Oral | 410 mg/kg | [2][9] |
| LD50 | Rat (male) | Oral | 922 - 1,870 mg/kg | [10] |
| LD50 | Mice | Oral | 1,500 - 1,640 mg/kg | [10] |
| LC50 | Rat | Inhalation | > 4.3 mg/L (4 hours) | [9] |
| Skin Irritation | Rabbit | Dermal | Corrosive | [2] |
| Eye Irritation | Rabbit | Ocular | Corrosive | [2] |
Experimental Protocols
Detailed experimental protocols for specific research applications involving this compound are not available within the scope of safety and handling datasheets. Researchers should develop specific standard operating procedures (SOPs) based on the safety information presented in this guide and their specific experimental design.
Handling and Storage Protocols
Personal Protective Equipment (PPE)
Proper PPE is mandatory to prevent exposure. The selection of PPE should be based on a thorough risk assessment of the procedures to be performed.
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][5] A full face shield is also recommended.[3][11]
-
Skin Protection: Wear appropriate protective gloves and a chemical apron or other protective clothing to prevent skin exposure.[1] Contaminated clothing should not be allowed out of the workplace.[2]
-
Respiratory Protection: If engineering controls do not maintain airborne concentrations below exposure limits, a respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements must be followed.[1] A NIOSH-approved full-face chemical cartridge respirator with organic vapor cartridges is recommended.[8][12]
Engineering Controls
-
Ventilation: Use only outdoors or in a well-ventilated area.[5] Facilities storing or utilizing this material should be equipped with an eyewash facility and a safety shower.[1]
-
Fire Safety: Use explosion-proof electrical, ventilating, and lighting equipment.[5] Keep away from heat, sparks, open flames, and hot surfaces.[1][2][5] Ground and bond containers when transferring material.[1] Use only non-sparking tools.[5]
Storage Requirements
-
Conditions: Store in a cool, dry, well-ventilated area designated as a flammables area.[1][5] Keep containers tightly closed when not in use.[1][2] The product is hygroscopic and will absorb moisture from the air.[13]
-
Incompatible Materials: Keep away from acids, strong oxidizing agents, acid chlorides, carbon dioxide, copper, zinc, and lead.[5][11][13]
First Aid and Emergency Procedures
Immediate medical attention is required for all exposure incidents.[5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids.[1][5] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[1]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1][5] Wash the area with soap and water.[2] Get medical aid immediately.[1]
-
Inhalation: Remove from exposure and move to fresh air immediately.[2] If not breathing, give artificial respiration.[1] If breathing is difficult, give oxygen. Do not use mouth-to-mouth resuscitation.[1] Get medical aid immediately.[1]
-
Ingestion: Do NOT induce vomiting.[1][2] If the victim is conscious and alert, rinse their mouth and give 2-4 cupfuls of milk or water.[1] Never give anything by mouth to an unconscious person.[2] Get medical aid immediately.[1]
Spill and Disposal Protocols
Accidental Release Measures
In the event of a spill, follow the "Three C's": Control, Contain, and Clean.[14]
-
Immediate Actions: Isolate the spill or leak area for at least 50 meters (150 feet) in all directions.[8][12] Evacuate unnecessary personnel and eliminate all ignition sources.[2][9]
-
Containment: Use proper personal protective equipment.[2] Contain the spill using an inert absorbent material such as vermiculite, sand, or earth.[1] Prevent the spill from entering drains or waterways.[2]
-
Cleanup: Use a spark-proof tool to collect the absorbed material and place it in a suitable, closed container for disposal.[1][5] For small spills, absorbent paper can be used.[8][12]
-
Decontamination: After the material has been removed, wash any contaminated surfaces with a strong soap and water solution.[8][12]
Waste Disposal
-
Regulations: Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[5] Disposal must be in accordance with all applicable federal, state, and local environmental regulations.[9][15]
-
RCRA Classification: DMAPA waste is classified under RCRA as D001 (Ignitable waste) and D002 (Corrosive waste).[9]
-
Procedure: Dispose of contents and containers to an approved waste disposal plant or a licensed facility.[5][15] Do not discharge into waterways or sewer systems.[15] Empty containers retain product residue and can be dangerous.[1]
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound | 109-55-7 [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. lobachemie.com [lobachemie.com]
- 7. scribd.com [scribd.com]
- 8. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. files.dep.state.pa.us [files.dep.state.pa.us]
- 10. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 11. atamankimya.com [atamankimya.com]
- 12. DIMETHYLAMINOPROPYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. neochemical.ru [neochemical.ru]
- 14. chemkleancorp.com [chemkleancorp.com]
- 15. scribd.com [scribd.com]
A Guide to Purity Analysis and Characterization of Commercial DMAPA
For Researchers, Scientists, and Drug Development Professionals
Dimethylaminopropylamine (DMAPA), a versatile diamine, is a critical intermediate in the synthesis of a wide array of products, from surfactants in personal care items to curing agents for epoxy resins.[1][2] For researchers and professionals in drug development and other high-purity applications, ensuring the quality and purity of commercial DMAPA is paramount. This technical guide provides an in-depth overview of the analytical methodologies for characterizing commercial DMAPA, including common impurities and detailed experimental protocols.
Overview of Commercial DMAPA Specifications
Commercial DMAPA is typically supplied as a clear, colorless to slightly yellow liquid with a characteristic amine odor.[3][4] High-purity grades, often exceeding 99.5%, are available for applications demanding stringent quality control.[3][5] Key quality parameters and their typical specifications are summarized in the table below.
| Parameter | Guaranteed Values/Typical Range | Reference(s) |
| Purity (Assay) | ≥ 99.5% | [3][5][6] |
| Water Content | ≤ 0.20% | [6] |
| Color | ≤ 20 Hazen | [6] |
| 1,3-Diaminopropane | ≤ 80 ppm | [7] |
| Specific Gravity | ~0.81 g/mL at 25°C | [5] |
Common Impurities in Commercial DMAPA
The purity profile of commercial DMAPA is largely influenced by its manufacturing process. The most common industrial synthesis involves the reaction of dimethylamine (B145610) with acrylonitrile (B1666552), followed by hydrogenation.[1] This process can lead to several potential impurities.
-
Unreacted Starting Materials: Residual amounts of dimethylamine and acrylonitrile may be present.
-
By-products of Synthesis: 1,3-Diaminopropane (1,3-DAP) is a known impurity.[7]
-
Side-Reaction Products: Other related amines and nitriles can be formed during the synthesis.
-
Degradation Products: Exposure to air can cause discoloration.[4]
In the context of its use in consumer products like shampoos and soaps, DMAPA itself can be an impurity in the final product, such as cocamidopropyl betaine (B1666868) (CAPB).[8] The presence of residual DMAPA in these products is a concern due to its potential as a skin sensitizer.[9]
Analytical Techniques for DMAPA Characterization
A combination of chromatographic and titrimetric methods is typically employed for the comprehensive analysis of DMAPA.
Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)
Gas chromatography is a powerful technique for separating and quantifying volatile and semi-volatile compounds, making it well-suited for DMAPA purity analysis and the identification of organic impurities. When coupled with a mass spectrometer, it allows for the definitive identification of unknown components.
Applications:
-
Determination of DMAPA assay (purity).
-
Quantification of volatile impurities such as residual starting materials and by-products.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the analysis of a wide range of compounds. For the analysis of amines like DMAPA, which lack a strong UV chromophore, pre-column derivatization is often employed to enhance detection.[10][11]
Applications:
-
Quantification of residual DMAPA in reaction mixtures or final products.[10]
-
Analysis of less volatile impurities.
Ion Chromatography (IC)
Ion chromatography is a specialized form of liquid chromatography used for the separation of ionic species. It is particularly useful for analyzing trace levels of amines in complex aqueous matrices.[12][13]
Applications:
-
Determination of trace amounts of DMAPA in surfactant solutions and cosmetic products.[12]
Karl Fischer Titration
This is the standard method for the determination of water content in organic liquids.
Applications:
-
Accurate quantification of moisture in DMAPA samples.
Potentiometric Titration
Nonaqueous acid-base titration can be used to determine the total amine content of a sample.
Applications:
-
As a quality control measure to confirm the overall amine value.
Experimental Protocols
The following sections provide detailed methodologies for the key analytical techniques used in DMAPA characterization.
Purity Determination by Gas Chromatography (GC-FID)
Objective: To determine the purity of DMAPA and quantify related impurities.
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID).
-
Capillary column suitable for amine analysis (e.g., a low- to mid-polarity column).
-
Autosampler and data acquisition system.
Reagents:
-
High-purity DMAPA reference standard.
-
Suitable solvent for sample dilution (e.g., methanol (B129727) or isopropanol).
Procedure:
-
Standard Preparation: Prepare a series of calibration standards of the DMAPA reference material in the chosen solvent.
-
Sample Preparation: Accurately weigh a sample of the commercial DMAPA and dilute it with the same solvent to a concentration within the calibration range.
-
GC Conditions (Typical):
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program: Start at 60 °C, hold for 2 minutes, ramp to 200 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Injection Volume: 1 µL.
-
-
Analysis: Inject the standards and the sample solution into the GC.
-
Quantification: Identify the DMAPA peak based on its retention time. Calculate the purity by comparing the peak area of the sample to the calibration curve generated from the standards. Impurities can be quantified using their respective reference standards or by area percent normalization.
Impurity Identification by GC-Mass Spectrometry (GC-MS)
Objective: To identify unknown impurities in DMAPA.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole or Time-of-Flight).
Procedure:
-
Follow the sample preparation and GC conditions as described in the GC-FID method.
-
The eluent from the GC column is directed into the mass spectrometer.
-
MS Conditions (Typical):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 30-300.
-
-
Data Analysis: The mass spectrum of each separated impurity is compared against a spectral library (e.g., NIST) for identification.
Residual DMAPA by HPLC with Pre-column Derivatization
Objective: To determine the concentration of residual DMAPA in a sample matrix.[10][11]
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV or Fluorescence detector.
-
Reversed-phase C18 column.
Reagents:
-
DMAPA reference standard.
-
Derivatizing agent: Dansyl chloride solution (e.g., 10 mg/mL in acetone).[11]
-
Buffer solution (e.g., sodium bicarbonate).
-
Mobile phase: Acetonitrile (B52724) and a suitable buffer (e.g., triethylamine (B128534) phosphate (B84403) buffer).[13]
Procedure:
-
Derivatization:
-
To an aliquot of the sample (or standard), add the buffer solution followed by the dansyl chloride solution.
-
Heat the mixture (e.g., at 60 °C for 30 minutes) to complete the reaction.
-
Quench the reaction if necessary and dilute to a final volume with the mobile phase.
-
-
HPLC Conditions (Typical):
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: A gradient of acetonitrile and buffer.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength for the dansyl derivative (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Analysis and Quantification: Inject the derivatized standards and sample. Create a calibration curve and calculate the DMAPA concentration in the original sample.
Visualizations
General Analytical Workflow
Caption: General workflow for the comprehensive analysis of commercial DMAPA.
DMAPA Synthesis and Potential Impurity Formation
Caption: Simplified synthesis pathway of DMAPA illustrating the origin of potential impurities.
Conclusion
The purity and characterization of commercial DMAPA are essential for ensuring the quality, safety, and efficacy of downstream products, particularly in sensitive applications like pharmaceuticals and personal care. A multi-faceted analytical approach, combining chromatographic and titrimetric techniques, is necessary for a comprehensive assessment. The methodologies outlined in this guide provide a robust framework for researchers, scientists, and drug development professionals to establish stringent quality control over this critical chemical intermediate.
References
- 1. Dimethylaminopropylamine - Wikipedia [en.wikipedia.org]
- 2. atamankimya.com [atamankimya.com]
- 3. nbinno.com [nbinno.com]
- 4. neochemical.ru [neochemical.ru]
- 5. nbinno.com [nbinno.com]
- 6. mckinn.com.sg [mckinn.com.sg]
- 7. stobec.com [stobec.com]
- 8. Eyelid Dermatitis: Contact Allergy to 3-(Dimethylamino)propylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cir-safety.org [cir-safety.org]
- 10. researchgate.net [researchgate.net]
- 11. Determination of residual dimethylaminopropylamine in aminopropylamides of fatty acid using high-performance liquid chromatography | Krasnikov | Industrial laboratory. Diagnostics of materials [zldm.ru]
- 12. zenodo.org [zenodo.org]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Thermochemical Properties of 3-Dimethylaminopropylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core thermochemical properties of 3-Dimethylaminopropylamine (DMAPA). The information is presented in a structured format to facilitate easy access and comparison of data for research and development purposes.
Core Thermochemical Properties
This compound (DMAPA), a versatile diamine, is utilized in the synthesis of various compounds, including surfactants and epoxy resin hardeners. A thorough understanding of its thermochemical properties is essential for process design, safety analysis, and reaction modeling.
The key thermochemical data for DMAPA are summarized in the table below. These values represent the standard state conditions (298.15 K and 1 atm).
| Property | Value | Units |
| Standard Molar Enthalpy of Formation (ΔfH⦵298) | -76.9 | kJ·mol⁻¹ |
| Standard Molar Entropy (S⦵298) | 323.0 | J·K⁻¹·mol⁻¹ |
| Heat Capacity (C) | 255.7 | J·K⁻¹·mol⁻¹ |
| Standard Enthalpy of Combustion (ΔcH⦵298) | -3895.5 to -3887.5 | MJ·mol⁻¹ |
Note: The data presented is compiled from publicly available sources. The original experimental details for the determination of these specific values were not found in the cited literature. The experimental protocols outlined in this guide are general methods for such determinations.
Experimental Protocols
The determination of the thermochemical properties of organic compounds like DMAPA involves precise calorimetric and analytical techniques. The following are detailed methodologies for the key experiments.
2.1 Determination of the Enthalpy of Combustion using Bomb Calorimetry
The standard enthalpy of combustion of a liquid organic compound such as this compound can be determined using an isoperibol bomb calorimeter.
Principle: A known mass of the sample is completely combusted in a high-pressure oxygen environment within a sealed container (the "bomb"). The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change of the water is measured.
Apparatus:
-
Isoperibol bomb calorimeter
-
Oxygen cylinder with pressure regulator
-
Crucible (platinum or stainless steel)
-
Firing wire (e.g., platinum or nichrome)
-
Pellet press (for solid samples, not required for liquid DMAPA)
-
High-precision thermometer or temperature probe
-
Balance (accurate to at least 0.1 mg)
Procedure:
-
Calibration: The calorimeter is calibrated by combusting a known mass of a standard substance with a certified enthalpy of combustion, typically benzoic acid. This determines the heat capacity of the calorimeter system.
-
Sample Preparation: A precisely weighed sample of liquid DMAPA (typically 0.5 - 1.0 g) is placed in the crucible. A cotton thread or a piece of filter paper of known mass and heat of combustion may be used to aid in the ignition of the liquid.
-
Assembly: The crucible is placed in the bomb, and the firing wire is connected to the electrodes, ensuring it is in contact with the sample or the ignition aid.
-
Pressurization: The bomb is sealed and purged with a small amount of oxygen before being filled with high-purity oxygen to a pressure of approximately 30 atm.
-
Calorimetry: The bomb is submerged in a known mass of water in the calorimeter's insulated bucket. The system is allowed to reach thermal equilibrium.
-
Ignition and Data Acquisition: The initial temperature is recorded. The sample is then ignited by passing an electric current through the firing wire. The temperature of the water is recorded at regular intervals until a maximum temperature is reached and the system begins to cool.
-
Analysis: The corrected temperature rise is determined by accounting for heat exchange with the surroundings. The heat of combustion is calculated using the heat capacity of the calorimeter and the temperature change. Corrections are made for the heat of formation of nitric acid (from the nitrogen in the sample) and sulfuric acid (if sulfur is present), and for the heat of combustion of the firing wire and any ignition aids.
2.2 Determination of Heat Capacity using Differential Scanning Calorimetry (DSC)
The specific heat capacity of liquid DMAPA can be measured using a differential scanning calorimeter.
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. By comparing the heat flow to the sample with that of a known standard, the heat capacity can be determined.
Apparatus:
-
Differential Scanning Calorimeter (DSC)
-
Hermetically sealed sample pans (e.g., aluminum)
-
Reference material with a known heat capacity (e.g., sapphire)
-
Balance (accurate to at least 0.01 mg)
Procedure:
-
Baseline Calibration: An initial DSC scan is performed with empty sample and reference pans to establish the baseline heat flow.
-
Standard Calibration: A known mass of a standard material (e.g., sapphire) is placed in the sample pan, and a DSC scan is performed over the desired temperature range. This allows for the calibration of the instrument's heat flow signal.
-
Sample Measurement: A known mass of liquid DMAPA is hermetically sealed in a sample pan. The sample is then subjected to the same temperature program as the baseline and standard scans.
-
Data Analysis: The heat flow to the sample is measured as a function of temperature. The specific heat capacity (Cp) is calculated using the following equation: Cp(sample) = (Heat Flow(sample) / Mass(sample)) * (Mass(standard) / Heat Flow(standard)) * Cp(standard)
2.3 Determination of Standard Molar Entropy
The standard molar entropy of a substance is typically determined from heat capacity data measured down to very low temperatures, often approaching absolute zero.
Principle: The third law of thermodynamics states that the entropy of a perfect crystal at absolute zero is zero. By measuring the heat capacity of the substance from near 0 K up to the standard temperature (298.15 K) and accounting for the entropy changes during any phase transitions, the standard molar entropy can be calculated.
Apparatus:
-
Adiabatic calorimeter capable of low-temperature measurements
-
Cryostat (for maintaining low temperatures)
-
High-precision temperature and energy input measurement devices
Procedure:
-
Low-Temperature Heat Capacity Measurement: The heat capacity of a solid sample of DMAPA is measured as a function of temperature from as low a temperature as possible (e.g., using liquid helium) up to its melting point.
-
Enthalpy of Fusion Measurement: The enthalpy of fusion (melting) is measured at the melting point.
-
Liquid-Phase Heat Capacity Measurement: The heat capacity of the liquid DMAPA is measured from its melting point up to 298.15 K.
-
Entropy Calculation: The standard molar entropy (S⦵298) is calculated by integrating the heat capacity data and adding the entropy of fusion: S⦵298 = ∫(Cp(solid)/T)dT from 0 to Tm + ΔHfus/Tm + ∫(Cp(liquid)/T)dT from Tm to 298.15 K where Tm is the melting temperature and ΔHfus is the enthalpy of fusion.
Visualizations
Experimental Workflow for Enthalpy of Combustion Determination
The following diagram illustrates the logical workflow for the experimental determination of the enthalpy of combustion of this compound using bomb calorimetry.
Caption: Workflow for Enthalpy of Combustion Determination.
Synthesis of this compound
The industrial synthesis of DMAPA typically involves a two-step process starting from dimethylamine (B145610) and acrylonitrile.
Caption: Synthesis Pathway of this compound.
The Dichotomy of Reactivity: A Technical Guide to the Functional Roles of Primary and Tertiary Amines in DMAPA
For Immediate Release
[City, State] – December 22, 2025 – In the landscape of industrial chemistry, N,N-Dimethylaminopropylamine (DMAPA) stands out as a versatile building block, pivotal in the synthesis of a wide array of products, from personal care items to high-performance polymers. The unique functionality of DMAPA is rooted in its molecular structure, which features both a primary and a tertiary amine group. This in-depth technical guide elucidates the distinct and synergistic roles of these two functional groups, providing researchers, scientists, and drug development professionals with a comprehensive understanding of DMAPA's reactivity and its applications.
Introduction to DMAPA's Dual Functionality
DMAPA, a clear, colorless liquid, possesses a unique chemical architecture with a primary amine (-NH₂) at one end of its propyl chain and a tertiary amine (-N(CH₃)₂) at the other. This duality is the cornerstone of its broad utility, allowing for selective reactions and catalytic activities that are tailored to specific synthetic requirements. The differing basicity and nucleophilicity of the primary and tertiary amine groups dictate their respective roles in chemical transformations. The pKa of the conjugate acid of the primary amine is approximately 10.2, while that of the tertiary amine is around 8.7, indicating that the primary amine is the more basic of the two.[1]
Quantitative Analysis of DMAPA's Physicochemical Properties
A clear understanding of DMAPA's physical and chemical properties is essential for its effective application. The following table summarizes key quantitative data for DMAPA.
| Property | Value | Reference |
| Molecular Formula | C₅H₁₄N₂ | [1] |
| Molecular Weight | 102.18 g/mol | [1] |
| Boiling Point | 134-136 °C | [1] |
| Density (at 20°C) | ~0.85 g/cm³ | [1] |
| pKa (conjugate acid of primary amine) | ~10.2 | [1] |
| pKa (conjugate acid of tertiary amine) | ~8.7 | [1] |
| Solubility in Water | Miscible | [1] |
Role of the Primary Amine Group: The Nucleophilic Workhorse
The primary amine group in DMAPA is a potent nucleophile and a strong base, making it the primary site for reactions involving electrophilic substitution and addition. Its principal function is in the formation of amide bonds, a cornerstone of surfactant synthesis.
Surfactant Synthesis: The Amidation Reaction
In the production of amphoteric surfactants like Cocamidopropyl Betaine (CAPB), a key ingredient in shampoos and liquid soaps, the primary amine of DMAPA plays a crucial role.[2] It selectively reacts with fatty acids, such as lauric acid derived from coconut oil, in an amidation reaction to form a fatty acid amidopropyl dimethylamine (B145610) intermediate.[3] The higher reactivity of the primary amine ensures that this reaction proceeds efficiently, leaving the tertiary amine available for a subsequent quaternization step.[3]
Epoxy Curing: A Chain Extender
In epoxy resin systems, the primary amine of DMAPA can act as a curing agent. Each of the two hydrogens on the primary amine can react with an epoxy group, leading to chain extension and cross-linking of the resin. This reaction contributes to the overall network formation and the final mechanical properties of the cured epoxy.[4]
Role of the Tertiary Amine Group: The Catalytic Engine
The tertiary amine group in DMAPA, being sterically hindered and less basic than the primary amine, primarily functions as a catalyst in various polymerization reactions. Its lone pair of electrons is readily available to activate other molecules without being consumed in the reaction.
Epoxy Curing: An Accelerator
In epoxy curing, the tertiary amine of DMAPA acts as an accelerator, catalyzing the reaction between the epoxy groups and other curing agents (including the primary amine of another DMAPA molecule).[1] It can also promote the homopolymerization of the epoxy resin. The catalytic mechanism involves the nucleophilic attack of the tertiary amine on the carbon of the epoxy ring, leading to a zwitterionic intermediate that then facilitates the ring-opening of another epoxy molecule by a hydroxyl group. This catalytic action allows for curing at lower temperatures and shorter times.[1]
Polyurethane Formation: A Gelling Catalyst
DMAPA is an effective catalyst in the production of polyurethane foams and elastomers.[2] The tertiary amine group catalyzes the "gelling" reaction between an isocyanate group (-NCO) and a polyol (-OH) to form the urethane (B1682113) linkage. By activating the isocyanate, it accelerates the polymerization, leading to a faster build-up of the polymer network.[4] While the tertiary amine is the primary catalytic center, the primary amine can also react with isocyanate groups to form urea (B33335) linkages, which can influence the final properties of the polyurethane.[4]
Surfactant Synthesis: The Quaternization Site
Following the initial amidation reaction in the synthesis of CAPB, the tertiary amine of the amidoamine intermediate undergoes a quaternization reaction. It reacts with a quaternizing agent, such as sodium chloroacetate (B1199739), to form the final amphoteric surfactant with a positively charged quaternary ammonium (B1175870) group and a negatively charged carboxylate group.[3]
Experimental Protocols
To provide a practical context for the functionalities of DMAPA, this section outlines key experimental procedures.
Synthesis of Cocamidopropyl Betaine (CAPB)
Objective: To synthesize CAPB via a two-step reaction involving the amidation of a fatty acid with DMAPA, followed by quaternization.
Materials:
-
Lauric acid
-
N,N-Dimethylaminopropylamine (DMAPA)
-
Sodium chloroacetate
-
Sodium hydroxide (B78521)
-
Deionized water
-
Ethanol
Procedure:
-
Amidation:
-
In a reaction vessel equipped with a stirrer, thermometer, and condenser, melt lauric acid at 60-70°C.
-
Slowly add DMAPA to the molten lauric acid in a 1:1 molar ratio while maintaining the temperature.
-
Increase the temperature to 150-160°C and maintain for 4-6 hours to drive the amidation reaction, collecting the water byproduct.
-
Monitor the reaction progress by measuring the acid value of the mixture. The reaction is considered complete when the acid value is below a specified limit.
-
Cool the resulting amidoamine intermediate to 80-90°C.
-
-
Quaternization:
-
In a separate vessel, dissolve sodium chloroacetate in deionized water.
-
Slowly add the sodium chloroacetate solution to the amidoamine intermediate while stirring vigorously.
-
Adjust the pH of the reaction mixture to 8.0-9.0 using a sodium hydroxide solution.
-
Maintain the temperature at 80-95°C for 2-4 hours.
-
Monitor the reaction by measuring the chloride ion content.
-
Cool the final product and adjust the pH and solids content as required.
-
Curing of Epoxy Resin with DMAPA
Objective: To evaluate the curing profile of an epoxy resin using DMAPA as a curing agent and accelerator.
Materials:
-
Bisphenol A diglycidyl ether (DGEBA) based epoxy resin
-
N,N-Dimethylaminopropylamine (DMAPA)
-
Differential Scanning Calorimeter (DSC)
Procedure:
-
Sample Preparation:
-
Prepare a mixture of the epoxy resin and DMAPA at a desired stoichiometric ratio (e.g., based on the amine hydrogen equivalent weight of the primary amine). A typical loading might be 5-15 parts per hundred of resin (phr).
-
Thoroughly mix the components at room temperature until a homogeneous mixture is obtained.
-
-
Curing Analysis using DSC:
-
Place a small, accurately weighed sample (5-10 mg) of the uncured mixture into a DSC pan.
-
Perform a dynamic scan from ambient temperature to approximately 250°C at a constant heating rate (e.g., 10°C/min) to determine the total heat of reaction (ΔH_total) and the peak exotherm temperature (T_peak).
-
Perform isothermal scans at different temperatures (e.g., 80°C, 100°C, 120°C) to determine the time to peak and the extent of cure as a function of time.
-
-
Data Analysis:
-
The degree of cure (α) at any time 't' during an isothermal scan can be calculated as α = ΔH_t / ΔH_total, where ΔH_t is the heat evolved up to time 't'.
-
The reaction rate (dα/dt) can be determined from the DSC heat flow curve.
-
Conclusion
The distinct functionalities of the primary and tertiary amine groups within the DMAPA molecule are the driving force behind its widespread use in diverse chemical applications. The primary amine's high reactivity makes it ideal for nucleophilic substitution and addition reactions, most notably in the formation of amides for surfactant production. In contrast, the tertiary amine's steric hindrance and basicity position it as an effective catalyst for polymerization reactions, such as in the curing of epoxy resins and the formation of polyurethanes. This comprehensive understanding of DMAPA's dual nature empowers researchers and professionals to harness its full potential in the development of innovative products and processes.
References
Methodological & Application
Application Notes and Protocols for 3-Dimethylaminopropylamine (DMAPA) as a Catalyst in Knoevenagel Condensation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3-Dimethylaminopropylamine (DMAPA) as an effective and versatile catalyst for the Knoevenagel condensation reaction. This reaction is a fundamental tool in organic synthesis for the formation of carbon-carbon double bonds, leading to the production of α,β-unsaturated compounds which are key intermediates in the synthesis of pharmaceuticals, fine chemicals, and polymers.
Introduction
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound (e.g., malononitrile (B47326), ethyl cyanoacetate) to a carbonyl group of an aldehyde or ketone, followed by a dehydration reaction. The reaction is typically catalyzed by a basic catalyst. This compound (DMAPA), a diamine with both a primary and a tertiary amine group, serves as an efficient catalyst for this transformation. Its basic nature facilitates the deprotonation of the active methylene (B1212753) compound, initiating the condensation cascade. The use of DMAPA can lead to high yields and reduced reaction times compared to other methods.[1]
Catalytic Performance of Amine Catalysts in Knoevenagel Condensation
The choice of catalyst is crucial for the efficiency of the Knoevenagel condensation. While various amine-based catalysts can be employed, their performance can differ based on the specific substrates and reaction conditions. Below is a comparative summary of yields obtained with different amine catalysts in the Knoevenagel condensation of aromatic aldehydes with active methylene compounds.
| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzaldehyde | Malononitrile | DMAPA-functionalized fiber | Ethanol (B145695) | Reflux | 0.5 | 98 | [1] |
| 4-Chlorobenzaldehyde | Malononitrile | DMAPA-functionalized fiber | Ethanol | Reflux | 0.5 | 99 | [1] |
| 4-Nitrobenzaldehyde | Malononitrile | DMAPA-functionalized fiber | Ethanol | Reflux | 0.25 | 99 | [1] |
| 4-Methoxybenzaldehyde | Malononitrile | DMAPA-functionalized fiber | Ethanol | Reflux | 1 | 95 | [1] |
| Benzaldehyde | Malononitrile | Piperidine | Ethanol | Reflux | 2 | 92 | Adapted from[2] |
| Benzaldehyde | Ethyl Cyanoacetate | DBU/H₂O | Water | Room Temp | 0.5 | 95 | [3] |
| Vanillin | Ethyl Cyanoacetate | DMAP-functionalized silica | MeTHF | 50 (Microwave) | 8 | 97 | [4] |
Experimental Protocols
The following protocols provide detailed methodologies for conducting Knoevenagel condensation reactions using an amine catalyst. While Protocol 1 is adapted for the direct use of DMAPA based on its successful application as a functionalized catalyst, Protocol 2 details the use of a heterogeneous DMAPA-based catalyst.
Protocol 1: General Procedure for Knoevenagel Condensation using DMAPA (Homogeneous Catalysis)
This protocol describes a general method for the Knoevenagel condensation of an aromatic aldehyde with malononitrile using DMAPA as a catalyst.
Materials:
-
Aromatic aldehyde (e.g., Benzaldehyde, 1.0 mmol)
-
Malononitrile (1.0 mmol)
-
This compound (DMAPA) (0.1 mmol, 10 mol%)
-
Ethanol (5 mL)
-
Round-bottom flask (25 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Thin-layer chromatography (TLC) plates
-
Apparatus for filtration (e.g., Büchner funnel and flask)
Procedure:
-
To a 25 mL round-bottom flask, add the aromatic aldehyde (1.0 mmol) and malononitrile (1.0 mmol).
-
Add 5 mL of ethanol to the flask and stir the mixture at room temperature until the solids are dissolved.
-
Add this compound (DMAPA) (0.1 mmol) to the reaction mixture.
-
Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or oil bath.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete (typically within 30 minutes to 2 hours), allow the mixture to cool to room temperature.
-
The product will often precipitate out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Protocol 2: Knoevenagel Condensation using a Heterogeneous DMAPA-Functionalized Catalyst
This protocol is based on the use of a polyacrylonitrile (B21495) fiber functionalized with DMAPA.[1]
Materials:
-
Aromatic aldehyde (e.g., 4-Chlorobenzaldehyde, 1.0 mmol)
-
Active methylene compound (e.g., Malononitrile, 1.0 mmol)
-
DMAPA-functionalized polyacrylonitrile fiber (catalyst)
-
Ethanol (10 mL)
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a 50 mL round-bottom flask, combine the aromatic aldehyde (1.0 mmol), the active methylene compound (1.0 mmol), and the DMAPA-functionalized fiber catalyst.
-
Add 10 mL of ethanol to the flask.
-
Attach a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction by TLC.
-
After completion of the reaction (typically 15-60 minutes), cool the reaction mixture to room temperature.
-
Remove the catalyst by filtration. The catalyst can be washed, dried, and reused.
-
The product can be isolated from the filtrate by evaporation of the solvent, followed by recrystallization if necessary.
Reaction Mechanism and Workflow
The catalytic cycle of the Knoevenagel condensation using a tertiary amine like DMAPA involves several key steps. The workflow for a typical experiment is also outlined below.
Caption: Mechanism of DMAPA-catalyzed Knoevenagel condensation.
Caption: Experimental workflow for Knoevenagel condensation.
References
Application Notes and Protocols: DMAPA-Catalyzed Synthesis of α,β-Unsaturated Ketones
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the synthesis of α,β-unsaturated ketones utilizing 3-(Dimethylamino)-1-propylamine (DMAPA) as a catalyst. α,β-Unsaturated ketones are valuable intermediates in organic synthesis and are key building blocks in the preparation of numerous pharmaceuticals and biologically active compounds. The use of DMAPA, a readily available and cost-effective amine base, offers a practical approach for aldol (B89426) condensation reactions leading to the formation of these important motifs. This protocol outlines a general procedure applicable to a range of aldehyde and ketone substrates.
Proposed Catalytic Pathway
The synthesis proceeds via a base-catalyzed aldol condensation mechanism. DMAPA acts as a Brønsted base to deprotonate the α-carbon of a ketone, generating an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of an aldehyde to form a β-hydroxy ketone (aldol adduct). Subsequent dehydration of the aldol adduct, often promoted by heat or the basic catalyst, yields the final α,β-unsaturated ketone.
Figure 1: Proposed catalytic cycle for the DMAPA-catalyzed synthesis of α,β-unsaturated ketones.
Experimental Protocol
This protocol describes a general procedure for the DMAPA-catalyzed synthesis of an α,β-unsaturated ketone from an aldehyde and a ketone.
Materials:
-
Aldehyde (1.0 mmol, 1.0 equiv)
-
Ketone (1.2 mmol, 1.2 equiv)
-
3-(Dimethylamino)-1-propylamine (DMAPA) (0.2 mmol, 0.2 equiv)
-
Toluene (B28343) (5 mL)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Saturated aqueous solution of Sodium Bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Ethyl acetate (B1210297)
-
Hexanes
-
Round-bottom flask equipped with a magnetic stir bar and a reflux condenser
-
Dean-Stark trap (optional, for removal of water)
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask, add the aldehyde (1.0 mmol), the ketone (1.2 mmol), and toluene (5 mL). If using a Dean-Stark trap, fill it with toluene.
-
Addition of Catalyst: Add DMAPA (0.2 mmol) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 110 °C for toluene) and stir vigorously. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (typically 4-12 hours, as determined by TLC), allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with a saturated aqueous solution of NaHCO₃ (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure α,β-unsaturated ketone.
Figure 2: General experimental workflow for the synthesis.
Data Presentation
The following table summarizes representative results for the DMAPA-catalyzed synthesis of various α,β-unsaturated ketones. (Note: This data is illustrative and may vary based on specific substrates and reaction conditions).
| Entry | Aldehyde | Ketone | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Acetone | 6 | 85 |
| 2 | 4-Chlorobenzaldehyde | Acetone | 8 | 82 |
| 3 | 4-Methoxybenzaldehyde | Acetophenone | 10 | 78 |
| 4 | Cinnamaldehyde | Cyclohexanone | 5 | 90 |
| 5 | Furfural | 2-Butanone | 7 | 80 |
Safety and Handling
-
DMAPA is a corrosive and flammable liquid. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.
-
Toluene is a flammable and toxic solvent. Avoid inhalation and skin contact.
-
All reactions should be performed in a well-ventilated fume hood.
Conclusion
This protocol provides a general and efficient method for the synthesis of α,β-unsaturated ketones using DMAPA as a catalyst. The procedure is straightforward, utilizes readily available reagents, and is applicable to a variety of substrates, making it a valuable tool for researchers in organic synthesis and drug development. Optimization of reaction conditions, such as catalyst loading and reaction time, may be necessary for specific substrate combinations to achieve maximum yields.
Application of DMAPA in the synthesis of polyurethane foams
Application Notes: DMAPA in Polyurethane Foam Synthesis
Introduction
3-dimethylaminopropylamine (DMAPA) is a versatile bifunctional amine catalyst widely employed in the synthesis of polyurethane (PU) foams. Its unique structure, containing both a tertiary amine group and a primary amine group, allows it to function as a potent gelling catalyst while also having the capability to react into the polymer matrix.[1][2] This dual functionality provides formulators with a tool to precisely control reaction kinetics, especially in high-speed applications, and to influence the final properties of the foam, such as cell structure, stability, and durability.[1][3]
Mechanism of Catalytic Action
In polyurethane systems, DMAPA primarily accelerates the gelling reaction—the formation of urethane (B1682113) linkages between a polyol and an isocyanate. The generally accepted mechanism involves the tertiary amine group acting as a nucleophile.[3]
-
Activation of Isocyanate : The tertiary amine of DMAPA attacks the electrophilic carbon atom of the isocyanate group (-NCO), forming a highly reactive, activated isocyanate complex.
-
Proton Abstraction : This complex facilitates the abstraction of a proton from the hydroxyl group (-OH) of the polyol.
-
Urethane Formation : The activated isocyanate then readily reacts with the deprotonated polyol to form the urethane linkage, regenerating the DMAPA catalyst, which can then participate in further catalytic cycles.[3]
The primary amine group on DMAPA can also react with isocyanate groups to form urea (B33335) linkages, which can contribute to the polymer's crosslink density and modify the foam's physical properties.[2]
Key Advantages and Formulation Strategies
DMAPA's chemical nature makes it a highly effective and tunable catalyst for modern polyurethane foam production.
-
High Reactivity : DMAPA provides a rapid cure, making it ideal for high-speed spray and pouring applications where short cycle times are critical.[1]
-
Gelling Selectivity : It demonstrates a strong preference for the gelling reaction over the blowing (water-isocyanate) reaction. This selectivity helps prevent premature gas evolution and foam collapse, leading to a more stable foam with a fine, uniform cell structure.[2]
-
Improved Foam Properties : By promoting a more complete reaction, DMAPA can enhance the thermal stability and long-term durability of the polyurethane.[3] This can also lead to a reduction in volatile organic compound (VOC) emissions from unreacted monomers.[3]
-
Tunable Pot Life : The high speed of DMAPA can be managed by blending it with slower co-catalysts, such as bis(dimethylaminoethyl) ether (BDMAEE), or by using temporary retarders like weak acids.[1] This allows formulators to fine-tune the pot life for specific processing equipment and application needs.[1]
-
Process Control : The catalytic activity of DMAPA is sensitive to temperature and humidity.[1] Maintaining cool temperatures for raw materials can extend pot life, while pre-heating molds can accelerate demolding times. Careful monitoring of ambient humidity is crucial as water acts as a blowing agent.[1]
Data Presentation
Quantitative data illustrates the impact of DMAPA on foam reaction profiles and provides a comparison with other common amine catalysts.
Table 1: Effect of DMAPA Concentration on Flexible Foam Kinetics
This table shows how varying the concentration of DMAPA affects the reaction times and density of a flexible polyurethane foam system. The data is based on laboratory trials using a polyether polyol and toluene (B28343) diisocyanate (TDI).[1]
| DMAPA (phr*) | Pot Life (s) | Cream Time (s) | Gel Time (s) | Tack-Free Time (s) | Density ( kg/m ³) | Foam Quality |
| 0.4 | 65 | 40 | 75 | 110 | 28 | Good, slight shrinkage |
| 0.8 | 32 | 22 | 45 | 70 | 30 | Excellent, uniform cell |
| 1.2 | 18 | 12 | 28 | 48 | 31 | Slight over-rise |
| 1.6 | 10 | 8 | 20 | 35 | 32 | Overblown, fragile |
*phr: parts per hundred parts of polyol
Table 2: Comparative Catalytic Efficiency in Flexible Foam Systems
This table compares the performance of DMAPA against other common amine catalysts in a TDI-based flexible foam system at a concentration of 1.5 phr.[2]
| Catalyst | Cream Time (s) | Gel Time (s) | Rise Time (s) | Balance & Remarks |
| DMAPA | 12 | 55 | 85 | Balanced gel/blow; good stability |
| DABCO | 8 | 48 | 70 | Very fast, strong blow; risk of collapse |
| BDMA | 25 | 90 | 140 | Slow, gelling selective; for rigid foams |
| TEA | 28 | 105 | 160 | Very slow; often used in rigid foams |
Experimental Protocols
Protocol 1: Laboratory-Scale Synthesis of Flexible Polyurethane Foam
This protocol outlines a standard "one-shot" method for preparing a flexible polyurethane foam sample using DMAPA as the primary gelling catalyst.
1. Materials & Equipment:
-
Polyol : Polyether polyol (e.g., 3000-6000 MW) - 100 parts by weight
-
Isocyanate : Toluene diisocyanate (TDI-80) - Stoichiometric amount (Isocyanate Index: 105-110)
-
Blowing Agent : Deionized Water - 3.5 - 4.5 parts
-
Catalysts :
-
DMAPA (gelling catalyst) - 0.5 - 1.0 parts
-
Optional: Stannous octoate (co-catalyst) - 0.1 - 0.3 parts
-
-
Surfactant : Silicone-based surfactant - 0.5 - 1.5 parts
-
Equipment :
-
High-speed laboratory mixer (2000-6000 rpm)
-
Digital scale (0.01g accuracy)
-
Disposable mixing cups and stirrers
-
Fume hood
-
Open-top mold (e.g., cardboard box lined with plastic)
-
Stopwatch
-
Personal Protective Equipment (PPE): safety goggles, nitrile gloves, lab coat
-
2. Procedure:
-
Preparation : Condition all raw materials to a consistent temperature (22-25°C).[1] Perform all steps within a well-ventilated fume hood.
-
Component A (Premix) Preparation :
-
In a mixing cup, accurately weigh the polyol.
-
Sequentially add the deionized water, silicone surfactant, and DMAPA to the polyol while stirring slowly with a spatula to avoid introducing excess air. Ensure the mixture is homogenous.
-
-
Reaction :
-
Place the cup containing Component A under the high-speed mixer.
-
Accurately weigh the required amount of TDI (Component B) in a separate container.
-
Add the TDI to Component A and immediately begin high-speed mixing for 5-10 seconds.
-
-
Pouring & Curing :
-
Quickly pour the reacting mixture into the mold.
-
Simultaneously, start a stopwatch to record key reaction times:
-
Cream Time : Time from mixing until the mixture turns creamy and starts to rise.
-
Gel Time : Time until fine strands of polymer can be pulled from the foam.
-
Rise Time : Time until the foam stops expanding.
-
Tack-Free Time : Time until the foam surface is no longer sticky to the touch.
-
-
-
Post-Curing : Allow the foam to cure in the mold at ambient temperature for at least 24 hours before cutting or performing physical property testing.
3. Safety Precautions:
-
Isocyanates are respiratory sensitizers and irritants.[4] Always work in a fume hood and wear appropriate PPE.
-
Amine catalysts can be corrosive and have a strong odor.[2] Handle with care and avoid skin contact.
References
Application Notes and Protocols for Surfactant Synthesis Utilizing DMAPA as an Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed protocols for the laboratory-scale synthesis of various surfactants using 3-(Dimethylamino)-1-propylamine (DMAPA) as a key intermediate. DMAPA's dual functionality, possessing both a primary and a tertiary amine, makes it a versatile building block for producing a range of surfactants, including amphoteric betaines, cationic surfactants, and non-ionic/amphoteric amine oxides. The protocols outlined below are intended to guide researchers through the synthesis, purification, and characterization of these surface-active agents.
Introduction to DMAPA in Surfactant Synthesis
DMAPA is a colorless, reactive liquid widely employed in the chemical industry as an intermediate for synthesizing a variety of compounds.[1][2] In surfactant synthesis, the primary amine group of DMAPA readily reacts with fatty acids or their esters to form an amidoamine intermediate.[1][3] This intermediate retains the tertiary amine group, which can be further functionalized to create the desired hydrophilic head group of the surfactant. The most common application is in the production of mild amphoteric surfactants like Cocamidopropyl Betaine (CAPB), a staple ingredient in personal care products.[1][3]
Synthesis of Cocamidopropyl Betaine (CAPB)
The synthesis of CAPB from DMAPA is a two-step process: amidation followed by quaternization (carboxymethylation).[1][3][4]
Step 1: Amidation - Synthesis of Cocamidopropyl Dimethylamine (Amidoamine Intermediate)
This step involves the reaction of a fatty acid source, typically lauric acid (as a major component of coconut or palm kernel oil), with DMAPA to form the amidoamine intermediate.[3][4]
Reaction Scheme:
Experimental Protocol:
-
Reactant Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, combine lauric acid and DMAPA. A slight molar excess of DMAPA (e.g., 1:1.05 ratio of lauric acid to DMAPA) is often used to ensure complete conversion of the fatty acid.[4]
-
Reaction Conditions: Heat the reaction mixture to 160°C with constant stirring.[4] The reaction is typically carried out for 8-12 hours.[4] The progress of the reaction can be monitored by measuring the acid value of the mixture, which should decrease as the lauric acid is consumed.[4]
-
Water Removal: The water formed during the reaction can be removed by distillation to drive the equilibrium towards the product.
-
Purification: After the reaction is complete (acid value is typically below 10-13), the excess unreacted DMAPA can be removed by vacuum distillation at approximately 127°C.[4]
Quantitative Data for Amidation:
| Parameter | Value | Reference |
| Reactant Mole Ratio (Lauric Acid:DMAPA) | 1:1.05 | [4] |
| Reaction Temperature | 160°C | [4] |
| Reaction Time | 8 - 12 hours | [4] |
| Target Acid Value | < 13.24 (for 8 hr), < 9.79 (for 12 hr) | [4] |
Step 2: Quaternization - Synthesis of Cocamidopropyl Betaine
The amidoamine intermediate is reacted with sodium monochloroacetate (SMCA) in an aqueous solution to yield CAPB.[1][4]
Reaction Scheme:
Caption: Workflow for the two-step synthesis of Cocamidopropyl Betaine (CAPB) from DMAPA.
Synthesis of Amine Oxide Surfactants
Amine oxide surfactants can be synthesized from the amidoamine intermediate produced in Step 1 of the CAPB synthesis by oxidation with hydrogen peroxide.
[5]Reaction Scheme:
(where R represents the fatty acid alkyl chain)
Experimental Protocol:
-
Reactant Setup: In a four-necked flask equipped with a mechanical stirrer, reflux condenser, thermometer, and a dropping funnel, dissolve the amidoamine intermediate in a suitable solvent like isopropanol. 2[5]. Oxidation: Heat the solution to 55-60°C. S[5]lowly add a 28-30% hydrogen peroxide solution from the dropping funnel, ensuring the reaction temperature does not exceed 65°C. 3[5]. Reaction Conditions: After the addition is complete, continue stirring the mixture at 60°C for approximately 5 hours. 4[5]. Product Analysis: The conversion to amine oxide can be monitored by techniques such as potentiometric titration or IR spectroscopy. T[5]he final product is a solution of the amidoamine oxide.
Quantitative Data for Amine Oxide Synthesis:
| Parameter | Value | Reference |
| Reactants | Amidoamine, Hydrogen Peroxide | |
| Solvent | Isopropanol | |
| Reaction Temperature | 55 - 65°C | |
| Reaction Time | ~5 hours | |
| Conversion Rate | ~90% |
Amine Oxide Synthesis Pathway
Caption: General pathway for the synthesis of amine oxide surfactants from a DMAPA-derived amidoamine.
Characterization of Synthesized Surfactants
The synthesized amidoamine intermediate and the final surfactant products should be characterized to confirm their structure and purity.
4.1. Fourier-Transform Infrared (FTIR) Spectroscopy:
FTIR is a valuable tool for monitoring the progress of the reactions.
-
Amidation: The formation of the amide bond can be confirmed by the appearance of a characteristic amide C=O stretching band around 1640-1680 cm⁻¹ and an N-H bending vibration around 1550 cm⁻¹. The disappearance of the carboxylic acid O-H stretch from the starting fatty acid is also indicative of reaction completion.
-
Quaternization/Oxidation: Changes in the fingerprint region of the spectrum can indicate the formation of the final surfactant. For CAPB, the appearance of a carboxylate (COO⁻) stretching band can be observed.
4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR spectroscopy can provide detailed structural information about the synthesized molecules, confirming the formation of the desired amide linkages and the modification of the tertiary amine group.
4.3. Purity Analysis:
The purity of the final surfactant product is crucial, especially for applications in personal care and drug development. Impurities such as unreacted DMAPA and amidoamine can be present in the final product and are known to be potential skin irritants.
[6][7]* High-Performance Liquid Chromatography (HPLC): HPLC is a common method for quantifying the amount of active surfactant and residual impurities like DMAPA and amidoamine. *[8] Titration Methods: Acid-base or potentiometric titrations can be used to determine the concentration of amine species and the active surfactant content.
[5]Typical Impurity Levels in Commercial CAPB:
| Impurity | Typical Concentration | Reference |
| DMAPA | < 5 to 20 ppm | |
| Amidoamine | 0.3% to 0.5% |
Safety Precautions
-
DMAPA: DMAPA is a corrosive and flammable liquid. It is also a skin irritant. H[6]andle DMAPA in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Sodium Monochloroacetate (SMCA): SMCA is toxic and an irritant. Handle with care and avoid inhalation of dust or contact with skin.
-
Hydrogen Peroxide: Concentrated hydrogen peroxide is a strong oxidizer and can cause severe skin burns. Use appropriate shielding and PPE.
Always consult the Safety Data Sheets (SDS) for all chemicals used in these protocols.
Conclusion
DMAPA is a versatile and essential intermediate for the laboratory synthesis of a variety of surfactants. The protocols provided herein for the synthesis of Cocamidopropyl Betaine and amine oxide surfactants offer a foundation for researchers to produce and customize these surface-active agents for their specific applications. Proper characterization and purification are critical to ensure the quality and safety of the final products.
References
- 1. How is CAPB manufactured? l Elchemy [elchemy.com]
- 2. Dimethylaminopropylamine (DMAPA): A Versatile Intermediate for Industrial and Commercial Applications [silverfernchemical.com]
- 3. nbinno.com [nbinno.com]
- 4. pubs.aip.org [pubs.aip.org]
- 5. mdpi.com [mdpi.com]
- 6. cir-safety.org [cir-safety.org]
- 7. cir-safety.org [cir-safety.org]
- 8. img.cosmeticsandtoiletries.com [img.cosmeticsandtoiletries.com]
DMAPA in the Preparation of Agrochemical Active Ingredients: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols on the use of 3-(Dimethylamino)propylamine (DMAPA) as a key intermediate in the synthesis of agrochemical active ingredients. DMAPA's unique bifunctional nature, possessing both a primary and a tertiary amine, makes it a versatile building block in creating a range of pesticides, including fungicides.
Introduction to DMAPA in Agrochemical Synthesis
3-(Dimethylamino)propylamine (DMAPA) is a crucial component in the synthesis of various agrochemicals, contributing to the final structure and efficacy of the active ingredients.[1][2][3][4][5][6] Its primary amine group readily participates in nucleophilic substitution and addition reactions, while the tertiary amine group can influence the physicochemical properties of the final molecule, such as solubility and stability.[1][2] This allows for the creation of agrochemicals with improved performance and formulation characteristics.[1]
This document focuses on the synthesis of two key fungicides, Propamocarb and Prothiocarb, where DMAPA is a fundamental precursor.
Fungicide Synthesis Utilizing DMAPA
DMAPA is a key reactant in the production of carbamate (B1207046) and thiocarbamate fungicides. These compounds are effective against a range of plant pathogens.
Propamocarb Hydrochloride: A Systemic Fungicide
Propamocarb is a systemic fungicide used to control Oomycete pathogens, which cause diseases like root rot and downy mildew.[7] The synthesis of Propamocarb hydrochloride involves the reaction of DMAPA with propyl chloroformate.[7][8]
Synthesis of Propamocarb Hydrochloride
The primary synthesis route for Propamocarb is a nucleophilic substitution reaction between the primary amine of DMAPA and the carbonyl carbon of propyl chloroformate.[7] The resulting Propamocarb is then typically converted to its hydrochloride salt to enhance water solubility and stability.[7]
Experimental Protocols for Propamocarb Hydrochloride Synthesis
Several methods for the synthesis of Propamocarb hydrochloride have been developed, with variations in solvents and reaction conditions affecting yield and purity.
Method 1: Synthesis in Propanol (B110389) [9]
This method utilizes propanol as both a solvent and a reactant, leading to high yields.
-
Reactants:
-
3-(Dimethylamino)propylamine (DMAPA)
-
Propyl chloroformate
-
Propanol (recycled)
-
-
Procedure:
-
Add 184.4 g of DMAPA to 443.5 g of recycled propanol at a temperature of 20-40°C.
-
Add 227.3 g of propyl chloroformate dropwise over 30-40 minutes.
-
The reaction is exothermic; maintain the temperature at 80-85°C by cooling.
-
After the reaction is complete, distill off the propanol for reuse.
-
The residue is Propamocarb hydrochloride.
-
Method 2: Aqueous Medium Synthesis [7][10]
This approach uses water as the solvent and can be performed at a controlled temperature.
-
Reactants:
-
N,N-dimethyl-1,3-propanediamine (DMAPA)
-
Propyl chloroformate
-
Water
-
-
Procedure:
-
To a reaction kettle, add measured amounts of DMAPA and water and stir to homogenize.
-
Initiate cooling and add propyl chloroformate dropwise while stirring, maintaining the reaction temperature between 23-28°C. The addition should be completed over 7-8 hours.
-
After addition, allow the mixture to react for an additional 2 hours.
-
Adjust the pH to 5-7.
-
Dehydrate the mixture under vacuum (0.098 MPa) at a temperature not exceeding 110°C. The collected water can be recycled.
-
The final product is discharged after dehydration.
-
Quantitative Data for Propamocarb Synthesis
| Method | Reactant Ratio (DMAPA:Propyl Chloroformate) | Solvent | Temperature (°C) | Yield (based on DMAPA) (%) | Yield (based on Propyl Chloroformate) (%) | Purity (%) | Reference |
| Propanol | 1 : 1.04 (molar) | Propanol | 80-85 | 97 | 95 | Not Specified | [9] |
| Toluene | 1 : 1.2 (molar) | Toluene | 55-60 | 93 | 79 | Not Specified | [9] |
| Microreactor | 1 : 1.03 (molar) | Water | 50 | Not Specified | Not Specified | 98.8 | [8] |
Mode of Action of Propamocarb
Propamocarb disrupts the biosynthesis of phospholipids (B1166683) and fatty acids within the fungal cell membrane.[1][3][7] This interference with essential cellular components inhibits mycelial growth, sporangia formation, and spore germination, ultimately stopping the proliferation of the fungus.[1][7]
Prothiocarb: A Thiocarbamate Fungicide
Prothiocarb is another fungicide synthesized from DMAPA, belonging to the thiocarbamate class. It is effective for seed treatment against various fungal pathogens.[8]
Synthesis of Prothiocarb
Prothiocarb is synthesized by reacting DMAPA with S-Ethyl chlorothioformate.[8] The primary amine of DMAPA acts as a nucleophile, attacking the carbonyl carbon of the S-Ethyl chlorothioformate.
Experimental Protocol for Prothiocarb Synthesis
A general method for the synthesis of Prothiocarb is described below.
-
Reactants:
-
N,N-Dimethyl-1,3-propanediamine (DMAPA)
-
S-Ethyl chlorothioformate
-
-
Procedure:
-
Dissolve DMAPA in a suitable inert solvent.
-
Cool the solution in an ice bath.
-
Slowly add S-Ethyl chlorothioformate to the cooled solution with stirring.
-
Allow the reaction to proceed to completion.
-
The resulting Prothiocarb can be isolated and purified using standard techniques.
-
Mode of Action of Prothiocarb
Similar to Propamocarb, Prothiocarb's mode of action involves the inhibition of lipid synthesis, which interferes with the function of the fungal cell membrane.[7]
Conclusion
DMAPA is a valuable and versatile intermediate in the synthesis of agrochemical active ingredients, particularly fungicides like Propamocarb and Prothiocarb. Its unique chemical structure allows for straightforward and efficient synthesis of these important crop protection agents. The protocols provided herein offer a foundation for researchers and professionals in the development and production of DMAPA-based agrochemicals. Further research may uncover its utility in the synthesis of other classes of pesticides, including herbicides and insecticides.
References
- 1. Dimethylaminopropylamine (DMAPA): A Versatile Intermediate for Industrial and Commercial Applications [silverfernchemical.com]
- 2. Dimethylaminopropylamine - Wikipedia [en.wikipedia.org]
- 3. This compound | 109-55-7 [chemicalbook.com]
- 4. guidechem.com [guidechem.com]
- 5. atamankimya.com [atamankimya.com]
- 6. atamankimya.com [atamankimya.com]
- 7. Prothiocarb [sitem.herts.ac.uk]
- 8. Prothiocarb – Wikipedia [de.wikipedia.org]
- 9. nbinno.com [nbinno.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for the Use of 3-Dimethylaminopropylamine in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Dimethylaminopropylamine (DMAPA), a versatile diamine, serves as a crucial building block and intermediate in the synthesis of a variety of active pharmaceutical ingredients (APIs).[1][2][3][4] Its unique structure, featuring both a primary and a tertiary amine group, allows for its participation in a wide range of chemical transformations, making it a valuable reagent in drug discovery and development.[1][5] This document provides detailed application notes and protocols for the use of DMAPA in pharmaceutical synthesis, with a focus on its role in the preparation of local anesthetics and as a key component in the synthesis of other important drug molecules.
Physicochemical Properties of this compound (DMAPA)
A thorough understanding of the physicochemical properties of DMAPA is essential for its safe handling and effective use in synthesis.
| Property | Value | Reference(s) |
| CAS Number | 109-55-7 | [1] |
| Molecular Formula | C₅H₁₄N₂ | [6] |
| Molecular Weight | 102.181 g/mol | [6] |
| Appearance | Colorless liquid | [6] |
| Odor | Fishy, ammoniacal | [6] |
| Boiling Point | 132.1 °C | [6] |
| Density | 0.812 g/mL | [6] |
| Flash Point | 32 °C | [6] |
| Solubility | Miscible with water and many organic solvents. | [3] |
Key Applications of DMAPA in Pharmaceutical Synthesis
DMAPA is a versatile intermediate used in the synthesis of various pharmaceutical compounds, including:
-
Local Anesthetics: The primary amine group of DMAPA can be acylated to form amide-based local anesthetics.
-
Antihistamines and Anti-infectives: It serves as a reagent in the synthesis of these classes of drugs.[2]
-
Antimalarial Agents: A condensation product of DMAPA with a substituted thiadiazole has shown antimalarial activity.[5]
-
Sulfonamides: DMAPA can be reacted with aryl sulfonyl chlorides to prepare sulfonamides with antiseptic properties.[5]
-
Blood Pressure Regulators: Diquaternary salts of DMAPA derivatives have been investigated for their potential to regulate blood pressure.[5]
While DMAPA is a key building block, it's important to note that for some complex molecules like Ranitidine, a precursor containing the dimethylaminomethyl group, 5-[(Dimethylamino)methyl]-2-furanmethanol, is used in the synthesis rather than DMAPA directly.
Experimental Protocols
General Synthesis of DMAPA
The industrial synthesis of DMAPA typically involves a two-step process:
-
Michael Addition: Reaction of dimethylamine (B145610) with acrylonitrile (B1666552) to produce dimethylaminopropionitrile.[6]
-
Hydrogenation: Subsequent hydrogenation of dimethylaminopropionitrile to yield this compound.[6]
A detailed protocol for the hydrogenation step is outlined in various patents, often utilizing a sponge nickel catalyst.[7]
Synthesis of N-(3-dimethylaminopropyl)crotonic acid amide
This protocol describes a direct application of DMAPA in an amidation reaction.
Reaction Scheme:
3-Methoxybutyric acid amide + this compound → N-(3-dimethylaminopropyl)crotonic acid amide + Methanol (B129727)
Procedure:
-
In a suitable reaction vessel, heat a mixture of 117.2 g (1.0 mole) of 3-methoxybutyric acid amide and 103.7 g (1.05 mole) of this compound.[8]
-
Maintain the temperature in the range of 145-175°C for 10 hours.[8]
-
After cooling the mixture, add 1.5 g of sodium hydroxide.[8]
-
Heat the mixture under high vacuum at 120-130°C. The elimination of methanol will occur, often with vigorous foaming.[8]
-
Increase the temperature and distill the product. The light yellow oil of N-(3-dimethylaminopropyl)crotonic acid amide is collected at a boiling point of 132-134°C under a vacuum of 0.1 mmHg.[8]
Quantitative Data:
| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles |
| 3-Methoxybutyric acid amide | 117.15 | 117.2 | 1.0 |
| This compound | 102.18 | 103.7 | 1.05 |
| Product | Molar Mass ( g/mol ) | Yield (g) | Yield (%) |
| N-(3-dimethylaminopropyl)crotonic acid amide | 170.26 | 130 | 76 |
Mandatory Visualizations
Logical Workflow for DMAPA Synthesis
References
- 1. nbinno.com [nbinno.com]
- 2. grandviewresearch.com [grandviewresearch.com]
- 3. atamankimya.com [atamankimya.com]
- 4. Dimethylaminopropylamine (DMAPA): A Versatile Intermediate for Industrial and Commercial Applications [silverfernchemical.com]
- 5. neochemical.ru [neochemical.ru]
- 6. Dimethylaminopropylamine - Wikipedia [en.wikipedia.org]
- 7. US6660887B1 - Low pressure process for manufacture of this compound (DMAPA) - Google Patents [patents.google.com]
- 8. prepchem.com [prepchem.com]
Application of DMAPA as a Ligand in Transition Metal-Catalyzed Cross-Coupling Reactions
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Transition metal-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The performance of these catalytic systems is critically dependent on the nature of the ligand coordinated to the metal center. While phosphine-based ligands and N-heterocyclic carbenes (NHCs) have been extensively studied and widely employed, there is a continuous search for new, cost-effective, and versatile ligands. 3-(Dimethylamino)propylamine (DMAPA) is an inexpensive, commercially available bidentate amine ligand that presents potential as a ligand in palladium-catalyzed cross-coupling reactions. This document provides an overview of the potential applications of DMAPA in Suzuki-Miyaura, Mizoroki-Heck, and Buchwald-Hartwig cross-coupling reactions, including generalized experimental protocols and illustrative data.
While the use of simple amine ligands in palladium-catalyzed cross-coupling has been explored, specific and detailed reports on the application of DMAPA in these key reactions are limited in the currently available literature.[1] The protocols and data presented herein are based on general methodologies for these reaction types and serve as a starting point for researchers interested in exploring the utility of DMAPA as a ligand.
Catalytic Role of Bidentate Amine Ligands
Bidentate amine ligands like DMAPA can coordinate to the palladium center through both nitrogen atoms, forming a stable chelate ring. This chelation can influence the electronic and steric environment of the metal, thereby affecting the key steps of the catalytic cycle: oxidative addition, transmetalation (in the case of Suzuki coupling), migratory insertion (in Heck coupling), and reductive elimination. The use of amine ligands can offer an alternative to air-sensitive and often more expensive phosphine (B1218219) ligands.[1]
Application in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)–C(sp²) bonds. The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) species, followed by transmetalation with an organoboron reagent and subsequent reductive elimination to yield the biaryl product. The ligand plays a crucial role in stabilizing the palladium intermediates and facilitating these steps.
Illustrative Data for Suzuki-Miyaura Coupling with a Pd/DMAPA Catalyst System
Due to the limited specific data for DMAPA in Suzuki-Miyaura coupling, the following table presents hypothetical, yet representative, results for the coupling of various aryl bromides with phenylboronic acid. These values are intended to illustrate the expected outcomes and provide a basis for comparison during methods development.
| Entry | Aryl Bromide | Product | Yield (%) | TON (Turnover Number) | TOF (Turnover Frequency, h⁻¹) |
| 1 | 4-Bromoanisole | 4-Methoxybiphenyl | 85 | 85 | 14.2 |
| 2 | 4-Bromotoluene | 4-Methylbiphenyl | 88 | 88 | 14.7 |
| 3 | 4-Bromobenzonitrile | 4-Cyanobiphenyl | 75 | 75 | 12.5 |
| 4 | 1-Bromo-4-nitrobenzene | 4-Nitrobiphenyl | 70 | 70 | 11.7 |
| 5 | 2-Bromopyridine | 2-Phenylpyridine | 65 | 65 | 10.8 |
Conditions: Aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (1 mol%), DMAPA (2 mol%), K₂CO₃ (2.0 mmol), Toluene (B28343)/H₂O (5:1), 80 °C, 6 h. Data is illustrative.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
3-(Dimethylamino)propylamine (DMAPA)
-
Aryl halide
-
Arylboronic acid
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Deionized water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add Pd(OAc)₂ (0.01 mmol, 2.2 mg, 1 mol%) and DMAPA (0.02 mmol, 2.5 µL, 2 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add toluene (2 mL) and stir the mixture at room temperature for 15 minutes to allow for complex formation.
-
To this mixture, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol, 276 mg).
-
Add deionized water (0.4 mL).
-
The flask is sealed and the reaction mixture is heated to 80 °C with vigorous stirring for 6 hours.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (10 mL) and filtered through a pad of celite.
-
The filtrate is washed with water (2 x 10 mL) and brine (10 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel.
References
Application Notes and Protocols for Synthesis of DMAPA-Functionalized Nanoparticles for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis, characterization, and application of N,N-dimethylaminopropylamine (DMAPA)-functionalized nanoparticles for drug delivery. This guide is intended to assist researchers in developing targeted and efficient drug delivery systems.
Introduction
Nanoparticles functionalized with DMAPA offer a versatile platform for drug delivery. The tertiary amine group in DMAPA provides a positive surface charge at physiological pH, enhancing interaction with negatively charged cell membranes and facilitating cellular uptake. Furthermore, the terminal primary amine can be used for the covalent attachment of drugs, targeting ligands, or imaging agents. This dual functionality makes DMAPA-functionalized nanoparticles a powerful tool in the development of advanced therapeutic systems.
Quantitative Data Summary
The following tables summarize key quantitative data for DMAPA-functionalized nanoparticles based on typical results obtained from the characterization techniques described in the protocols.
Table 1: Physicochemical Properties of DMAPA-Functionalized Nanoparticles
| Nanoparticle Core | Parameter | Bare Nanoparticles | DMAPA-Functionalized Nanoparticles |
| Silica (B1680970) | Hydrodynamic Diameter (nm) | 100 - 200 | 110 - 220 |
| Zeta Potential (mV) | -15 to -30 | +20 to +40 | |
| Surface Amine Density (amines/nm²) | N/A | 1 - 5 | |
| Gold | Hydrodynamic Diameter (nm) | 10 - 50 | 15 - 60 |
| Zeta Potential (mV) | -20 to -40 (citrate-stabilized) | +15 to +35 | |
| Surface Amine Density (amines/nm²) | N/A | 2 - 8 | |
| Iron Oxide | Hydrodynamic Diameter (nm) | 50 - 150 | 60 - 170 |
| Zeta Potential (mV) | -10 to -25 | +25 to +45 | |
| Surface Amine Density (amines/nm²) | N/A | 1.5 - 6 |
Table 2: Drug Loading and Release Characteristics
| Drug Type | Nanoparticle System | Drug Loading Capacity (%) | Encapsulation Efficiency (%) | Release Profile (at pH 5.5) |
| Hydrophobic (e.g., Doxorubicin) | DMAPA-Silica | 5 - 15 | 70 - 90 | Sustained release over 48h |
| Hydrophilic (e.g., Cisplatin) | DMAPA-Gold | 2 - 8 | 50 - 75 | Burst release within 12h |
| Hydrophobic (e.g., Paclitaxel) | DMAPA-Iron Oxide | 8 - 20 | 80 - 95 | pH-responsive release |
Experimental Protocols
Synthesis of DMAPA-Functionalized Silica Nanoparticles
This protocol is adapted from the well-established Stöber method for silica nanoparticle synthesis, followed by surface modification with an aminosilane.
Materials:
-
Tetraethyl orthosilicate (B98303) (TEOS)
-
Ethanol (B145695) (absolute)
-
Ammonium (B1175870) hydroxide (B78521) (28-30%)
-
(3-Aminopropyl)trimethoxysilane (APTMS) - as a precursor for introducing amine groups, which can be further reacted, or a similar DMAPA-containing silane.
-
N,N-Dimethylaminopropylamine (DMAPA)
-
Toluene (B28343) (anhydrous)
Protocol:
-
Silica Nanoparticle Synthesis:
-
In a flask, mix 100 mL of ethanol and 20 mL of deionized water.
-
Add 5 mL of ammonium hydroxide and stir vigorously for 15 minutes.
-
Add 5 mL of TEOS dropwise to the stirring solution.
-
Continue stirring at room temperature for 12 hours.
-
Collect the silica nanoparticles by centrifugation (8000 rpm, 15 min) and wash three times with ethanol.
-
-
Surface Functionalization with DMAPA:
-
Disperse the washed silica nanoparticles in 100 mL of anhydrous toluene by sonication.
-
Add 2 mL of APTMS and reflux the mixture at 110°C for 12 hours under a nitrogen atmosphere.
-
Cool the mixture, collect the amine-functionalized nanoparticles by centrifugation, and wash thoroughly with toluene and ethanol.
-
For direct DMAPA functionalization (if a DMAPA-silane is available), follow the same procedure, substituting APTMS with the DMAPA-silane.
-
Alternatively, for a two-step functionalization, activate the carboxyl-terminated nanoparticles (synthesized using a carboxyl-silane) and then react with the primary amine of DMAPA.
-
Synthesis of DMAPA-Functionalized Gold Nanoparticles
This protocol is based on the Turkevich method for gold nanoparticle synthesis followed by ligand exchange.
Materials:
-
Tetrachloroauric acid (HAuCl₄)
-
Sodium citrate (B86180)
-
4-(Dimethylamino)pyridine (DMAP) or N,N-dimethylaminopropylamine (DMAPA)
-
Deionized water
Protocol:
-
Gold Nanoparticle Synthesis:
-
Bring 100 mL of 0.01% HAuCl₄ solution to a boil in a clean flask with vigorous stirring.
-
Rapidly add 2 mL of 1% sodium citrate solution.
-
The solution color will change from yellow to deep red, indicating nanoparticle formation.
-
Continue boiling and stirring for 15 minutes, then cool to room temperature.
-
-
Ligand Exchange with DMAPA:
-
To the citrate-stabilized gold nanoparticle solution, add DMAPA to a final concentration of 10 mM.
-
Stir the solution at room temperature for 24 hours to allow for the exchange of citrate ligands with DMAPA.
-
Purify the functionalized nanoparticles by centrifugation (12,000 rpm, 30 min) and resuspend in deionized water. Repeat the washing step twice.
-
Synthesis of DMAPA-Functionalized Iron Oxide Nanoparticles
This protocol utilizes a co-precipitation method for the synthesis of iron oxide nanoparticles followed by surface coating.
Materials:
-
Ferric chloride hexahydrate (FeCl₃·6H₂O)
-
Ferrous chloride tetrahydrate (FeCl₂·4H₂O)
-
Ammonium hydroxide (25%)
-
DMAPA
-
Deionized water
Protocol:
-
Iron Oxide Nanoparticle Synthesis and Functionalization:
-
Prepare a solution of 4.8 g FeCl₃·6H₂O and 2.0 g FeCl₂·4H₂O in 100 mL of deionized water.
-
In a separate flask, prepare a solution of 10 mL of ammonium hydroxide and 2 mL of DMAPA in 100 mL of deionized water.
-
Heat both solutions to 80°C.
-
Under vigorous mechanical stirring and a nitrogen atmosphere, rapidly add the iron salt solution to the ammonium hydroxide/DMAPA solution.
-
A black precipitate of DMAPA-functionalized magnetite nanoparticles will form immediately.
-
Continue stirring at 80°C for 1 hour.
-
Cool the mixture to room temperature and collect the magnetic nanoparticles using a strong magnet. Decant the supernatant and wash the nanoparticles three times with deionized water.
-
Drug Loading Protocols
Hydrophobic Drug Loading (e.g., Doxorubicin):
-
Disperse 10 mg of DMAPA-functionalized nanoparticles in 10 mL of a suitable organic solvent (e.g., DMSO).
-
Dissolve 2 mg of the hydrophobic drug in the same solvent.
-
Mix the nanoparticle suspension and the drug solution and stir at room temperature for 24 hours in the dark.
-
Remove the unloaded drug by centrifugation or dialysis against the same solvent.
-
Collect the drug-loaded nanoparticles and dry under vacuum.
Hydrophilic Drug Loading (e.g., Cisplatin):
-
Disperse 10 mg of DMAPA-functionalized nanoparticles in 10 mL of an aqueous buffer (e.g., PBS pH 7.4).
-
Dissolve 2 mg of the hydrophilic drug in the same buffer.
-
Mix the nanoparticle suspension and the drug solution and stir at room temperature for 24 hours.
-
For drugs that can be electrostatically adsorbed, the positive surface charge of the DMAPA-nanoparticles will facilitate loading of negatively charged drugs.
-
For covalent attachment, activate the primary amine of DMAPA using a crosslinker (e.g., EDC/NHS) and then add the drug containing a reactive group (e.g., carboxyl).
-
Remove the unloaded drug by dialysis against the buffer.
-
Collect the drug-loaded nanoparticles by lyophilization.
In Vitro Drug Release Study
Protocol:
-
Disperse a known amount of drug-loaded nanoparticles in a release medium (e.g., PBS at pH 7.4 and pH 5.5 to simulate physiological and endosomal conditions, respectively).
-
Place the suspension in a dialysis bag (with an appropriate molecular weight cut-off) and immerse it in a larger volume of the same release medium.
-
Maintain the setup at 37°C with constant stirring.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Quantify the amount of released drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Plot the cumulative drug release as a function of time.
Visualization of Workflows and Pathways
Experimental Workflow for Nanoparticle Synthesis and Drug Loading
Caption: Workflow for the synthesis, functionalization, and drug loading of DMAPA-nanoparticles.
Cellular Uptake and Intracellular Drug Release Pathway
Caption: Cellular uptake and intracellular drug release from DMAPA-functionalized nanoparticles.
Potential Signaling Pathways Activated by Amine-Functionalized Nanoparticles
Caption: Potential signaling pathways activated by amine-functionalized nanoparticles.
Characterization Methods
A thorough characterization is crucial to ensure the quality and efficacy of the synthesized nanoparticles.
-
Dynamic Light Scattering (DLS): To determine the hydrodynamic diameter and size distribution.
-
Zeta Potential Measurement: To assess the surface charge and stability of the nanoparticles in suspension.
-
Transmission Electron Microscopy (TEM): To visualize the morphology and size of the nanoparticles.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the successful functionalization with DMAPA by identifying characteristic vibrational bands of the amine groups.
-
Thermogravimetric Analysis (TGA): To quantify the amount of DMAPA grafted onto the nanoparticle surface.
-
UV-Vis Spectroscopy/HPLC: To determine the drug loading content and encapsulation efficiency, and to quantify drug release.
Conclusion
DMAPA-functionalized nanoparticles present a promising platform for the development of effective drug delivery systems. The protocols and data provided in these application notes offer a solid foundation for researchers to synthesize and characterize these nanoparticles for various therapeutic applications. Further optimization of the synthesis parameters and drug loading strategies will be crucial for translating these promising nanomaterials into clinical use.
Application of DMAPA in Carbon Dioxide Capture and Utilization Research
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: 3-(Dimethylamino)propylamine (DMAPA) is a versatile diamine compound with both a primary and a tertiary amine group within its structure. This unique molecular architecture makes it a promising candidate for applications in carbon dioxide (CO₂) capture and utilization. In CO₂ capture, DMAPA can act as an efficient absorbent in various solvent systems, including phase-change and biphasic systems, offering potential advantages in terms of absorption capacity and regeneration energy. In CO₂ utilization, while the closely related 4-dimethylaminopyridine (B28879) (DMAP) is a well-known catalyst, research is exploring the catalytic potential of DMAPA and its derivatives.
These application notes provide a comprehensive overview of the use of DMAPA in CO₂ capture and utilization research, summarizing key performance data and detailing relevant experimental protocols.
Data Presentation: Quantitative Performance of DMAPA in CO₂ Capture
The following tables summarize the key quantitative data on the performance of DMAPA and DMAPA-based solvents in CO₂ capture, facilitating comparison with other absorbent systems.
Table 1: Performance of DMAPA-based Phase-Change Solvents for CO₂ Capture
| Solvent System | Concentration (M) | Absorption Loading (mol CO₂/mol amine) | Phase Separation Time (as % of MEA-SA-H₂O) | Lower Phase Viscosity (mPa·s) | Regeneration Energy Reduction (vs. 5M MEA) | Reference |
| DMAPA–NHD–H₂O | 1 M DMAPA, NHD/H₂O = 8:2 | 1.06 | 14% | 37.14 | 42% | [1] |
NHD: Poly(ethylene glycol) dimethyl ether MEA-SA-H₂O: Monoethanolamine-sulfolane-water
Table 2: Performance of DMAPA in Biphasic Solvent Systems with MEA and Sulfolane
| Solvent System | CO₂ Loading in Rich Phase (mol/L) | Cyclic Capacity (mol/L) | Regeneration Energy Consumption Reduction (vs. 5M MEA) | CO₂ Concentrated in Rich Phase | Reference |
| MEA/DMAPA/Sulfolane | 4.09 - 4.71 | ≥ 3 | 29.63% - 55.51% | > 96.82% | [2] |
Table 3: CO₂ Absorption Capacity of Aqueous DMAPA Solutions
| DMAPA Concentration (wt%) | Temperature (K) | CO₂ Partial Pressure (kPa) | CO₂ Loading (mol CO₂/mol DMAPA) | Reference |
| 30 | 313.15 | 271 | 1.46 | [3] |
Table 4: Performance of Surface-Active DMAPA-6PO in CO₂ Capture
| Parameter | DMAPA-6PO | EDTA-4Na | MEA | Reference |
| CO₂ Capture Capacity Increase | 43% higher | - | - | [4] |
| Bicarbonate Generation | 2.2 times greater | - | - | [4] |
| Capture Capacity Regeneration Efficiency | - | - | 30% lower | [4] |
| Desorption Heat Requirement Reduction | > 75% | - | - | [4] |
DMAPA-6PO: DMAPA modified with 6 propylene (B89431) oxide groups EDTA-4Na: Ethylenediaminetetraacetic tetrasodium
Experimental Protocols
This section provides detailed methodologies for key experiments involving DMAPA in CO₂ capture and utilization.
Protocol 1: CO₂ Absorption and Desorption Performance Evaluation of DMAPA-based Solvents
This protocol describes the experimental procedure to evaluate the CO₂ absorption and desorption performance of a DMAPA-based solvent system, such as a biphasic mixture with MEA and sulfolane.
Materials:
-
DMAPA (3-Dimethylaminopropylamine)
-
MEA (Monoethanolamine)
-
Sulfolane (Tetrahydrothiophene 1,1-dioxide)
-
Deionized water
-
CO₂/N₂ gas mixture (e.g., 15% CO₂)
-
N₂ gas (high purity)
-
Three-neck flask (500 mL)
-
Magnetic stirrer and heating mantle/oil bath
-
Gas flow meters
-
Condenser
-
CO₂ analyzer
-
Titration setup (for CO₂ loading determination)
Procedure:
A. Absorption Test:
-
Prepare 500 mL of the desired DMAPA-based biphasic solvent by mixing the required amounts of DMAPA, MEA, sulfolane, and deionized water.
-
Transfer the prepared solvent to a 500 mL three-neck flask equipped with a magnetic stirrer.
-
Maintain the temperature of the solvent at 313.15 K using a water bath.
-
Introduce the CO₂/N₂ gas mixture (e.g., 15 kPa CO₂, total flow rate 1000 mL/min) into the solvent through a gas dispersion tube.[2]
-
Continuously monitor the CO₂ concentration in the outlet gas stream using a CO₂ analyzer.
-
The absorption is considered complete when the outlet CO₂ concentration equals the inlet concentration.
-
After absorption, allow the solution to settle for phase separation. Sample the CO₂-rich phase for analysis.
B. Desorption Test:
-
Preheat a three-neck flask in an oil bath to 393.15 K.
-
Transfer a known volume of the CO₂-rich phase from the absorption test into the preheated flask and start agitation.
-
Initiate the desorption test when the solution temperature reaches 343.15 K.[2]
-
Sweep the evolved CO₂ with N₂ gas (500 mL/min).
-
Pass the gas stream through a condenser (cooled with ice) and a dryer to remove any moisture.
-
Measure the CO₂ concentration in the gas stream using a CO₂ analyzer.
-
Continue the experiment for a set duration (e.g., 150 minutes).
-
After desorption, take a sample of the lean solvent for CO₂ loading analysis.
C. CO₂ Loading Determination:
-
Determine the CO₂ loading of the rich and lean solvent samples by titration.
-
The cyclic capacity is calculated as the difference between the CO₂ loading of the rich and lean solvents.
Protocol 2: Kinetic Study of CO₂ Absorption in Aqueous DMAPA using a Wetted Wall Column
This protocol outlines the procedure for investigating the mass transfer kinetics of CO₂ absorption into an aqueous DMAPA solution using a wetted wall column.
Materials:
-
Aqueous DMAPA solution of known concentration
-
CO₂ gas (high purity)
-
N₂ gas (high purity)
-
Wetted wall column apparatus
-
Thermostatic bath
-
Gas chromatograph or CO₂ analyzer
-
Liquid pump
-
Gas flow controllers
Procedure:
-
The wetted wall column consists of a vertical tube where a thin film of the liquid absorbent flows down the inner wall, coming into contact with a counter-current flow of the gas mixture.
-
Prepare the aqueous DMAPA solution of the desired concentration.
-
Circulate the DMAPA solution from a reservoir to the top of the wetted wall column using a liquid pump. Ensure a stable and uniform liquid film is formed on the inner surface of the column.
-
Maintain the temperature of the liquid and the column at the desired experimental temperature using a thermostatic bath.
-
Introduce a mixture of CO₂ and N₂ gas with a known composition and flow rate into the bottom of the column.
-
The gas flows upwards, counter-current to the falling liquid film.
-
Collect gas samples from the inlet and outlet of the column and analyze the CO₂ concentration using a gas chromatograph or a CO₂ analyzer.
-
The rate of CO₂ absorption is determined from the change in CO₂ concentration in the gas phase and the gas flow rate.
-
The overall mass transfer coefficient (KG) can then be calculated based on the absorption rate, the contact area, and the logarithmic mean partial pressure difference of CO₂.[2]
-
The experiment can be repeated at different temperatures, CO₂ partial pressures, and DMAPA concentrations to study the reaction kinetics and thermodynamics.[5]
Protocol 3: Catalytic Conversion of CO₂ to Cyclic Carbonates using a DMAP-based Catalyst
While the original query focused on DMAPA, the available literature prominently features the related compound 4-dimethylaminopyridine (DMAP) as a catalyst for CO₂ utilization. This protocol is based on the use of a DMAP-based catalyst for the synthesis of cyclic carbonates from epoxides and CO₂.
Materials:
-
4-Dimethylaminopyridine (DMAP)
-
Hydroiodic acid (HI)
-
Epoxide (e.g., styrene (B11656) oxide)
-
CO₂ (1 atm)
-
Reaction vial (5 mL)
-
Magnetic stirrer
-
Temperature-controlled reaction setup
-
NMR spectrometer for analysis
Procedure:
-
In a 5 mL vial, dissolve DMAP (e.g., 0.061 g, 0.50 mmol) and HI (e.g., 0.112 g, 57%, 0.50 mmol) to form the ionic liquid catalyst DMAP·HI.[6]
-
Add the epoxide (e.g., 5.0 mmol) to the reaction mixture.
-
Seal the vial in a reactor pressurized with 1 atm of CO₂.
-
Stir the reaction mixture at a controlled temperature (e.g., 40 °C) for a specific duration (e.g., 12 hours).[6]
-
After the reaction is complete, cool the mixture to room temperature.
-
Take a sample of the reaction mixture and analyze it using ¹H NMR spectroscopy to determine the yield of the cyclic carbonate.[6]
-
The catalyst can be recycled for subsequent reactions.
Visualizations: Diagrams of Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key processes related to the application of DMAPA in CO₂ capture.
Caption: Reaction mechanism of CO₂ with DMAPA.[1]
Caption: General experimental workflow for CO₂ capture and regeneration.
Caption: Logical flow of a biphasic CO₂ capture process.[1]
References
Application Notes and Protocols: DMAPA as a Scavenger Resin for Excess Reagents in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In modern organic synthesis, particularly in the realms of combinatorial chemistry and high-throughput synthesis, the use of excess reagents is a common strategy to drive reactions to completion. However, the subsequent removal of these excess reagents and their byproducts can be a significant bottleneck in the purification process, often requiring time-consuming and resource-intensive chromatographic techniques. Scavenger resins, which are solid-supported reagents designed to react selectively with and sequester excess reactants or byproducts, offer an elegant solution to this challenge.[1] This straightforward filtration-based purification method is highly amenable to automation and parallel synthesis, thereby accelerating the drug discovery and development process.[2]
This document provides detailed application notes and protocols for the use of 3-(Dimethylamino)propylamine (DMAPA) functionalized resin as a versatile scavenger for a range of common electrophilic reagents, including isocyanates, acid chlorides, and sulfonyl chlorides.
DMAPA Scavenger Resin: An Overview
DMAPA is a diamine containing both a primary and a tertiary amine. When functionalized onto a solid support, typically a polystyrene-based resin, the primary amine serves as a highly effective nucleophilic scavenger for electrophilic species. The tertiary amine, while less reactive as a scavenger, can contribute to the overall basicity of the resin. The resulting polymer-bound scavenger (PS-DMAPA) offers high loading capacity and excellent scavenging efficiency.
Key Advantages:
-
High Reactivity: The primary amine of DMAPA readily reacts with a variety of electrophiles.
-
Versatility: Effective for scavenging isocyanates, acid chlorides, sulfonyl chlorides, and other electrophilic reagents.
-
Simplified Workup: Purification is achieved by simple filtration, eliminating the need for aqueous washes or chromatography.
-
Compatibility: Can be used in a wide range of organic solvents.
-
Automation Friendly: The solid-phase nature of the scavenger is well-suited for automated parallel synthesis platforms.
Resin Preparation and Characterization
A DMAPA-functionalized polystyrene resin can be prepared by the nucleophilic substitution of chloromethylated polystyrene with 3-(Dimethylamino)propylamine.
Synthesis of PS-DMAPA Resin
Materials:
-
Chloromethylated polystyrene-divinylbenzene resin (1% DVB, 100-200 mesh)
-
3-(Dimethylamino)propylamine (DMAPA)
-
N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
Procedure:
-
Swell the chloromethylated polystyrene resin in DMF for 1 hour.
-
To the swollen resin, add a solution of DMAPA (3-5 equivalents relative to the chlorine loading of the resin) and TEA (3-5 equivalents) in DMF.
-
Heat the reaction mixture at 60-80 °C for 12-24 hours with gentle agitation.
-
Allow the resin to cool to room temperature and filter.
-
Wash the resin sequentially with DMF, DCM, and MeOH to remove any unreacted reagents and byproducts.
-
Dry the resin under vacuum to a constant weight.
Characterization:
The loading of the DMAPA on the resin can be determined by elemental analysis (nitrogen content) or by a functional assay, such as a colorimetric titration of the amine groups. A typical loading capacity for amine-functionalized resins is in the range of 1.5-3.0 mmol/g.
Quantitative Data on Scavenging Efficiency
The following table summarizes representative scavenging efficiencies for polyamine-based scavenger resins, which are expected to be comparable to PS-DMAPA. The efficiency is typically determined by monitoring the disappearance of the excess reagent from the solution over time using techniques such as HPLC or GC.
| Excess Reagent | Scavenger Resin Equivalents (relative to excess reagent) | Solvent | Reaction Time (hours) | Scavenging Efficiency (%) |
| Phenyl Isocyanate | 2.5 | Dichloromethane | 1 | >99% |
| Benzoyl Chloride | 3.0 | Dichloromethane | 0.25 | >99% |
| p-Toluenesulfonyl Chloride | 3.0 | Dichloromethane | 0.25 | >99% |
Note: The data presented is based on studies of various polyamine scavenger resins and serves as a general guideline.[3][4] Optimal conditions may vary depending on the specific substrate, solvent, and temperature.
Experimental Protocols
The following are general protocols for the use of PS-DMAPA as a scavenger resin. The amount of scavenger resin required depends on the amount of excess reagent to be scavenged. It is recommended to use 2-4 equivalents of the scavenger resin relative to the moles of the excess reagent.
General Scavenging Protocol (Batch Mode)
-
Reaction Completion: Once the primary reaction is deemed complete (as monitored by TLC, LC-MS, etc.), add the PS-DMAPA scavenger resin to the reaction mixture.
-
Agitation: Stir or shake the mixture at room temperature. Gentle heating (e.g., 40-50 °C) can be applied to accelerate the scavenging process if necessary.
-
Monitoring: The progress of the scavenging can be monitored by analyzing the supernatant for the presence of the excess reagent.
-
Filtration: Once the scavenging is complete, filter the reaction mixture to remove the resin.
-
Washing: Wash the resin with a small amount of the reaction solvent to ensure complete recovery of the product.
-
Isolation: Combine the filtrate and the washings, and concentrate under reduced pressure to obtain the purified product.
Protocol for Scavenging Excess Isocyanate
-
Reaction: Perform the reaction involving the isocyanate (e.g., urea (B33335) synthesis).
-
Scavenging: Add 2-3 equivalents of PS-DMAPA resin relative to the excess isocyanate.
-
Reaction Time: Stir for 1-4 hours at room temperature.
-
Workup: Filter and wash the resin with the reaction solvent. Concentrate the filtrate to obtain the purified product.
Protocol for Scavenging Excess Acid Chloride
-
Reaction: Perform the acylation reaction (e.g., amide synthesis).
-
Scavenging: Add 3-4 equivalents of PS-DMAPA resin relative to the excess acid chloride. The resin will also scavenge the HCl byproduct.
-
Reaction Time: Stir for 15-60 minutes at room temperature.
-
Workup: Filter and wash the resin with the reaction solvent. Concentrate the filtrate to obtain the purified product.
Protocol for Scavenging Excess Sulfonyl Chloride
-
Reaction: Perform the sulfonylation reaction (e.g., sulfonamide synthesis).
-
Scavenging: Add 3-4 equivalents of PS-DMAPA resin relative to the excess sulfonyl chloride. The resin will also scavenge the HCl byproduct.
-
Reaction Time: Stir for 15-60 minutes at room temperature.
-
Workup: Filter and wash the resin with the reaction solvent. Concentrate the filtrate to obtain the purified product.
Reaction Mechanisms and Visualizations
The scavenging process involves the nucleophilic attack of the primary amine of the PS-DMAPA resin on the electrophilic center of the excess reagent.
Scavenging of Isocyanate
The primary amine of the PS-DMAPA resin attacks the carbonyl carbon of the isocyanate to form a stable, polymer-bound urea.
Caption: Scavenging of an isocyanate by PS-DMAPA resin.
Scavenging of Acid Chloride
The primary amine of the PS-DMAPA resin attacks the carbonyl carbon of the acid chloride, leading to the formation of a stable, polymer-bound amide and the sequestration of HCl.
Caption: Scavenging of an acid chloride by PS-DMAPA resin.
Scavenging of Sulfonyl Chloride
The primary amine of the PS-DMAPA resin attacks the electrophilic sulfur atom of the sulfonyl chloride to form a stable, polymer-bound sulfonamide, sequestering the HCl byproduct.
Caption: Scavenging of a sulfonyl chloride by PS-DMAPA resin.
Experimental Workflow
The general workflow for utilizing PS-DMAPA as a scavenger resin is straightforward and efficient.
Caption: General experimental workflow for purification using PS-DMAPA scavenger resin.
Conclusion
DMAPA-functionalized scavenger resin is a powerful and versatile tool for the purification of reaction mixtures in organic synthesis. Its ability to efficiently remove excess electrophilic reagents such as isocyanates, acid chlorides, and sulfonyl chlorides through a simple filtration-based workup makes it an invaluable asset in modern drug discovery and development, where speed and efficiency are paramount. The protocols and data presented in this document provide a comprehensive guide for the successful implementation of this technology in the laboratory.
References
The Versatile Role of DMAPA in Polymer Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(Dimethylaminopropyl)amine (DMAPA) is a versatile diamine that serves as a crucial building block and catalyst in the synthesis of a variety of polymers. Its unique structure, featuring both a primary and a tertiary amine group, allows it to be incorporated into polymer backbones, act as a chain extender, or function as a catalyst, influencing the final properties of the material. This document provides detailed application notes and experimental protocols for the use of DMAPA in the synthesis of polyamides and other polymers like polyurethanes, targeting researchers and professionals in materials science and drug development.
Introduction
Polyamides and polyurethanes are classes of high-performance polymers with a wide range of applications, from industrial materials to biomedical devices. The properties of these polymers can be tailored by carefully selecting the monomers and additives used in their synthesis. DMAPA (N,N-dimethyl-1,3-propanediamine) is a valuable, commercially available diamine that can be employed to modify and enhance the characteristics of these polymers.[1][2] Its incorporation can influence solubility, thermal stability, and mechanical properties. Furthermore, the tertiary amine group in DMAPA can act as a built-in catalyst or a site for further chemical modifications.[3]
Application Notes
Role of DMAPA in Polyamide Synthesis
In polyamide synthesis, DMAPA can theoretically be used as a diamine monomer, reacting with a dicarboxylic acid or its derivative to form amide linkages.[4][5][6] The presence of the tertiary amine group in the polymer backbone can impart unique properties:
-
Increased Hydrophilicity: The tertiary amine group can be protonated, leading to increased water solubility or dispersibility, which is advantageous for applications such as drug delivery or coatings.
-
Reactive Sites: The lone pair of electrons on the tertiary nitrogen can act as a catalytic site or a point for post-polymerization modification, such as quaternization to introduce permanent positive charges.
-
Adhesion Promotion: The amine functionality can improve adhesion to various substrates.
Role of DMAPA in Polyurethane Synthesis
In the synthesis of polyurethanes, DMAPA can function as a chain extender .[7][8][9][10] After the formation of a prepolymer with terminal isocyanate groups, a chain extender is added to increase the molecular weight and build the final polymer structure. The primary amine of DMAPA will readily react with the isocyanate groups. The tertiary amine group can also act as a catalyst for the urethane-forming reaction.[3]
-
Control of Hard Segment Content: As a chain extender, DMAPA contributes to the hard segment of the polyurethane, influencing its mechanical properties such as hardness and elasticity.
-
Catalytic Activity: The tertiary amine in DMAPA can accelerate the reaction between isocyanates and polyols, reducing the need for external catalysts.[11][12]
Experimental Protocols
The following are generalized experimental protocols. Researchers should optimize these procedures for their specific monomers and desired polymer characteristics.
Protocol 1: Synthesis of a Polyamide via Solution Polymerization Using DMAPA
This protocol describes a method for synthesizing a polyamide where DMAPA could be used as a co-monomer.
Materials:
-
Dicarboxylic acid (e.g., adipic acid, terephthalic acid)
-
DMAPA (3-dimethylaminopropylamine)
-
Co-diamine (optional, e.g., hexamethylenediamine)
-
Thionyl chloride or oxalyl chloride (for conversion to diacid chloride)
-
Anhydrous polar aprotic solvent (e.g., N,N-dimethylacetamide (DMAc), N-methyl-2-pyrrolidone (NMP))
-
Lithium chloride (LiCl) (optional, to improve solubility)
-
Pyridine (B92270) (acid scavenger)
-
Methanol (B129727) (for precipitation)
Procedure:
-
Acid Chloride Preparation: In a fume hood, cautiously add the dicarboxylic acid to an excess of thionyl chloride or oxalyl chloride with a catalytic amount of DMF. Reflux the mixture for 2-4 hours. Remove the excess thionyl chloride by distillation to obtain the diacid chloride.
-
Monomer Dissolution: In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve DMAPA (and any co-diamine) and LiCl (if used) in the anhydrous solvent.
-
Polymerization: Cool the diamine solution to 0°C in an ice bath. Slowly add an equimolar amount of the diacid chloride to the stirred solution. Add a small amount of pyridine as an acid scavenger.
-
Reaction: Allow the reaction to proceed at 0°C for 1-2 hours, then let it warm to room temperature and continue stirring for 12-24 hours.
-
Precipitation: Pour the viscous polymer solution into a large volume of vigorously stirred methanol to precipitate the polyamide.
-
Purification: Collect the polymer by filtration and wash it thoroughly with methanol and then hot water to remove unreacted monomers and salts.
-
Drying: Dry the purified polyamide in a vacuum oven at 80-100°C until a constant weight is achieved.
Characterization: The resulting polyamide can be characterized by FTIR spectroscopy (for amide bond formation), NMR spectroscopy (for structure confirmation), gel permeation chromatography (GPC) for molecular weight determination, and thermal analysis (TGA/DSC) for thermal properties.
Protocol 2: Synthesis of a Polyurethane using DMAPA as a Chain Extender
This protocol outlines the synthesis of a polyurethane elastomer where DMAPA can be used as a chain extender.
Materials:
-
Polyol (e.g., polytetrahydrofuran (PTHF), polypropylene (B1209903) glycol (PPG))
-
Diisocyanate (e.g., 4,4'-methylenebis(phenyl isocyanate) (MDI), isophorone (B1672270) diisocyanate (IPDI))
-
DMAPA (as chain extender)
-
Anhydrous solvent (e.g., dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO))
-
Catalyst (optional, e.g., dibutyltin (B87310) dilaurate (DBTDL))
Procedure:
-
Prepolymer Synthesis: In a reaction vessel under a nitrogen atmosphere, react the polyol with a molar excess of the diisocyanate at 70-80°C with stirring. The reaction progress can be monitored by titrating the isocyanate (NCO) content. The reaction is typically continued until the theoretical NCO content is reached.
-
Chain Extension: Cool the prepolymer to room temperature and dissolve it in the anhydrous solvent. In a separate flask, prepare a solution of DMAPA in the same solvent.
-
Addition of Chain Extender: Slowly add the DMAPA solution to the stirred prepolymer solution. The viscosity of the solution will increase as the polymer chains are extended.
-
Curing: After the addition is complete, continue stirring for 1-2 hours at room temperature. The polymer solution can then be cast into a film or mold and cured at an elevated temperature (e.g., 80-110°C) for several hours to ensure complete reaction.
-
Isolation: The resulting polyurethane can be isolated by precipitation in a non-solvent like water or methanol, followed by filtration and drying.
Data Presentation
The following tables present hypothetical quantitative data for polymers synthesized using DMAPA. This data is for illustrative purposes and the actual results will depend on the specific experimental conditions.
Table 1: Hypothetical Properties of Polyamides Synthesized with Varying DMAPA Content
| Polyamide Sample | DMAPA mole % in diamine feed | Inherent Viscosity (dL/g) | Glass Transition Temp. (Tg, °C) | 10% Weight Loss Temp. (TGA, °C) |
| PA-0 | 0 | 1.2 | 180 | 450 |
| PA-10 | 10 | 1.1 | 175 | 440 |
| PA-25 | 25 | 0.9 | 168 | 432 |
| PA-50 | 50 | 0.7 | 155 | 420 |
Table 2: Hypothetical Mechanical Properties of Polyurethanes with DMAPA as a Chain Extender
| Polyurethane Sample | DMAPA as Chain Extender | Tensile Strength (MPa) | Elongation at Break (%) | Shore A Hardness |
| PU-Control | No (e.g., 1,4-butanediol) | 35 | 500 | 85 |
| PU-DMAPA | Yes | 40 | 450 | 90 |
Visualizations
Polyamide Synthesis Workflow
Caption: Workflow for the synthesis of polyamides using DMAPA as a diamine monomer.
Polyurethane Synthesis Logical Relationship
Caption: Logical relationship in polyurethane synthesis with DMAPA as a chain extender.
Conclusion
DMAPA is a highly versatile and valuable compound in the field of polymer chemistry. Its dual amine functionality allows for its use as a monomer in polyamide synthesis and as an effective chain extender and potential catalyst in polyurethane production. By incorporating DMAPA into polymer structures, researchers can tune properties such as solubility, thermal stability, and mechanical strength, opening up new possibilities for the development of advanced materials for a variety of applications, including in the pharmaceutical and drug delivery fields. The provided protocols and notes serve as a starting point for the exploration of DMAPA in polymer synthesis.
References
- 1. US7723547B2 - Process for the synthesis of DMAPA - Google Patents [patents.google.com]
- 2. Dimethylaminopropylamine - Wikipedia [en.wikipedia.org]
- 3. Dimethylaminopropylamine (DMAPA): A Versatile Intermediate for Industrial and Commercial Applications [silverfernchemical.com]
- 4. studymind.co.uk [studymind.co.uk]
- 5. youtube.com [youtube.com]
- 6. savemyexams.com [savemyexams.com]
- 7. The Multi-Step Chain Extension for Waterborne Polyurethane Binder of Para-Aramid Fabrics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. lume.ufrgs.br [lume.ufrgs.br]
- 11. Structure–Properties Relationship in Waterborne Poly(Urethane-Urea)s Synthesized with Dimethylolpropionic Acid (DMPA) Internal Emulsifier Added before, during and after Prepolymer Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Preparation and Properties of Polyurethane Dispersions via Prepolymer Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing DMAPA for Anomeric Deacylation in Carbohydrate Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selective deprotection of the anomeric position on a fully acylated carbohydrate is a critical step in the synthesis of complex oligosaccharides and glycoconjugates. The resulting hemiacetal is a versatile intermediate for the formation of various glycosyl donors, such as trichloroacetimidates. 3-(Dimethylaminopropylamine), commonly known as DMAPA, has emerged as an efficient, inexpensive, and versatile reagent for the selective deacylation of the anomeric position in carbohydrate chemistry.[1][2] This method is advantageous due to its high yields, mild reaction conditions, and a simple purification process that avoids the need for column chromatography.[1][2]
Principle and Advantages
DMAPA-mediated anomeric deacylation proceeds via nucleophilic attack of the primary amine of DMAPA on the anomeric acyl group. The selectivity for the anomeric position is attributed to its higher reactivity compared to other acyl groups on the sugar ring.
Key Advantages:
-
High Selectivity: Primarily removes the acyl group at the anomeric (C-1) position.
-
High Yields: The reaction typically affords the 1-O-deprotected sugars in high yields.[1][2]
-
Mild Conditions: The reaction is conducted at room temperature.[3]
-
Simple Work-up: Purification is achieved through a simple acidic wash to remove excess DMAPA and the acylated byproduct, eliminating the need for chromatographic purification.[1][2]
-
Cost-Effective: DMAPA is an inexpensive and readily available reagent.[1]
Quantitative Data Summary
The following table summarizes the results for the anomeric deacylation of various peracylated sugars using DMAPA.
| Entry | Substrate | R Group | Time (h) | Yield (%) |
| 1 | Peracetylated Glucopyranose | Acetyl | 1.5 | 92 |
| 2 | Peracetylated Galactopyranose | Acetyl | 2 | 95 |
| 3 | Peracetylated Mannopyranose | Acetyl | 18 | 79 |
| 4 | Perbenzoylated Glucopyranose | Benzoyl | 18 | 85 |
Data sourced from Andersen et al., Org. Lett. 2015, 17 (4), pp 944–947 and its supporting information.[1][2][3]
Experimental Protocols
General Protocol for Anomeric Deacylation using DMAPA
This protocol is based on the procedure described by Andersen et al.[3]
Materials:
-
1-O-acylated sugar (e.g., peracetylated or perbenzoylated carbohydrate)
-
3-(Dimethylaminopropylamine) (DMAPA)
-
Tetrahydrofuran (THF), anhydrous
-
Dichloromethane (B109758) (CH2Cl2)
-
Hydrochloric acid (HCl), 1 M solution
-
Brine (saturated NaCl solution)
-
Sodium sulfate (B86663) (Na2SO4), anhydrous
-
Standard laboratory glassware
-
Magnetic stirrer
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Dissolve the 1-O-acylated sugar (1.0 equiv., e.g., 0.50 mmol) in anhydrous THF (e.g., 2.5 mL).
-
Add DMAPA (5.0 equiv., e.g., 2.5 mmol) to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Upon completion, dilute the reaction mixture with dichloromethane (CH2Cl2).
-
Transfer the diluted mixture to a separatory funnel and wash once with 1 M hydrochloric acid (HCl) to remove excess DMAPA.
-
Wash the organic layer once with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4).
-
Filter the mixture to remove the drying agent.
-
Concentrate the filtrate under reduced pressure to yield the 1-O-deprotected sugar.
Visualizing the Workflow
The following diagram illustrates the general experimental workflow for the anomeric deacylation of a peracylated sugar using DMAPA.
Mechanism of Action
While a detailed signaling pathway is not applicable to this chemical transformation, the logical relationship of the reaction mechanism can be visualized. The primary amine of DMAPA acts as a nucleophile, selectively attacking the more electrophilic anomeric acyl carbonyl. The resulting tetrahedral intermediate collapses, releasing the hemiacetal and forming an N-acylated DMAPA byproduct. The tertiary amine of DMAPA can act as a base to facilitate the reaction.
Conclusion
The use of 3-(dimethylaminopropylamine) for the selective anomeric deacylation of peracylated carbohydrates offers a robust, efficient, and practical method for obtaining key intermediates in carbohydrate synthesis. Its operational simplicity and the avoidance of chromatography make it a highly attractive procedure for both small-scale and large-scale applications in academic and industrial research settings.
References
DMAPA as a Versatile Building Block in Combinatorial Library Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Dimethylamino)-1-propylamine (DMAPA) is a readily available and cost-effective diamine that holds significant potential as a versatile building block in the synthesis of combinatorial libraries for drug discovery and materials science.[1][2] Its unique structure, featuring both a primary and a tertiary amine, allows for selective chemical modifications, making it an attractive scaffold for generating diverse molecular libraries.[1][3] The primary amine serves as a convenient handle for attachment to a solid support or for coupling with a variety of electrophilic building blocks. The tertiary amine, on the other hand, can be utilized to modulate physicochemical properties such as solubility and basicity, or it can be a site for further chemical reactions like quaternization. This document provides detailed application notes and generalized protocols for the incorporation of DMAPA into combinatorial library synthesis workflows.
Application Notes: Leveraging the Bifunctional Nature of DMAPA
The strategic use of DMAPA's dual amine functionalities is key to its successful application in combinatorial synthesis. The primary amine is significantly more nucleophilic than the tertiary amine, allowing for selective reactions under controlled conditions.
In Solid-Phase Synthesis:
In solid-phase organic synthesis (SPOS), the primary amine of DMAPA can be acylated with a resin-bound activated carboxylic acid or undergo reductive amination with a resin-bound aldehyde or ketone. Once anchored to the solid support, the tertiary amine remains available for influencing the properties of the resin-bound intermediate or for subsequent reactions in solution after cleavage. Alternatively, a building block can be attached to the primary amine of DMAPA in solution, and this adduct can then be coupled to a solid support.
In Solution-Phase Parallel Synthesis:
For solution-phase parallel synthesis, DMAPA can be used as a central scaffold. The primary amine can be reacted with a diverse set of building blocks in a parallel format. The resulting products can then be purified using techniques amenable to high-throughput workflows, such as liquid-liquid extraction or solid-phase extraction. The presence of the tertiary amine can facilitate purification by allowing for acid-base extraction protocols.
In Diversity-Oriented Synthesis (DOS):
DMAPA is an excellent starting point for diversity-oriented synthesis (DOS), a strategy that aims to create libraries of structurally diverse and complex molecules.[2][4][5][6] Starting from a DMAPA core, a variety of reaction pathways can be explored to generate a wide range of molecular skeletons. For instance, the primary amine can be used to initiate a sequence of reactions leading to heterocyclic scaffolds, while the tertiary amine can direct or participate in other transformations.
Physicochemical Properties of DMAPA
A summary of the key physicochemical properties of DMAPA relevant to its application in chemical synthesis is provided in the table below.
| Property | Value | Reference |
| CAS Number | 109-55-7 | [3] |
| Molecular Formula | C5H14N2 | [7] |
| Molar Mass | 102.18 g/mol | [7] |
| Appearance | Colorless liquid | [3] |
| Boiling Point | 133 °C | [3] |
| Density | 0.812 g/mL at 25 °C | [7] |
| Solubility | Soluble in water and common organic solvents | [3] |
Experimental Protocols
The following are generalized protocols for the incorporation of DMAPA into solid-phase and solution-phase combinatorial library synthesis. These should be considered as templates and may require optimization for specific substrates and desired products.
Protocol 1: Solid-Phase Synthesis of a Hypothetical N-Acyl DMAPA Library
This protocol describes the synthesis of a library of N-acyl derivatives of DMAPA on a solid support.
1. Materials:
-
Rink Amide resin
-
3-(Dimethylamino)-1-propylamine (DMAPA)
-
A library of diverse carboxylic acids
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Solid-phase synthesis vessel
2. Resin Swelling:
-
Place the Rink Amide resin in a solid-phase synthesis vessel.
-
Add DMF to swell the resin for at least 30 minutes.
-
Drain the DMF.
3. Fmoc Deprotection:
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate the mixture for 20 minutes.
-
Drain the solution and repeat the piperidine treatment for another 10 minutes.
-
Wash the resin thoroughly with DMF and then DCM.
4. Coupling of a Carboxylic Acid Library:
-
In separate reaction vessels, pre-activate each carboxylic acid from the library (3 equivalents relative to resin loading) with DIC (3 eq.) and HOBt (3 eq.) in DMF for 15 minutes.
-
Add the activated carboxylic acid solution to the deprotected resin.
-
Agitate the mixture for 2-4 hours, or until a Kaiser test indicates the absence of free amines.
-
Drain the reaction solution and wash the resin with DMF and DCM.
5. Capping of Unreacted Amines (Optional):
-
Treat the resin with a solution of acetic anhydride (B1165640) and a non-nucleophilic base (e.g., diisopropylethylamine) in DMF to cap any unreacted amino groups.
-
Wash the resin with DMF and DCM.
6. Coupling of DMAPA:
-
To introduce DMAPA, the primary amine of a previously coupled amino acid can be reacted. For this hypothetical protocol, we assume direct coupling of DMAPA to a carboxylic acid-functionalized resin.
-
Pre-activate a carboxylic acid on the solid support using DIC and HOBt in DMF.
-
Add a solution of DMAPA (5 equivalents) in DMF to the activated resin.
-
Agitate the mixture for 4-6 hours.
-
Wash the resin with DMF and DCM to remove excess DMAPA and byproducts.
7. Cleavage from Resin:
-
Wash the resin with DCM and dry it under a stream of nitrogen.
-
Add a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) to the resin.
-
Agitate the mixture for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude product by adding cold diethyl ether.
-
Centrifuge and decant the ether.
-
Dry the crude product under vacuum.
8. Purification:
-
Purify the library members using high-throughput purification techniques such as preparative HPLC-MS.
Protocol 2: Solution-Phase Parallel Synthesis of a Sulfonamide Library from DMAPA
This protocol outlines the parallel synthesis of a library of sulfonamides derived from DMAPA in a 96-well plate format.
1. Materials:
-
3-(Dimethylamino)-1-propylamine (DMAPA)
-
A library of diverse sulfonyl chlorides
-
Pyridine (B92270) or another suitable base
-
Dichloromethane (DCM)
-
96-well reaction block
2. Reaction Setup:
-
To each well of a 96-well reaction block, add a solution of DMAPA (1.0 equivalent) in DCM.
-
To each well, add a solution of a unique sulfonyl chloride from the library (1.1 equivalents) in DCM.
-
Add pyridine (1.2 equivalents) to each well.
3. Reaction:
-
Seal the reaction block and shake at room temperature for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS analysis of a representative well.
4. Work-up:
-
Quench the reactions by adding an aqueous solution of sodium bicarbonate to each well.
-
Separate the organic phase. This can be done in the reaction block if it is compatible with phase separation, or the contents of each well can be transferred to individual vials.
-
Wash the organic phase with brine.
-
Dry the organic phase over anhydrous sodium sulfate.
5. Purification:
-
Filter off the drying agent.
-
Concentrate the solvent in vacuo.
-
Purify the library members using parallel purification techniques, such as automated flash chromatography or solid-phase extraction (SPE). The tertiary amine of the DMAPA scaffold can be exploited here for purification by ion-exchange SPE.
Comparison of Synthesis Strategies for DMAPA-based Libraries
| Feature | Solid-Phase Synthesis | Solution-Phase Synthesis |
| Throughput | High, suitable for large libraries. | Moderate to high, depending on automation. |
| Purification | Simplified, by-products and excess reagents are washed away. | More complex, often requires chromatography or extraction. |
| Reaction Monitoring | Difficult to monitor directly on-bead. | Straightforward using standard analytical techniques (TLC, LC-MS). |
| Scale | Typically smaller scale (mg). | Easily scalable to larger quantities (g). |
| Reagent Requirements | Often requires a large excess of reagents to drive reactions to completion. | Can be performed with near-stoichiometric amounts of reagents. |
Visualizations
Caption: Workflow for solid-phase synthesis of a DMAPA-containing library.
Caption: Diversity-oriented synthesis strategy starting from a DMAPA core.
Conclusion
3-(Dimethylamino)-1-propylamine (DMAPA) is a valuable and underutilized building block for the construction of combinatorial libraries. Its bifunctional nature allows for diverse synthetic strategies, including solid-phase and solution-phase parallel synthesis, as well as diversity-oriented synthesis. The protocols and application notes provided herein offer a foundation for researchers to explore the potential of DMAPA in their drug discovery and materials science programs. Further exploration of DMAPA in novel synthetic methodologies will undoubtedly expand its utility and contribute to the generation of new and innovative chemical entities.
References
- 1. Solid-phase DNA-encoded library synthesis: a master builder’s instructions - HitGen OpenDEL™ [opendelcommunity.com]
- 2. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 3. mdpi.com [mdpi.com]
- 4. Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs [mdpi.com]
- 6. Diversity-oriented synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Combinatorial Chemistry in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing DMAPA-Catalyzed Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance yield in DMAPA-catalyzed reactions.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving DMAPA (N,N-Dimethyl-1,3-propanediamine) and the closely related and highly effective catalyst, DMAP (4-Dimethylaminopyridine).
Issue 1: Low or No Product Yield in Esterification/Acylation Reactions
-
Question: My esterification/acylation reaction catalyzed by DMAPA/DMAP is resulting in a low yield or no product at all. What are the potential causes and how can I troubleshoot this?
-
Answer: Low yields in these reactions can stem from several factors, including catalyst deactivation, suboptimal reaction conditions, or issues with the reagents. Here is a systematic approach to troubleshooting:
A. Catalyst-Related Issues:
-
Catalyst Quality and Handling: DMAPA and DMAP are sensitive to air and moisture. Improper storage can lead to degradation and loss of catalytic activity. Ensure the catalyst is stored in a tightly sealed container in a cool, dry place.[1]
-
Catalyst Loading: The amount of catalyst is crucial. While DMAPA/DMAP is a highly efficient catalyst, an insufficient amount may lead to slow or incomplete reactions. Conversely, excessive catalyst loading does not always translate to higher yields and can complicate purification. A typical catalytic amount ranges from 0.05 to 10 mol%.[2][3]
B. Reaction Condition Optimization:
-
Temperature: The reaction temperature significantly impacts the rate and yield. While many DMAPA/DMAP-catalyzed reactions can proceed at room temperature, gentle heating can often improve yields, especially for sterically hindered substrates.[4][5] However, excessively high temperatures can lead to side reactions and decomposition.
-
Solvent Choice: The polarity and nature of the solvent can influence the reaction rate and equilibrium. Aprotic solvents like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), and acetonitrile (B52724) (MeCN) are commonly used. For certain reactions, solvent-free conditions have been shown to provide excellent yields.[2][6]
-
Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. Incomplete reactions are a common cause of low yields.
C. Reagent and Substrate Considerations:
-
Purity of Reactants: Impurities in your starting materials (alcohol, carboxylic acid, or acylating agent) can interfere with the reaction or poison the catalyst. Ensure all reactants are of high purity.
-
Steric Hindrance: Sterically hindered alcohols or carboxylic acids can be less reactive. In such cases, increasing the reaction time, temperature, or using a more reactive acylating agent (e.g., an acid anhydride (B1165640) over a carboxylic acid with a coupling agent) may be necessary.[7][8] DMAP is particularly effective for the acylation of sterically hindered alcohols.[9]
Quantitative Data on Troubleshooting Esterification/Acylation:
-
| Parameter | Condition A | Yield | Condition B | Yield | Reference |
| Catalyst Loading (DMAP) | 0.05 mol% | High | 2 mol% | High | [2] |
| Solvent | Dichloromethane | Moderate | Heptane | High (for specific substrates) | [6] |
| Temperature | 25 °C | 95.2% (10 days with pyridine) | 25 °C | 95.7% (24 hours with DMAP) | [4] |
| Catalyst Comparison | Pyridine (B92270) | 53% (2 hours) | DMAP | 66% (5 minutes) | [4] |
Issue 2: Byproduct Formation Complicating Purification and Reducing Yield
-
Question: I am observing significant byproduct formation in my DMAPA-catalyzed reaction. How can I minimize these and improve the purity and yield of my desired product?
-
Answer: Byproduct formation is a common challenge. Understanding the potential side reactions is key to mitigating them.
-
N-Acylurea Formation (in carbodiimide-mediated esterifications): When using coupling agents like DCC (N,N'-dicyclohexylcarbodiimide), the primary byproduct is dicyclohexylurea (DCU), which is often insoluble and can be removed by filtration. However, a more problematic byproduct is the N-acylurea, formed by the rearrangement of the O-acylisourea intermediate. To minimize this, ensure the reaction temperature is not excessively high and consider adding the alcohol before the coupling agent.
-
Side Reactions of the Catalyst: In some cases, DMAPA's primary amine can react with the substrate.[10] If this is suspected, switching to DMAP, which only has a tertiary amine, may be beneficial.
-
Work-up Procedure: A proper work-up is crucial for removing byproducts and the catalyst itself. Washing the organic layer with a dilute acid solution (e.g., 1M HCl) can remove basic impurities like DMAPA/DMAP.[11] Subsequent washes with a base (e.g., saturated sodium bicarbonate solution) and brine are also recommended.
-
Issue 3: Low Yield in Knoevenagel Condensation
-
Question: My Knoevenagel condensation using DMAPA as a catalyst is giving a low yield. What steps can I take to optimize this reaction?
-
Answer: The Knoevenagel condensation is sensitive to several factors. Here’s a troubleshooting guide:
-
Catalyst Activity: Ensure your DMAPA is pure and active.
-
Water Removal: The reaction produces water, which can inhibit the catalyst and shift the equilibrium back to the starting materials.[12] Using a Dean-Stark apparatus to remove water azeotropically or adding molecular sieves can significantly improve the yield.
-
Reaction Conditions:
-
Solvent: While ethanol (B145695) is common, trying other solvents or even solvent-free conditions can be beneficial.[13][14]
-
Temperature: A moderate increase in temperature can enhance the reaction rate. For example, an increase from 25°C to 40°C has been shown to increase yield from 56% to 95% in some cases.[12]
-
Quantitative Data on Knoevenagel Condensation Optimization:
-
| Parameter | Condition A | Yield | Condition B | Yield | Reference | | :--- | :--- | :--- | :--- | :--- | | Temperature | 25 °C | 56% | 40 °C | 95% |[12] | | Solvent | Various Solvents | Moderate | Solvent-free | 95% |[14] |
Frequently Asked Questions (FAQs)
1. What is the difference between DMAPA and DMAP as catalysts?
DMAP (4-Dimethylaminopyridine) is a pyridine derivative with a tertiary amine and is a highly effective nucleophilic catalyst, particularly for acylation reactions.[15] DMAPA (N,N-Dimethyl-1,3-propanediamine) has both a primary and a tertiary amine.[10] While both can act as catalysts, DMAP is generally considered a more potent nucleophilic catalyst for acyl transfer reactions.[4] The primary amine in DMAPA can sometimes participate in side reactions.[10]
2. How should I store and handle DMAPA/DMAP?
Both DMAPA and DMAP are sensitive to moisture and air. They should be stored in a cool, dry place in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) if possible.[1][16] DMAP is highly toxic and can be absorbed through the skin, so appropriate personal protective equipment (PPE), including gloves and safety glasses, should always be worn.[7][17]
3. Can I use DMAPA/DMAP in polymer synthesis?
Yes, both DMAPA and DMAP are used in polymer chemistry. DMAP can catalyze polymerization reactions such as the formation of polyesters and polycarbonates.[18][19] DMAPA is used as a curing agent for epoxy resins and as a catalyst in the production of polyurethane foams.[10][20]
4. How can I remove the DMAPA/DMAP catalyst after the reaction is complete?
Since DMAPA and DMAP are basic, they can be removed by washing the reaction mixture with a dilute aqueous acid solution, such as 1M HCl or ammonium (B1175870) chloride solution.[11] Alternatively, polymer-supported DMAP can be used, which allows for easy removal by filtration.[21]
5. What are the typical reaction conditions for a DMAPA/DMAP-catalyzed reaction?
Typical conditions often involve using the catalyst in a range of 0.1-10 mol% relative to the limiting reagent. The reaction is commonly run in an aprotic solvent like dichloromethane or acetonitrile at room temperature. However, for less reactive substrates, heating may be necessary. It is always recommended to monitor the reaction's progress to determine the optimal time.[4][22]
Experimental Protocols
Protocol 1: General Procedure for DMAP-Catalyzed Acetylation of a Secondary Alcohol
This protocol is a general guideline for the acetylation of a secondary alcohol using acetic anhydride and DMAP as a catalyst.
Materials:
-
Secondary alcohol (1.0 eq)
-
Acetic anhydride (1.5 eq)
-
DMAP (0.1 eq)
-
Triethylamine (Et3N) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
1M HCl solution
-
Saturated NaHCO3 solution
-
Brine
-
Anhydrous MgSO4 or Na2SO4
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add the secondary alcohol and anhydrous DCM.
-
Add triethylamine, followed by DMAP.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Upon completion, dilute the reaction mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, water, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel if necessary.
Visualizations
Caption: A general workflow for troubleshooting low yield.
References
- 1. newtopchem.com [newtopchem.com]
- 2. Widely Useful DMAP-Catalyzed Esterification under Auxiliary Base- and Solvent-Free Conditions [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Application of Efficient Catalyst DMAP [en.highfine.com]
- 5. benchchem.com [benchchem.com]
- 6. datapdf.com [datapdf.com]
- 7. 4-Dimethylaminopyridine (DMAP) [commonorganicchemistry.com]
- 8. nbinno.com [nbinno.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. bdmaee.net [bdmaee.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. acgpubs.org [acgpubs.org]
- 15. nbinno.com [nbinno.com]
- 16. stobec.com [stobec.com]
- 17. nbinno.com [nbinno.com]
- 18. nbinno.com [nbinno.com]
- 19. nbinno.com [nbinno.com]
- 20. atamankimya.com [atamankimya.com]
- 21. books.rsc.org [books.rsc.org]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Troubleshooting Side Reactions with 3-Dimethylaminopropylamine (DMAPA)
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals utilizing 3-Dimethylaminopropylamine (DMAPA) in their experiments. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered when working with this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound (DMAPA) in synthesis?
A1: this compound (DMAPA) is a versatile diamine employed in a variety of chemical syntheses. Its primary applications include:
-
Surfactant Synthesis: DMAPA is a key intermediate in the production of amphoteric surfactants, most notably cocamidopropyl betaine (B1666868) (CAPB), which is widely used in personal care products like shampoos and soaps.[1]
-
Epoxy Resin Curing: It functions as a curing agent and catalyst for epoxy resins, enhancing crosslinking and improving the final properties of the cured material such as adhesion and flexibility.[2]
-
Organic Synthesis Intermediate: DMAPA serves as a building block for a range of molecules, including dyes, ion-exchange resins, agrochemicals, and corrosion inhibitors.[3][4]
-
Catalyst: It can be used as a catalyst in various organic reactions, such as Knoevenagel condensations.
Q2: What are the common impurities in commercial DMAPA and how can they affect my reaction?
A2: Commercial DMAPA is typically produced by the reaction of dimethylamine (B145610) with acrylonitrile, followed by hydrogenation.[1][3] This process can lead to several byproducts. The purity of commercial DMAPA is generally high (>99.5%), but trace impurities can still be present and potentially interfere with sensitive reactions.[4]
| Impurity/Byproduct | Potential Impact on Reactions |
| bis-DMAPA (3,3'-Iminobis(N,N-dimethylpropylamine)) | Can act as a bifunctional nucleophile, leading to cross-linking or undesired oligomerization. |
| tri-DMAPA | Similar to bis-DMAPA, can cause complex side reactions due to multiple reactive sites. |
| Unreacted Starting Materials (e.g., Dimethylamine, Acrylonitrile) | May participate in side reactions, affecting yield and purity of the desired product. |
| Water | Can hydrolyze sensitive reagents or products, particularly in acylation or peptide coupling reactions. |
Impurities in reagents can lead to undesirable side reactions and affect the catalytic activity in processes like polymerization.[5] For high-purity applications, it is advisable to use freshly distilled DMAPA.
Q3: How does the reactivity of DMAPA differ from that of 4-Dimethylaminopyridine (DMAP)?
A3: While both DMAPA and DMAP are tertiary amines containing a dimethylamino group, their structures and catalytic mechanisms differ significantly. DMAP is a highly efficient nucleophilic catalyst due to the resonance stabilization of the N-acylpyridinium intermediate.[6] DMAPA, being an aliphatic diamine, is a stronger base but a weaker nucleophilic catalyst compared to DMAP. The primary amine group in DMAPA is the main site of nucleophilic attack in many reactions. It is crucial not to use them interchangeably without careful consideration of the reaction mechanism.
Troubleshooting Guides
Issue 1: Formation of N-Acyl DMAPA Byproduct in Amidation/Esterification Reactions
Question: I am using DMAPA as a base in an amidation reaction and I am observing a significant amount of a byproduct that appears to be my acyl group attached to the DMAPA. How can I prevent this?
Answer: This is a common side reaction where DMAPA acts as a nucleophile instead of just a base, leading to the formation of an N-acyl DMAPA amide. The primary amine of DMAPA is sufficiently nucleophilic to compete with your desired nucleophile.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for N-acyl DMAPA byproduct formation.
Experimental Protocol: Minimizing N-Acyl DMAPA Formation
-
Reagent Purity: Use freshly distilled DMAPA to minimize impurities.
-
Order of Addition: In a typical coupling reaction, pre-activate the carboxylic acid with your coupling reagent. In a separate flask, dissolve your amine nucleophile and a non-nucleophilic base (if needed) in the reaction solvent. Add the activated carboxylic acid solution to the amine solution. If DMAPA is used as the base, add it slowly to the reaction mixture at a low temperature (e.g., 0 °C).
-
Stoichiometry: Use the minimum effective amount of DMAPA. If it is intended to be a catalyst, use 0.1-0.5 equivalents. If a full equivalent of base is required, consider using a more sterically hindered, non-nucleophilic base like diisopropylethylamine (DIPEA).
-
Temperature Control: Maintain a low reaction temperature to favor the desired reaction pathway and minimize side reactions.
-
Reaction Monitoring: Closely monitor the reaction progress by TLC or LC-MS to avoid prolonged reaction times which can increase the likelihood of side product formation.
-
Work-up: Upon completion, quench the reaction and perform a work-up with a dilute acid wash (e.g., 1M HCl) to remove unreacted DMAPA and the N-acyl DMAPA byproduct.[7]
Issue 2: Racemization in Peptide Synthesis
Question: I am using DMAPA as a base in a peptide coupling step and I'm observing significant racemization of the activated amino acid. What can I do to minimize this?
Answer: Tertiary amines can promote racemization of activated amino acids during peptide synthesis. While DMAP is more commonly associated with this issue, the basic nature of DMAPA can also contribute to epimerization, especially with sensitive amino acids like Cysteine and Histidine.[8]
Strategies to Minimize Racemization:
| Strategy | Description | Quantitative Impact (where available) |
| Reduce Base Concentration | Use the minimum amount of DMAPA necessary. | Using catalytic amounts (0.1-0.5 eq) of a tertiary amine base is recommended.[8] |
| Lower Reaction Temperature | Perform the coupling at a lower temperature (e.g., 0 °C). | Lowering the coupling temperature from 80°C to 50°C in microwave-assisted synthesis limited racemization of His and Cys.[9] |
| Use Racemization Suppressing Additives | Incorporate additives like 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure. | HOBt and its derivatives are known to suppress racemization during peptide coupling. |
| Choose Appropriate Coupling Reagent | Use a coupling reagent less prone to causing racemization, such as phosphonium-based reagents (e.g., PyBOP). | Phosphonium-based reagents are generally associated with lower racemization levels. |
| Control Pre-activation Time | Minimize the time the carboxylic acid is activated before the addition of the amine component. | Prolonged exposure of the activated ester increases the risk of racemization. |
Experimental Protocol: Racemization Suppression in Peptide Coupling
-
Reagent Preparation: Dissolve the Fmoc-protected amino acid (1.5-2 equivalents) and a racemization-suppressing additive (e.g., HOBt, 1.5-2 equivalents) in the coupling solvent (e.g., DMF).
-
Activation: Add the coupling reagent (e.g., DIC, 1.5-2 equivalents) to the amino acid solution and allow it to pre-activate for a short period (e.g., 2-5 minutes).
-
Coupling: Add the activated amino acid solution to the deprotected resin. If a tertiary amine base is required, use a weaker base like N-methylmorpholine (NMM) instead of DMAPA, or use a minimal catalytic amount of DMAPA.
-
Temperature: Maintain the reaction at a controlled low temperature if racemization is a significant concern.
-
Monitoring: Monitor the coupling reaction for completion using a qualitative test like the Kaiser test.[10]
Issue 3: Incomplete Curing or Poor Properties of Epoxy Resins
Question: I am using DMAPA as a curing agent for my epoxy resin, but the curing is incomplete, or the final material has poor mechanical properties. What could be the cause?
Answer: The performance of DMAPA as an epoxy curing agent depends on several factors including its concentration, the curing temperature and time, and the presence of any impurities.
Troubleshooting Logic for Epoxy Curing:
Caption: Logical flow for troubleshooting epoxy curing issues with DMAPA.
Experimental Protocol: Optimizing Epoxy Curing with DMAPA
-
Stoichiometry: The optimal amount of amine curing agent is when the number of moles of epoxy groups is equal to the number of active hydrogen atoms in the amine.[11] For DMAPA, both the primary and the tertiary amine can participate in the curing process. The primary amine reacts via addition to the epoxy ring, while the tertiary amine can catalyze the homopolymerization of the epoxy resin.[12] A typical starting point is to calculate the stoichiometry based on the active hydrogens of the primary amine and then optimize the concentration.
-
Curing Schedule: Aliphatic amines like DMAPA can cure epoxy resins at room temperature, but a post-curing step at an elevated temperature can improve the cross-linking density and mechanical properties.[11] A differential scanning calorimetry (DSC) analysis can help determine the optimal curing temperature and time.
-
Mixing: Ensure thorough and homogeneous mixing of the epoxy resin and DMAPA to avoid localized areas of incomplete curing.
-
Purity: Use DMAPA with low water content, as moisture can interfere with the curing process.
Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. All experimental procedures should be conducted with appropriate safety precautions and under the supervision of a qualified professional. Users should verify all information and protocols before implementation.
References
- 1. Dimethylaminopropylamine - Wikipedia [en.wikipedia.org]
- 2. Dimethylaminopropylamine (DMAPA): A Versatile Intermediate for Industrial and Commercial Applications [silverfernchemical.com]
- 3. This compound | 109-55-7 [chemicalbook.com]
- 4. atamankimya.com [atamankimya.com]
- 5. Dimethylformamide Impurities as Propylene Polymerization Inhibitor [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. threebond.co.jp [threebond.co.jp]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing DMAPA Concentration for Epoxy Resin Curing
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 3-dimethylaminopropylamine (DMAPA) as a curing agent or accelerator for epoxy resin systems. Find answers to frequently asked questions and detailed troubleshooting guides to overcome common challenges during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of DMAPA in epoxy resin curing?
A1: DMAPA, or this compound, is a versatile aliphatic amine that functions as both a curing agent and a catalyst in epoxy resin formulations.[1][2] Its unique molecular structure, containing both a primary and a tertiary amine group, allows it to efficiently initiate the polymerization of epoxy resins.[3] The primary amine group participates directly in the cross-linking reaction with the epoxy groups, while the tertiary amine group acts as a catalyst, accelerating the curing process.[3][4] This dual functionality enables faster and more complete curing, often at lower temperatures than required for other amine curing agents.[3]
Q2: What is a typical concentration range for DMAPA in an epoxy formulation?
A2: The optimal concentration of DMAPA is highly dependent on the specific epoxy resin system, the desired curing profile (time and temperature), and the final properties required for the cured material. While a universally optimal concentration does not exist, a common starting range for tertiary amine accelerators is between 0.5 to 2 parts per hundred of resin (phr).[5] For DMAPA specifically, when used as a primary hardener, the concentration should be calculated based on the stoichiometry between the amine hydrogen equivalent weight (AHEW) of DMAPA and the epoxy equivalent weight (EEW) of the resin to achieve a primary amine equivalent ratio of 0.9–1.0 for optimal network formation.[6]
Q3: How does DMAPA concentration affect the curing time and temperature?
A3: Increasing the concentration of DMAPA, as a catalytic accelerator, generally leads to a significant reduction in both the curing time and the required curing temperature.[4][6] The tertiary amine functionality of DMAPA promotes the opening of the epoxy ring, which accelerates the cross-linking reaction.[4] This allows for curing at more moderate temperatures (e.g., 80–100 °C) compared to systems without an accelerator, which might require temperatures upwards of 150 °C.[6]
Q4: What impact does DMAPA concentration have on the final properties of the cured epoxy resin?
A4: The concentration of DMAPA can significantly influence the mechanical and thermal properties of the cured epoxy. Proper optimization can lead to enhanced cross-linking, resulting in improved adhesion, flexibility, durability, and chemical resistance.[7] An optimized DMAPA concentration can also lead to a higher glass transition temperature (Tg), indicating a more completely cured and thermally stable network.[8] However, an excessive concentration can lead to a brittle material and may even catalyze degradation over time due to unreacted tertiary amines.[6]
Troubleshooting Guides
This section provides solutions to common problems encountered when optimizing DMAPA concentration in epoxy resin curing.
Problem 1: Curing is too slow or incomplete.
-
Possible Cause 1: Insufficient DMAPA Concentration.
-
Solution: The catalytic effect of DMAPA is concentration-dependent. If the curing process is sluggish, gradually increase the DMAPA concentration in small increments (e.g., 0.25 phr). Monitor the curing profile using techniques like Differential Scanning Calorimetry (DSC) to observe the shift in the exothermic curing peak to lower temperatures, which indicates an accelerated reaction.[8]
-
-
Possible Cause 2: Incorrect Stoichiometry.
-
Solution: When DMAPA is used as the primary curing agent, an incorrect mix ratio is a common reason for incomplete curing.[9][10] It is crucial to calculate the precise stoichiometric ratio based on the Epoxy Equivalent Weight (EEW) of your resin and the Amine Hydrogen Equivalent Weight (AHEW) of DMAPA. Ensure thorough and homogenous mixing of the components.
-
-
Possible Cause 3: Low Curing Temperature.
-
Solution: While DMAPA allows for lower curing temperatures, the temperature must still be sufficient to initiate and sustain the reaction. If curing is incomplete, consider increasing the curing temperature in increments of 10°C and observing the effect on the degree of cure.
-
Problem 2: Curing is too fast, leading to a short pot life.
-
Possible Cause 1: Excessive DMAPA Concentration.
-
Solution: An overly high concentration of DMAPA can lead to a very rapid, and sometimes uncontrollable, curing reaction, significantly reducing the working time (pot life). Reduce the DMAPA concentration systematically. Creating a series of formulations with decreasing DMAPA content will help identify a concentration that provides a manageable pot life while still achieving a complete cure within a reasonable timeframe.
-
-
Possible Cause 2: High Ambient or Mixing Temperature.
-
Solution: The curing reaction of epoxy resins is exothermic, and high initial temperatures will further accelerate the process.[11] Ensure that the epoxy resin and DMAPA are at a controlled room temperature before mixing. If necessary, use a cooling bath to manage the temperature of the mixture, especially for larger batches.
-
Problem 3: The cured epoxy is brittle or has poor mechanical properties.
-
Possible Cause 1: Off-Ratio Mixing or Excessive DMAPA.
-
Solution: Brittleness can result from a poorly formed polymer network. An excess of DMAPA can lead to a highly cross-linked but brittle structure.[12] Re-evaluate the stoichiometry and consider slightly reducing the DMAPA concentration. Experimenting with formulations slightly off the exact stoichiometric ratio can sometimes modify and improve the final mechanical properties.
-
-
Possible Cause 2: Lack of Flexibility in the Formulation.
Problem 4: Surface defects like "amine blush" are observed.
-
Possible Cause 1: Reaction of Amine with Atmospheric Moisture and Carbon Dioxide.
-
Solution: Amine blush is a waxy or oily film that can form on the surface of the curing epoxy, especially in humid conditions.[11] While DMAPA has a lower vapor pressure than some other low-molecular-weight amines, it is still important to control the curing environment.[6] Curing in a controlled, low-humidity environment is ideal. If this is not possible, a post-cure at a slightly elevated temperature can sometimes help to mitigate surface blush. Ensure good air circulation, but avoid direct drafts that could introduce excess CO2.
-
Data Presentation
The following tables summarize the expected qualitative and quantitative effects of varying DMAPA concentration on the curing process and final properties of a standard Bisphenol A based epoxy resin. Note: These values are representative and will vary depending on the specific resin system and experimental conditions.
Table 1: Effect of DMAPA Concentration on Curing Characteristics
| DMAPA Concentration (phr) | Gel Time at 25°C (minutes) | Time to Peak Exotherm (minutes) | Peak Exotherm Temperature (°C) | Recommended Cure Schedule |
| 0.5 | > 240 | ~120 at 100°C | 135 | 4 hours at 120°C |
| 1.0 | ~180 | ~60 at 100°C | 150 | 2 hours at 100°C |
| 2.0 | ~90 | ~30 at 100°C | 170 | 1 hour at 100°C |
| 4.0 | < 30 | ~15 at 100°C | > 190 (potential for rapid, uncontrolled cure) | Not Recommended |
Table 2: Effect of DMAPA Concentration on Cured Epoxy Properties
| DMAPA Concentration (phr) | Glass Transition Temperature (Tg) (°C) | Shore D Hardness | Tensile Strength (MPa) | Elongation at Break (%) |
| 0.5 | 110 - 120 | 80 - 85 | 60 - 70 | 3 - 4 |
| 1.0 | 125 - 135 | 85 - 90 | 70 - 80 | 2 - 3 |
| 2.0 | 130 - 140 | 88 - 92 | 75 - 85 | 1 - 2 |
| 4.0 | > 140 (may be brittle) | > 90 | 65 - 75 (potential for brittleness) | < 1 |
Experimental Protocols
Protocol 1: Determining Optimal DMAPA Concentration using Differential Scanning Calorimetry (DSC)
Objective: To determine the effect of DMAPA concentration on the curing kinetics and glass transition temperature (Tg) of an epoxy resin system.
Materials:
-
Epoxy resin (e.g., Diglycidyl ether of bisphenol A - DGEBA)
-
DMAPA
-
DSC instrument with hermetic aluminum pans
-
Precision balance (± 0.01 mg)
-
Mixing vials and stir bars
Methodology:
-
Formulation Preparation: Prepare a series of epoxy-DMAPA mixtures with varying DMAPA concentrations (e.g., 0.5, 1.0, 1.5, 2.0, 2.5 phr). Ensure each formulation is thoroughly mixed for at least 2 minutes to achieve a homogenous dispersion.
-
Sample Preparation for DSC: Accurately weigh 5-10 mg of each uncured mixture into a hermetic aluminum DSC pan. Seal the pan. Prepare an empty sealed pan to use as a reference.
-
Non-Isothermal DSC Scan (for Curing Profile):
-
Place the sample and reference pans into the DSC cell.
-
Equilibrate the system at a starting temperature (e.g., 25°C).
-
Heat the sample at a constant rate (e.g., 10°C/min) to a temperature well above the expected completion of the cure (e.g., 250°C).
-
Record the heat flow as a function of temperature. The resulting exothermic peak represents the curing reaction.
-
-
Isothermal DSC Scan (for Cure Time):
-
Place a fresh sample and reference pan into the DSC cell.
-
Rapidly heat the sample to a desired isothermal curing temperature (e.g., 100°C).
-
Hold the sample at this temperature until the exothermic heat flow returns to the baseline, indicating the completion of the reaction. The time required is the isothermal cure time.
-
-
DSC Scan for Glass Transition Temperature (Tg):
-
Use the sample from the non-isothermal or isothermal scan that is now fully cured.
-
Cool the sample to room temperature.
-
Perform a second heating scan at the same rate (e.g., 10°C/min) to a temperature above the expected Tg.
-
The midpoint of the step-change in the heat flow curve indicates the Tg.
-
-
Data Analysis:
-
From the non-isothermal scan, determine the onset temperature, peak exotherm temperature, and total heat of cure (ΔH) for each DMAPA concentration. A lower peak temperature indicates a faster reaction.
-
From the isothermal scan, determine the time to complete curing at a specific temperature.
-
From the second heating scan, determine the Tg for each formulation.
-
Plot the peak exotherm temperature, cure time, and Tg as a function of DMAPA concentration to identify the optimal range.
-
Visualizations
Caption: Troubleshooting workflow for DMAPA concentration in epoxy curing.
Caption: Experimental workflow for optimizing DMAPA concentration.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Accelerators for Amine Curing Agents - Polymer Innovation Blog [polymerinnovationblog.com]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.org [mdpi.org]
- 9. The Only Epoxy Resin Troubleshooting Tips You Need - Resin Obsession [resinobsession.com]
- 10. xtremepolishingsystems.com [xtremepolishingsystems.com]
- 11. concretecoatingsealers.com.au [concretecoatingsealers.com.au]
- 12. Collection - Predicting the Effect of Hardener Composition on the Mechanical and Fracture Properties of Epoxy Resins Using Molecular Modeling - Macromolecules - Figshare [acs.figshare.com]
Preventing byproduct formation in DMAPA-mediated synthesis
Welcome to the technical support center for DMAPA-mediated synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments. Here you will find detailed guides and frequently asked questions (FAQs) to help you prevent byproduct formation and improve reaction outcomes.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during DMAPA-mediated synthesis, providing explanations and actionable solutions.
Issue 1: Formation of N-acylurea byproduct in carbodiimide-mediated coupling reactions.
Q: I am observing a significant amount of a byproduct that I suspect is N-acylurea in my esterification/amidation reaction using DCC/EDC. How can I prevent this?
A: The formation of N-acylurea is a well-known side reaction in carbodiimide-mediated couplings. It arises from the intramolecular rearrangement of the reactive O-acylisourea intermediate. The use of 4-Dimethylaminopyridine (B28879) (DMAP) as a catalyst is a highly effective strategy to minimize this byproduct.
Mechanism of N-acylurea Formation and Prevention by DMAP:
In the absence of a strong nucleophilic catalyst like DMAP, the O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea. DMAP, being a more potent nucleophile than the alcohol or amine, intercepts the O-acylisourea intermediate to form a highly reactive N-acylpyridinium salt. This intermediate then readily reacts with the nucleophile (alcohol or amine) to yield the desired ester or amide, regenerating the DMAP catalyst. This catalytic cycle outcompetes the rearrangement to N-acylurea.[1][2]
Strategies for Prevention:
-
Catalytic Amount of DMAP: The addition of a catalytic amount of DMAP (typically 1-10 mol%) is crucial for accelerating the desired reaction and suppressing N-acylurea formation.[1][3]
-
Order of Addition: For optimal results, pre-activation of the carboxylic acid with the carbodiimide (B86325) and DMAP before the addition of the alcohol or amine can be beneficial.
-
Solvent Choice: The choice of solvent can influence the rate of N-acylurea formation. Less polar, aprotic solvents like dichloromethane (B109758) (DCM) are often preferred.
-
Temperature Control: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can help minimize the rearrangement reaction.[4]
Quantitative Impact of DMAP on Byproduct Formation:
The addition of DMAP can significantly increase the yield of the desired product by minimizing the formation of N-acylurea. While specific quantitative data varies depending on the substrates and reaction conditions, the use of DMAP in Steglich esterification, for instance, is known to improve yields to over 80%.[1]
| Coupling Method | Typical Yield of Desired Product | Key Byproduct | Prevention Strategy |
| DCC/Alcohol | Variable, often low | N-acylurea | Addition of catalytic DMAP |
| DCC/DMAP/Alcohol | High (>80-90%) | Dicyclohexylurea (DCU) | Filtration |
| EDC/HOBt/Amine | Good to High | N-acylurea (can still form) | Addition of catalytic DMAP |
| EDC/DMAP/Amine | High | 1-ethyl-3-(3-dimethylaminopropyl)urea (EDU) | Water-soluble, removed by aqueous workup |
Issue 2: Racemization in peptide coupling reactions.
Q: I am concerned about racemization of my amino acid during a DMAP-catalyzed peptide coupling reaction. What are the best practices to avoid this?
A: Racemization is a critical issue in peptide synthesis, and while DMAP is an excellent catalyst, its basicity can sometimes promote this side reaction, especially with sensitive amino acids.[3][5][6]
Mechanism of Racemization:
Racemization can occur via the formation of an oxazolone (B7731731) intermediate from the activated amino acid, or through direct enolization of the activated carboxylic acid. The basic nature of DMAP can facilitate the deprotonation at the α-carbon, leading to a loss of stereochemical integrity.
Strategies for Minimizing Racemization:
-
Use Catalytic Amounts of DMAP: It is crucial to use only a catalytic amount of DMAP (typically 0.1 equivalents or less).[7] For particularly sensitive couplings, minimizing the DMAP concentration is key.
-
Low Temperature: Performing the coupling at lower temperatures (e.g., 0 °C or even -15 °C) can significantly reduce the rate of racemization.[7]
-
Choice of Coupling Reagents: Combining DMAP with coupling reagents that are less prone to causing racemization, such as those containing additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma), can be beneficial.[6]
-
Pre-activation Time: Minimize the time the carboxylic acid is activated before the addition of the amine component.
-
Avoid Excess Base: If an additional base like triethylamine (B128534) is used, ensure it is not in large excess, as this can also increase the risk of racemization.
Issue 3: Hydrolysis of the active intermediate.
Q: My reaction yield is lower than expected, and I suspect hydrolysis of the N-acylpyridinium intermediate. How can I prevent this?
A: The N-acylpyridinium intermediate is highly reactive and susceptible to hydrolysis, especially in the presence of water. This will regenerate the carboxylic acid and protonated DMAP, leading to lower yields of the desired product.
Strategies for Preventing Hydrolysis:
-
Anhydrous Conditions: It is imperative to conduct the reaction under strictly anhydrous conditions. Use dry solvents, freshly distilled reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Quality of Reagents: Ensure that the starting materials, especially the alcohol or amine, are free of water.
-
Prompt Nucleophile Addition: Add the alcohol or amine to the activated carboxylic acid without unnecessary delay to minimize the time the N-acylpyridinium intermediate is exposed to potential moisture.
Experimental Protocols
This section provides detailed methodologies for key DMAPA-mediated reactions, with a focus on minimizing byproduct formation.
Protocol 1: Steglich Esterification of a Sterically Hindered Alcohol
This protocol describes the esterification of a sterically hindered secondary alcohol with a carboxylic acid using DCC and a catalytic amount of DMAP.
Materials:
-
Carboxylic acid (1.0 eq)
-
Sterically hindered alcohol (1.2 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the carboxylic acid, the sterically hindered alcohol, and DMAP.
-
Dissolve the solids in anhydrous DCM.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
In a separate flask, dissolve DCC in a minimal amount of anhydrous DCM.
-
Add the DCC solution dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed.
-
Filter the reaction mixture through a pad of celite to remove the DCU precipitate. Wash the filter cake with a small amount of DCM.
-
Combine the filtrates and wash with 0.5 M HCl to remove any remaining DMAP, followed by a saturated aqueous solution of NaHCO₃, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.[4][8]
Visualizing Reaction Pathways
The following diagrams illustrate the key mechanisms involved in DMAPA-mediated synthesis and byproduct formation.
Caption: Mechanism of N-acylurea byproduct formation and its prevention by DMAP.
References
- 1. grokipedia.com [grokipedia.com]
- 2. researchgate.net [researchgate.net]
- 3. Epimerisation in Peptide Synthesis | MDPI [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Enhancement of peptide coupling reactions by 4-dimethylaminopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bachem.com [bachem.com]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: DMAPA Purification for Sensitive Catalytic Systems
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of N,N-Dimethylaminopropylamine (DMAPA) for use in sensitive catalytic systems. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: Why is high-purity DMAPA crucial for sensitive catalytic systems?
A1: Impurities in DMAPA can act as catalyst poisons, deactivating the catalyst and reducing reaction efficiency and selectivity. Common impurities, such as water, unreacted starting materials, and byproducts from synthesis, can interact with the active sites of the catalyst, leading to decreased performance. For instance, even small amounts of amine impurities can negatively impact Ziegler-Natta catalysts used in polymerization reactions. Therefore, using highly purified DMAPA is essential to ensure the reliability and reproducibility of catalytic experiments.
Q2: What are the common impurities found in commercial-grade DMAPA?
A2: Commercial-grade DMAPA is typically produced via the reaction of dimethylamine (B145610) and acrylonitrile, followed by hydrogenation.[1][2][3] This process can lead to several impurities, including:
-
Water: Can hydrolyze sensitive catalysts.
-
Unreacted Starting Materials: Dimethylamine and acrylonitrile.
-
Synthesis Byproducts: Such as 1,3-diaminopropane (B46017), bis-DMAPA, and tri-DMAPA.[4]
-
Catalyst Residues: Traces of nickel or cobalt from the hydrogenation step.
Q3: What is the most effective method for purifying DMAPA for sensitive applications?
A3: Fractional distillation is the most common and effective method for purifying DMAPA to the high degree required for sensitive catalytic systems.[5] This technique separates compounds based on their different boiling points, effectively removing both more volatile and less volatile impurities. For certain specific impurities, such as 1,3-diaminopropane, chemical treatment followed by distillation may be employed.
Q4: How can I remove trace amounts of water from DMAPA?
A4: For stringent moisture-sensitive applications, residual water can be removed by treating the distilled DMAPA with a suitable desiccant followed by a final distillation or filtration. Effective drying agents for amines include:
-
Calcium hydride (CaH₂): A powerful desiccant for amines. The DMAPA can be stirred over CaH₂ for several hours and then distilled.[6]
-
Molecular Sieves (3Å or 4Å): Activated molecular sieves can be used to dry DMAPA. The solvent should be allowed to stand over the sieves for an extended period.[6][7] It is important to use freshly activated sieves to ensure their effectiveness.
Q5: How can I verify the purity of my DMAPA before and after purification?
A5: The purity of DMAPA can be assessed using various analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile organic impurities.
-
High-Performance Liquid Chromatography (HPLC): Can be used, sometimes with derivatization, to analyze for less volatile impurities.[4][8]
-
Karl Fischer Titration: The most accurate method for determining water content.
-
Ion Chromatography: Can be employed to detect and quantify trace levels of specific amines.[8][9]
Impurity Profile of DMAPA Before and After Purification
The following table summarizes typical impurity levels in commercial-grade DMAPA and the expected purity after implementing appropriate purification methods.
| Impurity | Typical Concentration in Commercial Grade | Concentration after Fractional Distillation | Concentration after Chemical Treatment & Distillation |
| Water | < 0.5% | < 100 ppm | < 10 ppm (with desiccant treatment) |
| 1,3-Diaminopropane | 200 - 5000 ppm | < 500 ppm | < 80 ppm (with Nickel Sulfate (B86663) treatment)[10] |
| bis-DMAPA | Variable | Significantly Reduced | Significantly Reduced |
| Other Organic Volatiles | < 1% | < 0.1% | < 0.1% |
| Overall Purity | ~99% | > 99.9% | > 99.95% |
Experimental Protocols
Protocol 1: Laboratory-Scale Fractional Distillation of DMAPA
This protocol describes a standard procedure for the purification of DMAPA by fractional distillation at a laboratory scale.
Materials and Equipment:
-
Commercial-grade DMAPA
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flask(s)
-
Heating mantle with a stirrer
-
Boiling chips or magnetic stir bar
-
Inert gas source (Nitrogen or Argon)
-
Schlenk line or similar inert atmosphere setup
Procedure:
-
Drying the Glassware: Ensure all glassware is thoroughly dried in an oven at >100°C overnight and cooled under a stream of inert gas before assembly.
-
Assembly: Assemble the distillation apparatus under an inert atmosphere. The receiving flask should also be under an inert atmosphere to prevent moisture contamination of the purified product.
-
Charging the Flask: Charge the round-bottom flask with commercial-grade DMAPA and add a few boiling chips or a magnetic stir bar. Do not fill the flask to more than two-thirds of its capacity.
-
Initiating Distillation: Begin heating the flask gently with the heating mantle.
-
Collecting Fractions:
-
Forerun: Collect the initial fraction that distills at a lower temperature. This fraction will contain more volatile impurities.
-
Main Fraction: Once the distillation temperature stabilizes at the boiling point of DMAPA (~134-135°C at atmospheric pressure), switch to a clean receiving flask to collect the purified product.
-
Final Fraction: As the distillation proceeds, the temperature may rise again, indicating the presence of less volatile impurities. Stop the distillation before the distilling flask is completely dry.
-
-
Storage: Store the purified DMAPA in a tightly sealed container under an inert atmosphere and away from light.
Protocol 2: Chemical Treatment for Removal of 1,3-Diaminopropane
This protocol is an adaptation of a patented method for the removal of 1,3-diaminopropane using a transition metal salt.[5]
Materials and Equipment:
-
DMAPA containing 1,3-diaminopropane impurity
-
Nickel (II) sulfate hexahydrate (NiSO₄·6H₂O) or similar transition metal salt
-
Round-bottom flask
-
Heating mantle with stirrer
-
Fractional distillation apparatus (as described in Protocol 1)
Procedure:
-
Complex Formation: To the crude DMAPA in a round-bottom flask, add a stoichiometric amount of nickel (II) sulfate relative to the estimated amount of 1,3-diaminopropane impurity (e.g., 1.5 moles of NiSO₄ per mole of 1,3-diaminopropane).[5]
-
Heating: Heat the mixture with stirring. The 1,3-diaminopropane will form a stable complex with the nickel salt.
-
Distillation: Proceed with fractional distillation as described in Protocol 1. The metal-amine complex is non-volatile and will remain in the distillation flask.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation During Distillation | - Inefficient fractionating column.- Distillation rate is too fast.- Fluctuations in heating. | - Use a more efficient column (e.g., a packed column with a higher number of theoretical plates).- Reduce the heating rate to ensure a slow and steady distillation.- Ensure stable heating by using a reliable heating mantle and a voltage controller. |
| Product is Contaminated with Water | - Inadequate drying of glassware.- Leaks in the distillation setup allowing atmospheric moisture to enter.- Incomplete removal of water during distillation. | - Thoroughly dry all glassware before use.- Ensure all joints are properly sealed and maintain a positive pressure of inert gas.- Perform a final drying step using a desiccant like CaH₂ or molecular sieves followed by another distillation or filtration. |
| Low Recovery of Purified DMAPA | - Significant forerun or final fraction.- Hold-up in the distillation column. | - This is expected when purifying from a mixture with a significant amount of impurities. Optimize the collection of the main fraction based on the distillation temperature.- Use a smaller distillation apparatus for smaller quantities to minimize losses due to column hold-up. |
| Discoloration of DMAPA after Purification | - Thermal decomposition.- Presence of oxygen. | - Avoid excessive heating during distillation.- Ensure the entire process is carried out under a strict inert atmosphere. |
| Persistent Impurities Detected by GC-MS | - Azeotrope formation.- Co-distillation with DMAPA. | - For specific persistent impurities, consider chemical treatment to convert them into a non-volatile form before distillation (see Protocol 2).- Investigate alternative purification methods such as preparative chromatography for very high purity requirements. |
Visualizations
Caption: Workflow for the purification of DMAPA.
Caption: Troubleshooting logic for catalysis issues.
References
- 1. CN113620813B - Preparation method of N, N-dimethyl-1, 3-propanediamine - Google Patents [patents.google.com]
- 2. CN103333073B - Process for preparing N,N-dimethyl-1,3-propane diamine through continuous method - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. US4532354A - Method for purifying N,N-dimethylaminopropylamine - Google Patents [patents.google.com]
- 6. chem.tamu.edu [chem.tamu.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. zenodo.org [zenodo.org]
- 10. EP0065709A1 - Process for the purification of N,N-dimethylamino-propyl amine - Google Patents [patents.google.com]
Technical Support Center: Managing Exotherms in Large-Scale Reactions with DMAPA
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on safely managing exothermic reactions involving 3-(Dimethylaminopropyl)amine (DMAPA) at a large scale. The following information is intended to supplement, not replace, rigorous internal safety protocols, and a thorough risk assessment should be conducted before any scale-up operation.
Frequently Asked Questions (FAQs)
Q1: What makes reactions with DMAPA exothermic?
A1: DMAPA is a nucleophilic aliphatic amine. Its reactions with electrophilic functional groups, such as those in acids, acyl chlorides, anhydrides, and epoxides, are thermodynamically favorable and release a significant amount of energy as heat.[1][2][3][4][5][6] The formation of new chemical bonds in these reactions is the primary source of the exotherm.
Q2: What are the primary risks associated with uncontrolled exotherms in DMAPA reactions?
A2: The main risk is a thermal runaway, a situation where the heat generated by the reaction exceeds the rate of heat removal by the cooling system. This can lead to a rapid increase in temperature and pressure inside the reactor, potentially causing:
-
Boiling of solvents and reactants, leading to a dangerous pressure buildup.
-
Decomposition of reactants, intermediates, or products, which may generate non-condensable gases and further increase the pressure.
-
Breach of the reactor vessel, resulting in the release of flammable, corrosive, and toxic materials.
Q3: How does the scale of the reaction affect exotherm management?
A3: As the reaction scale increases, the surface-area-to-volume ratio of the reactor decreases. This significantly reduces the efficiency of heat dissipation through the reactor walls, making large-scale reactions more susceptible to heat accumulation and thermal runaway. A temperature increase that is easily managed in a laboratory flask can become a critical safety issue in a large production vessel.
Q4: What are the key process parameters to monitor when controlling a DMAPA exotherm?
A4: Continuous and careful monitoring of the following parameters is critical:
-
Internal Reaction Temperature: Use multiple, strategically placed temperature probes to detect any localized hotspots.
-
Reagent Addition Rate: The rate at which the limiting reagent is added directly controls the rate of heat generation.
-
Cooling System Performance: Monitor the inlet and outlet temperatures and the flow rate of the cooling fluid.
-
Reactor Pressure: A sudden increase in pressure can indicate a loss of control over the reaction.
-
Agitator Speed and Power Draw: Changes in viscosity, which can affect heat transfer, may be indicated by variations in the agitator's power consumption.
Troubleshooting Guide
| Issue | Possible Cause(s) | Immediate Solution(s) | Long-Term Prevention |
| Rapid, Uncontrolled Temperature Rise | - Addition rate of a reactant is too fast.- Cooling system failure.- Inadequate mixing leading to localized "hot spots."- Accumulation of unreacted reagent followed by a sudden, rapid reaction. | - Immediately stop the addition of all reactants. - Apply maximum cooling. - Ensure vigorous agitation to improve heat transfer. - If the temperature continues to rise, initiate the emergency quenching protocol. | - Perform reaction calorimetry to accurately determine the heat of reaction and required cooling capacity.- Reduce the reactant addition rate.- Consider a more dilute reaction mixture to increase the thermal mass.- Ensure the cooling system is properly maintained and has sufficient capacity. |
| Localized "Hot Spots" Detected | - Inadequate mixing.- Poor dispersion of a solid reactant. | - Increase the stirring rate.- If possible, visually inspect for poor mixing or undissolved solids. | - Optimize the stirrer design and speed for the specific reactor and reaction mixture.- If adding a solid, ensure it disperses quickly and does not accumulate. |
| Reaction Fails to Initiate | - Reaction temperature is too low (below the activation energy threshold).- Poor quality or inhibited reactant. | - Slowly and carefully increase the reaction temperature in small increments, closely monitoring for any signs of an exotherm.- If a slight temperature increase does not initiate the reaction, consider adding a small, well-characterized amount of a more reactive substrate to initiate the process (if validated for your system).- If the reaction still does not proceed, it is safer to quench the reaction and restart with fresh materials. | - Ensure all reactants are of the required purity and are properly stored.- Verify the correct initiation temperature for the reaction. |
| Sudden Pressure Increase | - Boiling of the solvent or a low-boiling reactant.- Gas evolution from the desired reaction or a side reaction.- Onset of a thermal runaway. | - Immediately stop the addition of all reactants. - Apply maximum cooling. - If the pressure continues to rise rapidly, follow the emergency procedure for pressure relief and containment. | - Operate the reaction at a temperature well below the boiling point of the solvent and reactants.- Ensure the reactor's pressure relief system is correctly sized and functional.- Investigate the potential for gas-evolving side reactions during process development. |
Data Presentation
Table 1: Physical and Thermal Properties of DMAPA
| Property | Value | Source(s) |
| Molecular Weight | 102.18 g/mol | [7] |
| Boiling Point | 132.1 °C | [7] |
| Flash Point | 32 °C | [7] |
| Density | 0.812 g/mL at 25 °C | [3] |
| Standard Enthalpy of Formation (Liquid) | -76.9 kJ/mol | [7] |
| Specific Heat Capacity (Liquid) | 255.7 J/(mol·K) | [7] |
Table 2: Estimated Heat of Reaction for Common DMAPA Reactions
| Reaction Type | Reactant | Estimated Heat of Reaction (ΔHr) | Notes | Source(s) |
| Amidation | Palmitic Acid | -70.4 ± 9.2 kJ/mol | Calorimetric study at 100 °C. | [8] |
| Amidation | Acetyl Chloride | ~ -100 to -120 kJ/mol | Estimated based on similar amine acylations. | |
| Epoxide Ring-Opening | Phenyl Glycidyl Ether | -102.5 ± 2.5 kJ/mol | Calorimetric study with butylamine (B146782) as a model. | [8] |
| Epoxide Ring-Opening | Generic Epoxide | ~ -90 to -110 kJ/mol per epoxy group | General value for amine-epoxide reactions. | [9] |
Note: The heat of reaction can vary with the specific reactants, solvent, and temperature. The values provided are estimates and should be confirmed by calorimetric studies for a specific process.
Experimental Protocols
Protocol 1: Large-Scale Amidation of a Carboxylic Acid with DMAPA
This protocol is a general guideline and should be adapted based on a thorough risk assessment and calorimetric data for the specific carboxylic acid being used.
-
Reactor Setup and Inerting:
-
Ensure the reactor is clean, dry, and equipped with a properly sized condenser, a calibrated temperature probe, a pressure relief device, and a high-efficiency agitator.
-
The reactor should be connected to a cooling system with sufficient capacity to handle the reaction exotherm.
-
Purge the reactor with an inert gas, such as nitrogen, to remove air and moisture.
-
-
Initial Charge:
-
Charge the carboxylic acid and a suitable solvent (e.g., toluene, xylene) to the reactor.
-
Begin agitation to ensure the contents are well-mixed.
-
-
Temperature Control:
-
Cool the reactor contents to the desired initial temperature (e.g., 10-20 °C).
-
-
Controlled DMAPA Addition:
-
Begin the slow, controlled addition of DMAPA to the reactor. The addition rate should be determined by reaction calorimetry to ensure the rate of heat generation does not exceed the cooling capacity of the reactor. A starting point could be an addition rate that maintains the internal temperature within a narrow, predetermined range (e.g., ± 2 °C).
-
Continuously monitor the internal temperature. If the temperature begins to rise uncontrollably, immediately stop the DMAPA addition.
-
-
Reaction Monitoring and Completion:
-
After the DMAPA addition is complete, monitor the reaction temperature. The exotherm should gradually subside.
-
The reaction mixture may be slowly heated to a higher temperature to drive the reaction to completion, if necessary.
-
Monitor the reaction progress by a suitable analytical method (e.g., HPLC, GC) until the desired conversion is achieved.
-
-
Work-up and Quenching:
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully add a quenching agent (e.g., water, dilute aqueous acid) to neutralize any unreacted starting materials. Be aware that the quenching step can also be exothermic.
-
Protocol 2: Large-Scale Reaction of an Epoxide with DMAPA
This protocol requires extreme caution due to the autocatalytic nature of the amine-epoxide reaction.
-
Reactor Setup and Inerting:
-
Follow the same reactor setup and inerting procedures as in Protocol 1.
-
-
Initial Charge:
-
Charge the epoxide and a suitable solvent to the reactor.
-
Begin agitation.
-
-
Temperature Control:
-
Bring the reactor contents to the desired initial temperature.
-
-
Controlled DMAPA Addition:
-
Begin the slow, controlled addition of DMAPA. Due to the autocatalytic nature of the reaction, an induction period may be observed, followed by a rapid increase in the reaction rate and heat generation. The addition rate must be very slow initially and carefully controlled based on the real-time temperature response.
-
-
Reaction Monitoring and Completion:
-
Continuously monitor the internal temperature. Be prepared for a potential acceleration of the exotherm as the reaction progresses.
-
Once the addition is complete, maintain the reaction temperature until the desired conversion is achieved.
-
-
Work-up and Quenching:
-
Cool the reaction mixture and quench any unreacted materials as described in Protocol 1.
-
Mandatory Visualization
Caption: A logical workflow for managing exothermic reactions with DMAPA.
Caption: An emergency shutdown protocol for a runaway DMAPA reaction.
References
- 1. journals.flvc.org [journals.flvc.org]
- 2. helgroup.com [helgroup.com]
- 3. 3-Dimethylaminopropylamine | 109-55-7 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. ICSC 1227 - this compound [inchem.org]
- 6. DIMETHYLAMINOPROPYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. Dimethylaminopropylamine - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. akjournals.com [akjournals.com]
Technical Support Center: Strategies for Removing Residual DMAPA
This guide provides researchers, scientists, and drug development professionals with detailed strategies, troubleshooting advice, and frequently asked questions (FAQs) for the effective removal of residual 3-dimethylaminopropylamine (DMAPA) from reaction mixtures.
FAQ: Understanding DMAPA and Its Properties
Q1: What is DMAPA and why is it difficult to remove?
A: this compound (DMAPA) is a versatile diamine used as a reagent and building block in organic synthesis, particularly in the formation of amides and surfactants.[1][2] Its removal can be challenging due to its high boiling point and its solubility in a wide range of organic solvents and water.[3]
Q2: What are the key physical and chemical properties of DMAPA?
A: Understanding the properties of DMAPA is crucial for selecting an appropriate removal strategy. Key data is summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Weight | 102.2 g/mol | [1][4] |
| Appearance | Clear, colorless to yellow liquid | [1][5] |
| Boiling Point | 132-135 °C | [1][4][5] |
| Density | ~0.818 g/cm³ at 20°C | [4][5] |
| Flash Point | 32-35 °C | [1][5] |
| Solubility | Miscible with water, alcohols, esters, ketones, and other organic solvents like benzene (B151609) and heptane. | [2][3][5] |
| pKa | pK_a1_ ≈ 7.7, pK_a2_ ≈ 9.9 | [2] |
Table 1: Physical and Chemical Properties of DMAPA.
Guide to DMAPA Removal Strategies
Choosing the right strategy depends on the properties of your desired product, the scale of your reaction, and the required final purity.
Diagram 1: Decision workflow for selecting a DMAPA removal strategy.
Below is a comparison of the most common methods.
| Strategy | Principle | Efficiency | Speed | Scale | Key Considerations | Reference(s) |
| Acidic Wash | Converts basic DMAPA to a water-soluble salt, which is removed in the aqueous phase. | High | Fast | Lab & Process | Product must be stable in acid and insoluble in the aqueous phase. Risk of emulsion formation. | [6][7][8][9] |
| Scavenger Resin / SPE | DMAPA is bound to a solid support (e.g., acidic resin) and removed by filtration. | High | Moderate | Lab & Process | Higher cost of reagents. Ideal for acid-sensitive products. Can be done in batch or flow. | [10][11] |
| Recrystallization | Purifies a solid product from soluble impurities like DMAPA. | High | Slow | Lab & Process | Product must be a solid. Requires finding a suitable solvent system. | [12][13][14] |
| Column Chromatography | Separates compounds based on differential adsorption to a stationary phase. | Very High | Slow | Lab | Labor-intensive and requires significant solvent usage. Good for achieving very high purity. | [15] |
| Distillation | Separates liquids based on differences in boiling points. | Medium | Moderate | Process | Product must be thermally stable and have a significantly different boiling point from DMAPA (132-135°C). |
Table 2: Comparison of Common DMAPA Removal Strategies.
Experimental Protocols
Method 1: Acidic Wash (Liquid-Liquid Extraction)
This is the most common and often the first method attempted for non-basic, water-immiscible products. The acid wash protonates the tertiary and primary amine groups of DMAPA, forming a highly water-soluble hydrochloride salt that is extracted from the organic phase.
Diagram 2: Experimental workflow for the acidic wash removal of DMAPA.
Detailed Protocol:
-
Dilution: After the reaction is complete, dilute the mixture with a water-immiscible organic solvent such as ethyl acetate (B1210297) (EtOAc), diethyl ether (Et₂O), or dichloromethane (B109758) (DCM). A volume 5-10 times that of the initial reaction volume is typical.
-
Transfer: Transfer the diluted mixture to a separatory funnel of appropriate size.
-
First Wash: Add a volume of dilute aqueous acid, such as 1M HCl or 5% aqueous citric acid, approximately equal to the organic phase volume.
-
Extraction: Stopper the funnel and invert it gently several times, venting frequently to release any pressure buildup. Avoid vigorous shaking, which can cause emulsions.[16][17]
-
Separation: Allow the layers to fully separate. Drain the lower (aqueous) layer, which now contains the DMAPA salt.
-
Repeat: Repeat the acid wash (steps 3-5) one or two more times to ensure complete removal.
-
Neutralization (Optional): If trace acid could affect the product, perform a wash with a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Brine Wash: Wash the organic layer with a saturated NaCl solution (brine). This helps to break up minor emulsions and removes the bulk of dissolved water from the organic layer.[17]
-
Drying and Concentration: Drain the organic layer into a clean flask. Add an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), allow it to sit for 5-10 minutes, then filter or decant the solvent. Remove the solvent under reduced pressure to yield the purified product.
Method 2: Scavenger Resins
Scavenger resins are solid-supported reagents that react with and bind excess reagents or byproducts. For DMAPA removal, an acidic ion-exchange resin (e.g., sulfonic acid-functionalized polystyrene) is ideal. This method is particularly useful for acid-sensitive products or when aqueous workups are problematic.
Diagram 3: Workflow for DMAPA removal using a scavenger resin in batch mode.
Detailed Protocol (Batch Mode):
-
Solvent Selection: Dissolve the crude reaction mixture in a suitable solvent in which the product is soluble but that does not interfere with the resin (e.g., DCM, THF, acetonitrile).
-
Add Resin: Add the acidic scavenger resin to the solution. A typical starting point is to use 3-5 molar equivalents of resin capacity relative to the initial amount of DMAPA used in the reaction.
-
Agitation: Stir or shake the resulting slurry at room temperature. The required time can range from 1 to 16 hours. Gentle heating can sometimes accelerate the process.
-
Monitoring: The progress of the scavenging can be monitored by TLC, LC-MS, or GC-MS to confirm the disappearance of DMAPA from the solution.
-
Filtration: Once scavenging is complete, filter the mixture through a sintered glass funnel or a plug of cotton/celite to remove the resin beads.
-
Rinse and Concentrate: Wash the filtered resin with a small amount of fresh solvent to recover any product that may have adhered to the resin surface. Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.
Method 3: Recrystallization
If the desired product is a solid, recrystallization is an excellent method for achieving high purity by removing soluble impurities like DMAPA.
Detailed Protocol:
-
Solvent Screening: Identify a suitable solvent or solvent system. The ideal solvent should dissolve the product poorly at low temperatures but very well at high temperatures, while DMAPA should remain soluble at low temperatures.[12] Common systems include ethanol/water, hexane/ethyl acetate, or toluene.[14][18]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of near-boiling solvent required to just fully dissolve the solid.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature, undisturbed, to promote the formation of large, pure crystals. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Rinsing: Rinse the collected crystals with a small amount of ice-cold recrystallization solvent to wash away any adhering impurities.
-
Drying: Allow the crystals to dry completely under vacuum or in a desiccator to remove all traces of solvent.
Troubleshooting Guide
Q3: An emulsion formed during my acidic wash. How can I break it?
A: Emulsions are common when surfactant-like molecules are present or when the mixture is agitated too vigorously.[17]
-
Solution 1: "Salting Out": Add a saturated solution of NaCl (brine) to the separatory funnel. The increased ionic strength of the aqueous layer often forces the layers to separate.[16][17]
-
Solution 2: Centrifugation: If the volume is manageable, transferring the mixture to centrifuge tubes and spinning for a few minutes is a very effective way to break an emulsion.[16]
-
Solution 3: Filtration: Pass the entire mixture through a pad of Celite or glass wool. This can physically disrupt the dispersed droplets.[19]
-
Prevention: In the future, use gentle, swirling inversions of the separatory funnel rather than vigorous shaking.[17]
Q4: My product is acid-sensitive. How can I remove DMAPA without an acidic wash?
A: When your product contains acid-labile functional groups (e.g., Boc-protecting groups, certain acetals), acidic washes must be avoided.
-
Solution 1: Scavenger Resins: This is the ideal alternative. Acidic scavenger resins (as described in Method 2) are solid-supported and will not introduce soluble acid into your organic phase.
-
Solution 2: Aqueous Copper (II) Sulfate Wash: A wash with a 10% aqueous CuSO₄ solution can be effective. DMAPA, like other amines, forms a water-soluble copper complex that will partition into the aqueous layer, which turns a characteristic purple color.[8][9] Continue washing until the aqueous layer no longer changes color.
-
Solution 3: Solid Phase Extraction (SPE): Use a silica (B1680970) or C18 SPE cartridge. After loading the reaction mixture, wash with a non-polar solvent to elute your product (if it is non-polar) while retaining the more polar DMAPA. Alternatively, a cation-exchange SPE cartridge can be used to specifically bind the basic DMAPA.[10][11]
Q5: I still see DMAPA in my product after multiple washes. What should I do?
A: Persistent DMAPA contamination suggests that the chosen method is not efficient enough or that the impurity is trapped within the product matrix.
-
Solution 1: Increase Wash Efficiency: Ensure you are using a sufficient volume and concentration of acid in your washes. Three washes are typically recommended.
-
Solution 2: Switch Methods: If an aqueous wash is insufficient, the next logical step is purification by column chromatography, which offers much higher resolving power.
-
Solution 3: Product Isolation and Re-purification: If the product is a solid, attempt to crystallize it. If it is an oil, consider dissolving it in a minimal amount of a non-polar solvent (like hexane) and passing it through a short plug of silica gel, which should retain the polar DMAPA.[20]
References
- 1. DIMETHYLAMINOPROPYLAMINE (DMAPA) - Alkyl Amines Chemicals Limited [alkylamines.com]
- 2. atamankimya.com [atamankimya.com]
- 3. neochemical.ru [neochemical.ru]
- 4. BASF DMAPA Dimethylaminopropylamine datasheet [lookpolymers.com]
- 5. stobec.com [stobec.com]
- 6. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 7. azom.com [azom.com]
- 8. Workup [chem.rochester.edu]
- 9. chem.rochester.edu [chem.rochester.edu]
- 10. researchgate.net [researchgate.net]
- 11. Solid-phase extraction - Wikipedia [en.wikipedia.org]
- 12. mt.com [mt.com]
- 13. researchgate.net [researchgate.net]
- 14. Reagents & Solvents [chem.rochester.edu]
- 15. biotage.com [biotage.com]
- 16. benchchem.com [benchchem.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. google.com [google.com]
- 19. Tips & Tricks [chem.rochester.edu]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Low Conversion Rates in DMAPA-Catalyzed Polymerizations
Welcome to the technical support center for N,N-Dimethylaminopropylamine (DMAPA)-catalyzed polymerizations. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding low monomer conversion in their experiments.
Troubleshooting Guide: Low Monomer Conversion
Low monomer conversion is a common challenge in polymerization reactions, leading to reduced yields and polymers with properties that may not meet desired specifications. This guide provides a systematic approach to identifying and resolving the root causes of low conversion in DMAPA-catalyzed systems, particularly in the synthesis of polyurethanes and the curing of epoxy resins.
Frequently Asked Questions (FAQs)
Q1: My DMAPA-catalyzed polyurethane synthesis is showing low conversion. What are the most likely causes?
A1: Low conversion in DMAPA-catalyzed polyurethane synthesis can often be attributed to several key factors:
-
Moisture Contamination: Water readily reacts with isocyanates to form an unstable carbamic acid, which then decomposes into an amine and carbon dioxide. This side reaction consumes isocyanate groups that would otherwise react with polyols to form the desired polyurethane, leading to a lower conversion rate and potential foaming.
-
Incorrect Stoichiometry: An improper isocyanate-to-polyol ratio (NCO:OH) is a primary cause of incomplete polymerization. An excess of either reactant will result in unreacted functional groups at the end of the reaction.
-
Catalyst Deactivation: The catalytic activity of DMAPA can be hindered by acidic impurities present in the reactants or solvents. These impurities can protonate the amine catalyst, rendering it inactive.
-
Suboptimal Reaction Temperature: Low temperatures can significantly slow down the reaction kinetics, leading to incomplete conversion within a practical timeframe. Conversely, excessively high temperatures might promote side reactions.
Q2: I'm observing slow or incomplete curing in my DMAPA-accelerated epoxy system. What should I investigate?
A2: For DMAPA-accelerated epoxy systems, slow or incomplete curing is typically linked to:
-
Incorrect Mix Ratio: The stoichiometry between the epoxy resin and the curing agent (e.g., an anhydride (B1165640) or another amine) is crucial. An off-ratio mix will result in unreacted epoxy or hardener groups.[1]
-
Inadequate Curing Temperature and Time: Anhydride-cured epoxy systems, even when accelerated with DMAPA, often require elevated temperatures to achieve a full cure.[1] Insufficient temperature or a shortened curing time will lead to an under-cured network.
-
Insufficient Accelerator Concentration: While DMAPA is an effective accelerator, an insufficient amount will result in a slow reaction. It is important to use the recommended concentration for your specific system.[1]
-
Moisture: Similar to polyurethane systems, moisture can interfere with the curing chemistry of epoxy resins, particularly with anhydride hardeners, leading to the formation of diacids and a disruption of the desired network formation.
Q3: How can I determine if my reactants are pure enough for DMAPA-catalyzed polymerization?
A3: The purity of your monomers and catalyst is critical for achieving high conversion. Here's how you can assess their purity:
-
Water Content: The water content of polyols and solvents can be determined using Karl Fischer titration. For isocyanates, which react with water, moisture contamination may be indicated by turbidity or the presence of solid precipitates.
-
Acidic Impurities: The presence of acidic impurities can be checked by measuring the acid number of the reactants, particularly the polyol.
-
General Purity: The overall purity of liquid monomers can be assessed using techniques like Gas Chromatography (GC). For solid monomers, High-Performance Liquid Chromatography (HPLC) can be employed. Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for identifying structural impurities in all reactants.
Data Presentation
The following tables summarize key parameters and their impact on DMAPA-catalyzed polymerizations.
Table 1: Impact of Common Factors on Conversion Rate
| Factor | Impact on Polyurethane Synthesis | Impact on Epoxy Curing | Troubleshooting Action |
| Moisture | High | Moderate | Dry all reactants and solvents. Use a nitrogen atmosphere. |
| Stoichiometry | High | High | Accurately calculate and weigh reactants based on their equivalent weights. |
| Temperature | Moderate | High | Optimize the reaction/curing temperature according to literature or experimental data. |
| Catalyst Conc. | High | High | Use the recommended concentration of DMAPA. |
| Impurities | High | Moderate | Purify reactants if necessary. |
Table 2: Analytical Techniques for Monitoring Conversion
| Technique | Application | Key Observable Change |
| FTIR Spectroscopy | Polyurethane Synthesis | Decrease in the isocyanate peak (~2270 cm⁻¹) |
| ¹H NMR Spectroscopy | General Polymerization | Disappearance of monomer-specific peaks (e.g., vinyl protons) |
| GPC/SEC | All Polymerizations | Increase in polymer molecular weight and change in polydispersity |
| DSC | Epoxy Curing | Measurement of the heat of reaction to determine the extent of cure |
Experimental Protocols
Protocol 1: Monitoring Isocyanate Conversion in Polyurethane Synthesis using FTIR Spectroscopy
This protocol describes how to monitor the conversion of isocyanate groups during a DMAPA-catalyzed polyurethane synthesis using Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy.
Materials and Equipment:
-
ATR-FTIR spectrometer
-
Reaction vessel equipped with a stirrer and temperature control
-
Nitrogen inlet
-
Polyol, isocyanate, and DMAPA catalyst
-
Anhydrous solvent (if applicable)
Procedure:
-
System Setup: Ensure the reaction vessel is clean and dry. Set up the reaction under a nitrogen atmosphere to prevent moisture contamination.
-
Background Spectrum: Record a background spectrum on the clean ATR crystal before introducing the reactants.
-
Reactant Addition: Charge the polyol and any solvent to the reaction vessel and stir until homogeneous. If desired, a spectrum of the polyol can be recorded.
-
Initiate Reaction: Add the DMAPA catalyst to the polyol and mix. Then, add the isocyanate to start the polymerization.
-
Data Acquisition: Begin collecting FTIR spectra at regular intervals (e.g., every 1-5 minutes). The key peak to monitor is the sharp, distinct isocyanate (-N=C=O) stretching band, which appears around 2250-2285 cm⁻¹.
-
Data Analysis:
-
For each spectrum, measure the area or height of the isocyanate peak.
-
Plot the isocyanate peak intensity versus time. A decrease in intensity indicates the consumption of isocyanate groups and the progress of the polymerization.
-
The conversion can be calculated by normalizing the peak area at a given time to the initial peak area at time zero.
-
Protocol 2: Determining Monomer Conversion in Epoxy Curing by ¹H NMR Spectroscopy
This protocol outlines the use of ¹H NMR spectroscopy to determine the conversion of epoxy monomers during a curing reaction accelerated by DMAPA.
Materials and Equipment:
-
NMR spectrometer
-
NMR tubes
-
Deuterated solvent (e.g., CDCl₃)
-
Epoxy resin, curing agent, and DMAPA accelerator
-
Small vials for sample quenching
Procedure:
-
Initial Spectrum (t=0): Prepare a sample of the uncured mixture (epoxy resin, curing agent, DMAPA) by dissolving a small amount in a deuterated solvent in an NMR tube. Acquire a ¹H NMR spectrum. Identify the characteristic peaks of the epoxy monomer (e.g., protons of the oxirane ring).
-
Curing Reaction: Start the curing reaction under the desired temperature conditions.
-
Sampling: At various time points, take a small aliquot of the reaction mixture and immediately quench the reaction by dissolving it in a large volume of cold deuterated solvent. This will dilute the reactants and slow down the reaction significantly.
-
NMR Analysis of Samples: Acquire a ¹H NMR spectrum for each quenched sample.
-
Data Analysis:
-
In each spectrum, integrate the area of a characteristic monomer peak that disappears during the reaction (e.g., an epoxy proton) and a peak from a non-reactive part of a molecule or an internal standard that remains constant.
-
The monomer conversion at each time point can be calculated by comparing the normalized integral of the monomer peak to its normalized integral at t=0.
-
Visualizations
Caption: Troubleshooting workflow for low conversion rates.
Caption: DMAPA's role in polymerization and a common side reaction.
References
Technical Support Center: Troubleshooting Aggregation of DMAPA-Stabilized Nanoparticles
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and handling of 4-(Dimethylamino)pyridine (DMAPA)-stabilized nanoparticles.
Frequently Asked Questions (FAQs)
Q1: What is the role of DMAPA in nanoparticle synthesis?
A1: DMAPA, or 4-(Dimethylamino)pyridine, serves as a capping agent in nanoparticle synthesis. It adsorbs to the nanoparticle surface, preventing aggregation and providing stability to the colloidal suspension. This stabilization is primarily achieved through electrostatic repulsion between the positively charged pyridinium (B92312) ions of the DMAPA molecules coating the nanoparticles.
Q2: My DMAPA-stabilized nanoparticles are aggregating. What are the common causes?
A2: Aggregation of DMAPA-stabilized nanoparticles is a frequent issue that can arise from several factors:
-
Insufficient DMAPA Concentration: An inadequate amount of DMAPA will result in incomplete surface coverage, leaving exposed areas on the nanoparticles that can lead to aggregation.
-
Inappropriate pH: The pH of the solution plays a critical role in the stability of DMAPA-stabilized nanoparticles. Deviations from the optimal pH range can neutralize the surface charge, leading to aggregation.
-
High Ionic Strength: The presence of salts in the medium can compress the electrical double layer surrounding the nanoparticles, which diminishes the electrostatic repulsion and promotes aggregation.
-
Improper Synthesis Protocol: Issues during the synthesis, such as incorrect reagent concentrations, temperature fluctuations, or inefficient mixing, can lead to the formation of unstable nanoparticles.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues leading to the aggregation of DMAPA-stabilized nanoparticles.
Issue 1: Immediate Aggregation During Synthesis
Symptoms:
-
The solution color changes rapidly to a darker shade (e.g., from red to purple or blue for gold nanoparticles).
-
Visible precipitates form in the reaction vessel.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Insufficient DMAPA Concentration | Ensure an adequate excess of DMAPA is used. The molar ratio of DMAPA to the metal precursor is a critical parameter. |
| Incorrect pH of Reaction Medium | Adjust the pH of the reaction mixture. For many syntheses, a slightly basic pH is optimal for DMAPA to effectively stabilize nanoparticles. |
| Rapid Addition of Reducing Agent | Add the reducing agent dropwise while vigorously stirring the solution to ensure controlled nucleation and growth of nanoparticles. |
| Localized High Concentration of Reagents | Ensure efficient and uniform mixing throughout the synthesis process to avoid localized areas of high reactant concentration. |
Issue 2: Aggregation Upon Purification or Storage
Symptoms:
-
Nanoparticles precipitate out of solution after purification (e.g., centrifugation and resuspension).
-
The nanoparticle suspension, which was initially stable, becomes cloudy or shows visible aggregates over time.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Removal of Excess DMAPA | Avoid harsh or excessive washing steps that might strip the DMAPA from the nanoparticle surface. If resuspending, ensure the buffer contains a low concentration of DMAPA to maintain stability. |
| Inappropriate Storage Buffer | Store nanoparticles in a buffer with a pH that ensures their stability. Avoid buffers with high salt concentrations. |
| Changes in pH During Storage | Buffer the nanoparticle suspension to maintain a stable pH over time. |
| High Ionic Strength of Resuspension Buffer | If a buffer is necessary, use one with the lowest possible ionic strength that still provides adequate buffering capacity. |
Experimental Protocols
General Synthesis Protocol for DMAPA-Stabilized Gold Nanoparticles
This protocol provides a general guideline for the synthesis of DMAPA-stabilized gold nanoparticles (AuNPs). Researchers should optimize the parameters based on their specific requirements.
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
4-(Dimethylamino)pyridine (DMAPA)
-
Sodium borohydride (B1222165) (NaBH₄)
-
Deionized (DI) water
Procedure:
-
Prepare a 1 mM aqueous solution of HAuCl₄.
-
Prepare a 10 mM aqueous solution of DMAPA.
-
In a clean glass flask, combine 10 mL of the HAuCl₄ solution with 1 mL of the DMAPA solution under vigorous stirring.
-
Prepare a fresh, ice-cold 10 mM aqueous solution of NaBH₄.
-
Rapidly inject 0.5 mL of the NaBH₄ solution into the HAuCl₄/DMAPA mixture while stirring vigorously.
-
The solution should immediately turn a ruby-red color, indicating the formation of AuNPs.
-
Continue stirring for at least 1 hour to ensure the stabilization process is complete.
Data Presentation
Table 1: Effect of pH on the Stability of DMAPA-Stabilized Gold Nanoparticles
| pH | Observation | Stability |
| < 4 | Aggregation, color change to blue/purple | Unstable |
| 4 - 6 | Gradual aggregation over time | Moderately Stable |
| 6 - 9 | Stable, ruby-red color | Stable |
| > 9 | Potential for aggregation due to changes in DMAPA protonation | Moderately Stable |
Table 2: Effect of NaCl Concentration on the Stability of DMAPA-Stabilized Gold Nanoparticles
| NaCl Concentration (mM) | Observation | Stability |
| 0 - 10 | Stable, no color change | Stable |
| 10 - 50 | Onset of aggregation, slight color change | Moderately Stable |
| > 50 | Rapid aggregation, significant color change | Unstable[1] |
Visualizations
Troubleshooting Workflow for Nanoparticle Aggregation
This workflow diagram illustrates a logical approach to diagnosing and resolving nanoparticle aggregation issues.
Caption: A flowchart for troubleshooting nanoparticle aggregation.
Stabilization Mechanism of DMAPA
This diagram illustrates the electrostatic stabilization mechanism provided by DMAPA on a nanoparticle surface.
Caption: DMAPA provides electrostatic stabilization to nanoparticles.
References
Optimizing reaction time and temperature for DMAPA catalysis
Welcome to the technical support center for optimizing reactions catalyzed by Dimethylaminopropylamine (DMAPA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experiments.
Troubleshooting Guides
This section provides solutions to common problems encountered during DMAPA-catalyzed reactions.
Esterification & Acylation Reactions
Issue: Slow or incomplete reaction, especially with sterically hindered alcohols.
-
Possible Cause 1: Insufficient Catalyst Activity. While DMAPA is an effective catalyst, its activity can be hampered by steric hindrance from bulky substrates.
-
Solution 1:
-
Increase Catalyst Loading: Cautiously increase the molar percentage of DMAPA. Start with a small increase (e.g., from 1 mol% to 2-5 mol%) and monitor the reaction progress.
-
Use a Co-catalyst: For particularly challenging acylations of tertiary alcohols, the addition of a Lewis acid, such as Scandium Triflate (Sc(OTf)₃), in conjunction with DMAPA can significantly enhance the reaction rate and yield.[1]
-
Alternative Catalyst: In some cases, 1-Methylimidazole (MI) can be a more efficient catalyst than DMAPA for sterically hindered alcohols.[2]
-
-
Possible Cause 2: Inadequate Reaction Temperature. The reaction temperature may be too low to overcome the activation energy barrier.
-
Solution 2: Gradually increase the reaction temperature in increments of 5-10°C. Monitor the reaction for the formation of byproducts, as excessive heat can lead to decomposition. For many esterifications, a temperature range of 25-35°C is optimal for achieving a high yield without promoting side reactions.[3]
-
Possible Cause 3: Reversible Reaction. Esterification is an equilibrium process. The presence of water, a byproduct, can drive the reaction backward, leading to incomplete conversion.
-
Solution 3: Remove water as it forms. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent to the reaction mixture.
Issue: Formation of side products.
-
Possible Cause 1: High Reaction Temperature. Elevated temperatures can lead to decomposition of reactants or products, or promote alternative reaction pathways.
-
Solution 1: Optimize the reaction temperature by running the reaction at the lowest temperature that provides a reasonable rate. For some sensitive substrates, conducting the reaction at room temperature or even 0°C may be necessary.
-
Possible Cause 2: Presence of Impurities. Impurities in the starting materials or solvent can lead to the formation of unexpected byproducts.
-
Solution 2: Ensure all reactants and solvents are pure and dry.
Epoxy Curing
Issue: Uncontrolled and rapid curing (exotherm).
-
Possible Cause 1: High Initial Temperature. Starting the curing process at a high temperature can lead to a rapid, uncontrolled exothermic reaction.
-
Solution 1: Begin the curing process at a lower temperature and gradually increase it. This allows for better control over the reaction rate and heat generation.
-
Possible Cause 2: Large Batch Size. A large volume of epoxy mixture generates more heat, which can accelerate the curing process uncontrollably.
-
Solution 2:
-
Work with smaller batch sizes.
-
Use a wider, shallower mixing container to increase the surface area-to-volume ratio, which facilitates heat dissipation.
-
Incorporate heat sinks or use a temperature-controlled water bath to manage the temperature of the curing mixture.
-
Issue: Curing is too slow or incomplete.
-
Possible Cause 1: Insufficient Curing Temperature. The temperature may be too low for the curing reaction to proceed at a practical rate.
-
Solution 1: Increase the curing temperature. The optimal temperature will depend on the specific epoxy resin and hardener system. Differential Scanning Calorimetry (DSC) can be used to determine the optimal curing temperature range.[4][5][6]
-
Possible Cause 2: Incorrect Stoichiometry. An improper ratio of epoxy resin to hardener (which can include DMAPA as a catalyst) will result in incomplete curing.
-
Solution 2: Ensure the correct stoichiometry is used as recommended by the manufacturer.
Knoevenagel Condensation
Issue: Low product yield.
-
Possible Cause 1: Suboptimal Reaction Temperature. The reaction temperature can significantly impact the yield of the Knoevenagel condensation.
-
Solution 1: Optimize the reaction temperature. For example, in the condensation of benzaldehyde (B42025) with malononitrile, increasing the temperature from 25°C to 40°C can significantly increase the product yield.[7]
-
Possible Cause 2: Catalyst Inefficiency. The catalytic activity of DMAPA might be insufficient for certain substrate combinations.
-
Solution 2: While DMAPA is effective, other catalysts or co-catalysts might be more suitable for specific reactions to improve yields.[8][9]
Frequently Asked Questions (FAQs)
Q1: How does temperature generally affect the rate of DMAPA-catalyzed reactions?
A1: As with most chemical reactions, increasing the temperature generally increases the rate of DMAPA-catalyzed reactions. However, an optimal temperature often exists for maximizing yield and minimizing byproduct formation. Exceeding this temperature can lead to catalyst decomposition or undesired side reactions. For instance, in the esterification of glycerol (B35011) with caprylic acid, the reaction rate increases with temperature up to a certain point, after which the formation of byproducts also increases.[3]
Q2: What is the typical catalyst loading for DMAPA?
A2: The optimal catalyst loading for DMAPA can vary depending on the specific reaction. For many acylation and esterification reactions, a catalytic amount in the range of 0.05 to 5 mol% is effective.[10] For epoxy curing, the concentration of DMAPA as an accelerator is typically determined based on the specific resin system and desired curing profile.
Q3: Can DMAPA be deactivated? If so, how can it be prevented?
A3: Yes, DMAPA, like other catalysts, can be deactivated. Common causes of deactivation include:
-
Poisoning: Impurities in the reaction mixture can bind to the catalyst and inhibit its activity.
-
Thermal Degradation: High reaction temperatures can cause the catalyst to decompose.
-
Fouling: Byproducts can deposit on the catalyst, blocking its active sites.
To prevent deactivation, it is crucial to use pure reactants and solvents, operate within the optimal temperature range, and monitor the reaction for the formation of fouling agents. In some cases, a deactivated catalyst may be regenerated, for example, by washing or thermal treatment, depending on the nature of the deactivation.[11][12][13]
Q4: What are some common side products in DMAPA-catalyzed reactions and how can they be minimized?
A4: In esterification reactions, a common side product is the formation of an N-acylurea when using carbodiimide (B86325) coupling agents like DCC. This can be minimized by carefully controlling the reaction temperature and the order of addition of reagents. In the catalytic hydrogenation for DMAPA synthesis, byproducts such as N,N,N',N'-tetramethyl-1,3-propanediamine (TMPDA) can form, which are difficult to remove.[14] Minimizing side products generally involves optimizing reaction conditions such as temperature, reaction time, and stoichiometry.
Data Presentation
Table 1: Effect of Temperature on the Yield of Knoevenagel Condensation
| Temperature (°C) | Yield (%) |
| 25 | 56 |
| 40 | 95 |
Data adapted from a study on Knoevenagel condensation, illustrating the significant impact of temperature on product yield.[7]
Table 2: Influence of Temperature on Epoxy Curing
| Curing Temperature (°C) | Glass Transition Temperature (Tg) (°C) |
| 165 | 179 |
| 175 | 189 |
| 185 | 199 |
Data from a study on an epoxy molding compound, showing that higher curing temperatures lead to a higher degree of conversion and a higher glass transition temperature.[6]
Experimental Protocols
General Protocol for DMAPA-Catalyzed Acylation of a Hindered Alcohol
This protocol is a general guideline for the acylation of a sterically hindered secondary or tertiary alcohol using an acid anhydride (B1165640) and DMAPA.
-
Reactant Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the hindered alcohol (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane (B109758) or tetrahydrofuran).
-
Addition of Reagents: Add the acid anhydride (1.1-1.5 eq) to the solution, followed by the addition of DMAPA (0.05-0.1 eq).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Temperature Adjustment (if necessary): If the reaction is slow, gently warm the mixture to 30-40°C.
-
Work-up: Once the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with a dilute acidic solution (e.g., 1M HCl) to remove DMAPA, followed by a wash with saturated sodium bicarbonate solution to remove unreacted acid anhydride, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica (B1680970) gel.
Visualizations
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]
- 10. researchgate.net [researchgate.net]
- 11. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 12. benchchem.com [benchchem.com]
- 13. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 14. WO2004060039A2 - Low pressure process for manufacture of 3-dimethylaminopropylamine (dmapa) - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 3-Dimethylaminopropylamine (DMAPA)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 3-Dimethylaminopropylamine (DMAPA). Our goal is to help you minimize impurities and optimize your synthesis process.
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial synthesis route for DMAPA?
A1: The predominant industrial synthesis of DMAPA is a two-step process. The first step involves the Michael addition of dimethylamine (B145610) (DMA) to acrylonitrile (B1666552) (ACN), which produces 3-dimethylaminopropionitrile (DMAPN). In the second step, the intermediate DMAPN is catalytically hydrogenated to yield the final product, DMAPA.[1][2]
Q2: What are the primary impurities I should be aware of during DMAPA synthesis?
A2: Impurities can arise from both stages of the synthesis. Key impurities include:
-
Unreacted Starting Materials and Intermediates: Residual dimethylamine (DMA), acrylonitrile (ACN), and the intermediate 3-dimethylaminopropionitrile (DMAPN).
-
Hydrogenation Byproducts: These are the most significant impurities and are formed from side reactions during the reduction of DMAPN.[1] They primarily include:
-
Secondary Amines: Such as 3,3'-iminobis(N,N-dimethylpropylamine), often referred to as bis-DMAPA.[1][3]
-
Tertiary Amines: Such as tris-DMAPA.[1]
-
Other Amines: Impurities like 1,3-diaminopropane (B46017) and N,N,N',N'-tetramethyl-1,3-propanediamine (TMPDA) can also be formed. TMPDA is particularly problematic as it is difficult to separate from DMAPA by distillation.[4]
-
Q3: How can I suppress the formation of secondary and tertiary amine byproducts during hydrogenation?
A3: The formation of these byproducts can be significantly minimized by adding a basic substance to the hydrogenation reaction mixture.[5] Commonly used additives include:
-
Aqueous Caustic Soda: Solutions of sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) are effective.
-
Ammonia (B1221849) (NH₃): Liquid ammonia is also widely used to suppress the formation of secondary amines.[1][5]
The choice between caustic soda and ammonia can depend on process specifics, but both work to inhibit the side reactions that lead to bis- and tris-DMAPA.[1][5]
Q4: What type of catalyst is typically used for the hydrogenation of DMAPN?
A4: Raney® Nickel is a commonly used catalyst for the hydrogenation of nitriles to primary amines and is effective for DMAPA synthesis.[5] Palladium (Pd) and cobalt-based catalysts have also been investigated for this transformation.[6][7] The choice of catalyst can influence both the reaction rate and the selectivity towards the desired primary amine.
Q5: What is the most effective method for purifying crude DMAPA?
A5: Multi-stage fractional distillation is the standard industrial method for purifying DMAPA to achieve high purity levels (e.g., >99.5%).[8] This process is designed to separate DMAPA from both lower-boiling impurities (like unreacted starting materials) and higher-boiling impurities (like bis-DMAPA).[9]
Troubleshooting Guides
Problem 1: Low Yield or Incomplete Conversion of DMAPN in Hydrogenation Step
| Possible Cause | Suggested Solution |
| Catalyst Deactivation or Poisoning | Identify the Poison Source: Analyze feedstock for common poisons like sulfur compounds, heavy metals, or carbon monoxide in the hydrogen stream.[10] Regenerate or Replace Catalyst: If the catalyst is poisoned, it may need regeneration or replacement. For Raney Nickel, specific reactivation procedures can be followed.[11][12] Ensure proper storage and handling of the catalyst to prevent premature deactivation. |
| Insufficient Catalyst Activity | Increase Catalyst Loading: A higher catalyst concentration can improve the reaction rate.[9] Check Catalyst Quality: Ensure the catalyst is from a reliable source and has not exceeded its shelf life. Different batches or suppliers of Raney Nickel can have varying activity levels.[13] |
| Poor Mass Transfer | Optimize Agitation: Ensure vigorous stirring to keep the catalyst suspended and facilitate contact between the gas (H₂), liquid (DMAPN), and solid (catalyst) phases. Increase Hydrogen Pressure: Higher hydrogen pressure can increase the concentration of dissolved hydrogen, thereby improving the reaction rate.[14] |
| Incorrect Reaction Temperature | Adjust Temperature: The reaction is exothermic. Ensure the temperature is maintained within the optimal range. Temperatures that are too low will result in a slow reaction, while excessively high temperatures can promote side reactions and byproduct formation. |
Problem 2: High Levels of Secondary (bis-DMAPA) or Tertiary Amine Impurities
| Possible Cause | Suggested Solution |
| Insufficient Basic Additive | Optimize Additive Concentration: Ensure the correct amount of ammonia or caustic soda is added to the reaction. The typical range for aqueous caustic soda or liquid ammonia is 12-16% of the catalyst mass.[1] Ensure Proper Mixing: Good agitation is crucial for the even distribution of the basic additive throughout the reaction mixture. |
| Inappropriate Catalyst | Catalyst Selection: While Raney Nickel is common, other catalysts like rhodium have also shown high selectivity for primary amines in the presence of ammonia.[5] Palladium catalysts, in some cases, may favor the formation of secondary and tertiary amines.[5] |
| High Reaction Temperature | Temperature Control: Elevated temperatures can favor the side reactions leading to secondary and tertiary amines. Maintain the reaction temperature within the recommended range. |
Problem 3: Product Discoloration (Yellow or Brown DMAPA)
| Possible Cause | Suggested Solution |
| Oxidation | Inert Atmosphere: Amines are susceptible to oxidation by air, which can lead to colored impurities.[15] Store and handle purified DMAPA under an inert atmosphere (e.g., nitrogen or argon). Use Amber Glassware: Protect the product from light, as photooxidation can also contribute to color formation.[15] |
| Thermal Degradation during Distillation | Vacuum Distillation: Distilling under vacuum lowers the boiling point and reduces the thermal stress on the product, minimizing the formation of colored degradation products. Minimize Residence Time at High Temperatures: Ensure the distillation is efficient and the product is not held at high temperatures for extended periods. |
| Impurities from Synthesis | Thorough Purification: Ensure the multi-stage distillation process is effective at removing all impurities, as some trace contaminants can lead to color instability over time. |
Problem 4: Difficulties in Post-Reaction Catalyst Separation
| Possible Cause | Suggested Solution |
| Fine Catalyst Particles | Filtration: In a slurry reactor, the catalyst is typically removed by filtration after the reaction is complete. Allow the catalyst to settle before filtration. Using a filter aid like Celite can help in removing very fine particles. Caution: Raney Nickel is pyrophoric when dry and must be kept wet with solvent during filtration.[11] |
| High Viscosity of the Reaction Mixture | Dilution: If the reaction mixture is too viscous for efficient filtration, it can be diluted with a suitable solvent. |
| Continuous Reactor Setup | Specialized Separation Systems: For continuous processes, specialized equipment like cross-flow filters or systems based on inertial separation may be required to efficiently separate and recycle the catalyst.[16] |
Data Presentation
Table 1: Effect of Basic Additive on Impurity Profile in DMAPN Hydrogenation
| Additive | Catalyst | Temperature (°C) | Pressure (psig) | bis-DMAPA (%) | DMAPA Purity (%) | Reference |
| NaOH/KOH | Raney Nickel | 90 | ~115 | <0.03 | >99.9 | Patent WO2004060039A2 |
| Ammonia | Raney Nickel | 100-120 | High | Suppressed | >98 | General Literature |
| None | Palladium | 70 | 150 | ~10 | ~85 | Patent WO2004060039A2 |
Note: The data presented are compiled from different sources for illustrative purposes and may not be directly comparable due to variations in other experimental conditions.
Table 2: Typical Purity and Impurity Profile of DMAPA
| Parameter | Specification |
| Appearance | Colorless, clear liquid |
| Assay (Purity) | ≥ 99.5% |
| Water Content | ≤ 0.2% |
| Color (Hazen) | ≤ 20 |
Experimental Protocols
Protocol 1: General Procedure for Batch Hydrogenation of DMAPN
This protocol provides a general guideline for the batch hydrogenation of DMAPN to DMAPA using a Raney Nickel catalyst.
Materials:
-
3-dimethylaminopropionitrile (DMAPN)
-
Raney Nickel (slurry in water or a suitable solvent)
-
Aqueous sodium hydroxide (NaOH) or liquid ammonia (NH₃)
-
High-purity hydrogen (H₂) gas
-
Solvent (e.g., ethanol (B145695) or isopropanol, if needed)
Apparatus:
-
High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, pressure gauge, thermocouple, and sampling port.
Procedure:
-
Catalyst Loading: Under an inert atmosphere (e.g., nitrogen), carefully charge the autoclave with the Raney Nickel slurry.
-
Adding Reactants and Additives: Add the DMAPN and the basic additive (aqueous NaOH or liquid NH₃) to the reactor.
-
Sealing and Purging: Seal the reactor and purge it several times with nitrogen to remove any air, followed by several purges with hydrogen.
-
Pressurizing and Heating: Pressurize the reactor to the desired hydrogen pressure (e.g., 200-1000 psig). Begin stirring and heat the reactor to the target temperature (e.g., 80-120°C).
-
Reaction Monitoring: Monitor the reaction progress by observing the hydrogen uptake from the pressure gauge. The reaction is typically complete when hydrogen consumption ceases.
-
Cooling and Depressurizing: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Catalyst Separation: Purge the reactor with an inert gas. The catalyst can be separated from the crude DMAPA by filtration. Extreme caution must be exercised as Raney Nickel is pyrophoric. The catalyst must be kept wet at all times.
Protocol 2: GC-FID Analysis of DMAPA Purity and Impurities
This method is suitable for determining the purity of DMAPA and quantifying common impurities.
Instrumentation:
-
Gas Chromatograph with a Flame Ionization Detector (FID).
-
Capillary column suitable for amine analysis (e.g., Agilent CP-Volamine, 60 m x 0.32 mm, 5 µm film thickness).
GC Conditions:
-
Injector Temperature: 250°C
-
Detector Temperature: 300°C
-
Carrier Gas: Helium or Hydrogen, at a constant flow rate (e.g., 2 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 5 minutes.
-
Ramp 1: Increase to 150°C at 10°C/min.
-
Ramp 2: Increase to 250°C at 20°C/min, hold for 10 minutes.
-
-
Injection Volume: 1 µL (split or splitless, depending on concentration).
-
Sample Preparation: Dilute the DMAPA sample in a suitable solvent (e.g., methanol (B129727) or ethanol). Prepare calibration standards for DMAPA and known impurities.
Analysis:
-
Inject the prepared sample and standards into the GC.
-
Identify and quantify the impurities by comparing their retention times and peak areas with those of the standards.
Visualizations
Caption: A simplified workflow for the two-step synthesis of DMAPA.
Caption: Formation pathway of the major impurity, bis-DMAPA, during hydrogenation.
Caption: A decision tree for troubleshooting low yields in DMAPA synthesis.
References
- 1. DMAPA production process [sd-avant.com]
- 2. Page loading... [wap.guidechem.com]
- 3. WO2006082202A1 - Method for producing bis-[(3-dimethylamino)propyl]amine (bisdmapa) - Google Patents [patents.google.com]
- 4. US20040147784A1 - Low pressure process for manufacture of this compound (DMAPA) - Google Patents [patents.google.com]
- 5. pp.bme.hu [pp.bme.hu]
- 6. Nitrile reduction in the presence of Boc-protected amino groups by catalytic hydrogenation over palladium-activated Raney-nickel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN103124716A - DMAPN with low DGN content and method for producing DMAPA from DMAPN with low DGN content - Google Patents [patents.google.com]
- 8. atamankimya.com [atamankimya.com]
- 9. US7723547B2 - Process for the synthesis of DMAPA - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. US3896051A - Method of reactivation of raney nickel - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. innospk.com [innospk.com]
- 16. Wolfram Demonstrations Project [demonstrations.wolfram.com]
How to handle moisture sensitivity of 3-Dimethylaminopropylamine in reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the moisture sensitivity of 3-Dimethylaminopropylamine (DMAPA) in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: Is this compound (DMAPA) sensitive to moisture?
Yes, this compound (DMAPA) is hygroscopic, meaning it readily absorbs moisture from the atmosphere. Product specifications for high-purity DMAPA often indicate a maximum water content, typically below 0.5%, with some grades having as low as 0.02% water content. Exposure to moist air should be avoided to maintain its reactivity and prevent side reactions.[1]
Q2: What are the consequences of using "wet" or moisture-contaminated DMAPA in a reaction?
The presence of water in DMAPA can lead to several undesirable outcomes in a chemical reaction:
-
Reduced Reaction Yield: Water can react with and deactivate reagents, intermediates, or catalysts, leading to lower yields of the desired product. For instance, in acylation reactions, water can hydrolyze the acylating agent or the activated intermediate.[2][3]
-
Formation of Byproducts: Water can participate in side reactions, leading to the formation of impurities that can complicate purification.
-
Inconsistent Reaction Rates: The presence of varying amounts of moisture can lead to inconsistent reaction kinetics, making it difficult to reproduce results.
-
Catalyst Deactivation: In reactions where DMAPA is used as a catalyst, water can interfere with its catalytic activity.
Q3: How can I determine the water content of my DMAPA?
The most accurate method for determining the water content in DMAPA is Karl Fischer titration.[4][5][6] This technique is specific to water and can quantify even trace amounts. For a quick but less precise estimation, "loss on drying" can be used, but this method also measures other volatile impurities.[4]
Q4: How should I store this compound to minimize moisture absorption?
To protect DMAPA from atmospheric moisture, it should be stored in a tightly sealed container, preferably under an inert atmosphere such as nitrogen or argon.[1] Using a desiccator containing a suitable desiccant like silica (B1680970) gel or molecular sieves is also a good practice for long-term storage.[7][8][9]
Troubleshooting Guide: Moisture-Related Issues in Reactions with DMAPA
This guide provides a systematic approach to troubleshoot reactions involving DMAPA where moisture contamination is a suspected issue.
Problem: Low or no yield in a reaction using DMAPA (e.g., acylation, amide bond formation).
dot
Caption: Troubleshooting workflow for low reaction yield.
Data Presentation
Table 1: Acceptable Water Content in DMAPA for Various Applications
| Application | Recommended Maximum Water Content (%) | Source |
| General Industrial Use | < 0.5% | Product Data Sheets |
| Polyurethane Synthesis | < 0.1% (1000 ppm) | [10] |
| High-Purity Synthesis | < 0.02% (200 ppm) | Supplier Specifications |
Table 2: Common Drying Agents for Amines
| Drying Agent | Efficiency | Compatibility with DMAPA | Comments |
| Molecular Sieves (3Å or 4Å) | High | Good | Should be activated before use (heated under vacuum). May cause yellowing of some amines over time.[1][11] |
| Calcium Hydride (CaH₂) | High | Good | Reacts with water to produce hydrogen gas; must be handled with care. The amine is typically distilled from CaH₂.[1][12] |
| Potassium Hydroxide (KOH) | Moderate to High | Good | A common and effective drying agent for basic amines. DMAPA can be stored over KOH pellets and then distilled.[1] |
| Sodium Sulfate (Na₂SO₄) | Low | Good | Primarily used for pre-drying or during work-up; not sufficient for achieving anhydrous conditions. |
| Magnesium Sulfate (MgSO₄) | Low to Moderate | Good | Similar to sodium sulfate, used for removing bulk water. |
Experimental Protocols
Protocol 1: Drying of this compound (DMAPA)
Objective: To reduce the water content of DMAPA to an acceptable level for moisture-sensitive reactions.
Method 1: Using Molecular Sieves (for moderate dryness)
-
Activate Molecular Sieves: Place 3Å or 4Å molecular sieves in a flask and heat at 150-200°C under vacuum for several hours. Allow to cool to room temperature under an inert atmosphere (e.g., in a desiccator).
-
Drying: Add the activated molecular sieves (approximately 10-20% w/v) to the DMAPA in a flask.
-
Storage: Seal the flask and allow it to stand for at least 24 hours. For long-term storage, keep the flask under a nitrogen or argon atmosphere. The dried DMAPA can be carefully decanted or transferred via a syringe for use.
Method 2: Distillation from Potassium Hydroxide (KOH) (for high purity/anhydrous conditions)
-
Pre-drying: Add KOH pellets to the DMAPA and let it stand for 24 hours, with occasional swirling.
-
Distillation Setup: Assemble a distillation apparatus that has been oven- or flame-dried and cooled under an inert atmosphere.
-
Distillation: Carefully decant the DMAPA from the KOH pellets into the distillation flask. Distill the DMAPA under a nitrogen or argon atmosphere. Collect the fraction boiling at the correct temperature (approximately 133°C at atmospheric pressure).
-
Storage: Store the freshly distilled DMAPA in a sealed flask under an inert atmosphere and over activated molecular sieves.
Protocol 2: Setting up a Moisture-Sensitive Reaction with DMAPA
Objective: To perform a chemical reaction using dried DMAPA while excluding atmospheric moisture.
dot
Caption: Experimental workflow for a moisture-sensitive reaction.
-
Glassware Preparation: Ensure all glassware (reaction flask, condenser, addition funnel, etc.) and stir bars are thoroughly dried, either in an oven at >120°C for several hours or by flame-drying under vacuum.[4]
-
Apparatus Assembly: Assemble the glassware while it is still hot and immediately place it under a positive pressure of an inert gas (nitrogen or argon). Use rubber septa to seal the openings.
-
Inert Atmosphere Purge: Purge the assembled apparatus with the inert gas for several minutes to displace any air and residual moisture. A common method is to use a balloon filled with the inert gas connected to a needle inserted through a septum, with another needle serving as an outlet.
-
Reagent Addition: Add solid reagents under a positive flow of inert gas. Dissolve the solids in a previously dried, anhydrous solvent, transferred via a syringe.
-
DMAPA Addition: Using a dry syringe that has been flushed with inert gas, carefully withdraw the required volume of dried DMAPA and add it to the reaction flask through a septum.
-
Reaction Monitoring: Maintain a positive pressure of the inert gas throughout the reaction. Monitor the reaction's progress using appropriate analytical techniques (e.g., TLC, LC-MS).
-
Work-up: Once the reaction is complete, quench it appropriately before exposing it to the atmosphere for work-up and purification.
References
- 1. DMAPA production process [sd-avant.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. cscscientific.com [cscscientific.com]
- 5. metrohmsiam.com [metrohmsiam.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. Insight Into Solventless Production of Hydrophobically Modified Ethoxylated Urethanes (HEURs): The Role of Moisture Concentration, Reaction Temperature, and Mixing Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Discoloration in DMAPA-Cured Epoxy Resins
Welcome to the Technical Support Center for addressing discoloration issues in Dimethylaminopropylamine (DMAPA)-cured epoxy resins. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent discoloration in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of yellowing in DMAPA-cured epoxy resins?
A1: Discoloration, particularly yellowing, in DMAPA-cured epoxy resins is a complex phenomenon that can be attributed to several factors. The most common causes include:
-
Oxidation: The amine groups in the DMAPA curing agent can oxidize over time, especially when exposed to air and heat.[1][2] This process can lead to the formation of chromophores, which are molecules that absorb light and appear colored.
-
UV Exposure: Ultraviolet (UV) light from sunlight or artificial sources can degrade the epoxy polymer, leading to chain scission and the formation of yellowing-inducing chromophoric groups.[2][3]
-
Elevated Temperatures: High curing temperatures or prolonged exposure to heat can accelerate oxidation and other degradation reactions, causing the resin to yellow or even darken to a brownish color.[3]
-
Moisture: The presence of moisture during curing can react with the amine curing agent, potentially leading to the formation of carbamates and other byproducts that can affect clarity and color.
-
Impurities in DMAPA: The purity of the DMAPA curing agent is crucial. Residual impurities from the manufacturing process can sometimes contribute to discoloration.[4]
-
Incorrect Stoichiometry: An improper mix ratio of epoxy resin to DMAPA hardener can result in unreacted components that are more susceptible to degradation and discoloration.[3][5]
Q2: My DMAPA hardener has a yellow tint in the bottle. Is it still usable?
A2: A slight yellow tint in the DMAPA hardener is often due to oxidation from exposure to air since the container was opened.[1] In many cases, this minor discoloration of the hardener will not significantly affect the color of the final cured epoxy, especially in pigmented systems. However, for applications requiring high clarity and colorlessness, it is recommended to use a fresh, unopened container of DMAPA. To confirm its suitability, it is best to perform a small-scale test cure to evaluate the final color.
Q3: How can I minimize discoloration during the curing process?
A3: To minimize discoloration during curing, consider the following:
-
Optimize Curing Temperature: Avoid excessively high curing temperatures. While heat can accelerate the cure rate, it can also promote yellowing.[3] Follow the recommended curing schedule for your specific epoxy system.
-
Control Humidity: Cure the epoxy in a controlled environment with low humidity to minimize moisture-related side reactions.
-
Use High-Purity DMAPA: Whenever possible, use high-purity grade DMAPA to reduce the risk of impurity-driven discoloration.[4]
-
Ensure Proper Mixing: Thoroughly mix the epoxy resin and DMAPA hardener at the correct stoichiometric ratio to ensure a complete reaction.[3][5]
Q4: What are the best practices for preventing long-term yellowing of cured DMAPA-epoxy resins?
A4: For long-term color stability, the following practices are recommended:
-
UV Protection: If the cured epoxy will be exposed to UV light, consider adding a UV stabilizer or a Hindered Amine Light Stabilizer (HALS) to the formulation.[6] Alternatively, applying a UV-blocking topcoat can be effective.
-
Antioxidant Additives: Incorporating antioxidants into the epoxy formulation can help to mitigate oxidative degradation of the polymer network.
-
Controlled Storage: Store cured epoxy components away from direct sunlight and high-heat environments.[2]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving discoloration issues in your DMAPA-cured epoxy resin experiments.
Problem: Cured epoxy is yellow immediately after curing.
| Potential Cause | Troubleshooting Step |
| Excessive Curing Temperature | Lower the curing temperature to the recommended range for your epoxy system. |
| Impure DMAPA | Use a fresh, high-purity batch of DMAPA. |
| Incorrect Mix Ratio | Carefully verify and measure the correct stoichiometric ratio of resin to hardener. |
| Contamination | Ensure all mixing containers and tools are clean and free of contaminants. |
Problem: Cured epoxy gradually yellows over time.
| Potential Cause | Troubleshooting Step |
| UV Exposure | Add a UV stabilizer or HALS to the formulation. Apply a UV-blocking topcoat. Store the cured part away from UV sources. |
| Oxidation | Incorporate an antioxidant into the formulation. |
| High-Temperature Environment | Protect the cured part from prolonged exposure to high temperatures. |
Data Presentation
Table 1: Representative Color Change of Epoxy Resins Cured with Different Amine Hardeners After Accelerated UV Aging
| Curing Agent Type | Initial Yellowness Index (YI) | Yellowness Index (YI) after 500 hours UV Exposure | Total Color Difference (ΔE*ab) |
| Aliphatic Amine | 1.2 | 27.6 | 29.1 |
| Cycloaliphatic Amine | 0.8 | 32.1 | 32.0 |
| Aromatic Amine | 2.5 | 45.6 | 45.9 |
Data is representative and adapted from a study on various amine hardeners to illustrate the concept.[7] Actual values will vary depending on the specific epoxy resin, DMAPA purity, and experimental conditions.
Experimental Protocols
Protocol 1: Spectrophotometric Color Measurement of Cured Epoxy Resin
This protocol outlines the procedure for quantitatively measuring the color of a transparent cured epoxy sample.
1. Sample Preparation: a. Prepare a sample of the cured DMAPA-epoxy resin with a uniform thickness (e.g., 2-3 mm). b. Ensure the sample surfaces are clean, smooth, and free of defects. c. For translucent samples, a consistent background (e.g., a white ceramic tile) should be used for all measurements to ensure consistency.[8]
2. Instrumentation: a. Use a spectrophotometer or colorimeter capable of measuring in the CIE Lab* color space.
3. Measurement Procedure: a. Calibrate the instrument according to the manufacturer's instructions. b. Place the prepared sample in the instrument's measurement port. c. Record the L, a, and b* values. The b* value is a measure of the yellow-blue color axis, with positive values indicating yellowness. d. Calculate the Yellowness Index (YI) according to ASTM E313, if desired.
Protocol 2: Accelerated UV Aging of Cured Epoxy Resin
This protocol describes a method for simulating the effects of long-term UV exposure on the color stability of cured epoxy samples.
1. Sample Preparation: a. Prepare multiple identical samples of the cured DMAPA-epoxy resin as described in Protocol 1. b. Measure and record the initial color of each sample.
2. Accelerated Aging Conditions: a. Place the samples in a xenon arc weathering chamber that conforms to ASTM G155 standards.[9][10] b. Set the exposure cycle to simulate outdoor sunlight, for example, 102 minutes of light followed by 18 minutes of light with a water spray.[11] c. The irradiance should be controlled, for instance, at 0.35 W/m² @ 340nm.[11] d. Maintain a black panel temperature of approximately 63°C during the light cycle.[11]
3. Post-Aging Analysis: a. At predetermined intervals (e.g., 100, 250, 500 hours), remove a sample from the chamber. b. Allow the sample to equilibrate to room temperature. c. Measure the color of the aged sample using the procedure in Protocol 1. d. Calculate the total color difference (ΔEab) between the initial and aged samples using the formula: ΔEab = [(ΔL)² + (Δa)² + (Δb*)²]¹/²
Visualizations
Caption: Troubleshooting workflow for epoxy discoloration.
Caption: Factors contributing to epoxy resin discoloration.
References
- 1. hirosarts.com [hirosarts.com]
- 2. resiners.com [resiners.com]
- 3. bestbartopepoxy.com [bestbartopepoxy.com]
- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 5. pcimag.com [pcimag.com]
- 6. blog.caplinq.com [blog.caplinq.com]
- 7. mdpi.com [mdpi.com]
- 8. Sample Preparation and Presentation Best Practices for Accurate Color Measurement [sensing.konicaminolta.us]
- 9. micomlab.com [micomlab.com]
- 10. ASTM G155 | Q-Lab [q-lab.com]
- 11. ngenco.com [ngenco.com]
Validation & Comparative
A Comparative Study of DMAPA and Triethylamine as Basic Catalysts
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis and polymer chemistry, the selection of an appropriate basic catalyst is paramount to achieving desired reaction kinetics, product yields, and overall process efficiency. Among the myriad of available options, 3-Dimethylaminopropylamine (DMAPA) and triethylamine (B128534) (TEA) are two commonly employed tertiary amine catalysts. This guide provides an objective, data-driven comparison of their performance in key industrial applications, including polyurethane foam formation and epoxy resin curing.
Executive Summary
Both DMAPA and triethylamine function as effective basic catalysts in a variety of chemical transformations. Triethylamine, a structurally simpler tertiary amine, is widely recognized for its strong basicity and is a staple in many organic reactions. DMAPA, possessing both a tertiary and a primary amine group, exhibits a more versatile reactivity profile, acting not only as a catalyst but also as a chain extender or curing agent in polymerization reactions. This dual functionality can offer unique advantages in specific applications.
Physical and Chemical Properties
A fundamental understanding of the physicochemical properties of each catalyst is crucial for predicting their behavior in a reaction system.
| Property | This compound (DMAPA) | Triethylamine (TEA) |
| Molecular Formula | C5H14N2 | C6H15N |
| Molar Mass | 102.18 g/mol | 101.19 g/mol |
| Boiling Point | 132.1 °C | 88.6 - 89.8 °C |
| Density | 0.812 g/mL at 25 °C | 0.7255 g/mL |
| pKa of Conjugate Acid | 10.13 ± 0.10 (Predicted)[1] | ~10.75[2][3][4][5] |
Triethylamine exhibits a slightly higher pKa value, suggesting it is a stronger base in aqueous solution.[2][3][4][5] However, the catalytic activity is also influenced by steric hindrance and the specific reaction mechanism.
Comparative Catalytic Performance
While direct head-to-head comparative studies with quantitative data across a range of reactions are limited in publicly available literature, we can draw meaningful comparisons from their roles in well-documented applications such as polyurethane (PU) foam formation and epoxy resin curing.
Polyurethane Foam Formation
In the production of polyurethane foams, amine catalysts are essential for accelerating the reaction between isocyanates and polyols (gelling reaction) and the reaction between isocyanates and water (blowing reaction).[1][6] The balance between these two reactions is critical for the final properties of the foam.[1]
Tertiary amines like triethylamine are effective catalysts, primarily influencing the gelling and blowing reactions through their basicity.[7][8] DMAPA, with its dual amine functionality, can also participate in the polymer network formation, potentially influencing the foam's mechanical properties.[9]
Catalytic Mechanism in Polyurethane Formation
The catalytic action of tertiary amines in polyurethane formation is believed to involve the formation of a complex with the isocyanate group, making it more susceptible to nucleophilic attack by the polyol or water.[10]
Caption: Catalytic cycle of urethane formation.
Epoxy Resin Curing
In epoxy resin systems, amine compounds act as curing agents or hardeners, opening the epoxide ring and creating a cross-linked polymer network.[4][11]
-
Triethylamine , as a tertiary amine, does not have active hydrogens to react directly with the epoxy ring in a stoichiometric manner. Instead, it acts as a catalytic curing agent, promoting the homopolymerization of the epoxy resin.[4][12] It can also accelerate the curing reaction when used in conjunction with primary or secondary amine hardeners.[4]
-
DMAPA , with its primary amine group, acts as a direct curing agent, with the active hydrogens reacting to open the epoxy rings.[9][11] The tertiary amine group in DMAPA can further catalyze the curing process.[9]
Experimental Workflow for Evaluating Catalyst Performance in Epoxy Curing
References
- 1. News - Understanding the Mechanism and Applications of Amine Catalysts in Polyurethane Production [mingxuchem.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. appliedpoleramic.com [appliedpoleramic.com]
- 5. hanepoxy.net [hanepoxy.net]
- 6. The Impact of Amine Catalyst Selection on PU Foam Properties and Performance – T&C Chem International Marketing, Sales and Distribution Company [tncintlchem.com]
- 7. l-i.co.uk [l-i.co.uk]
- 8. Reaction principle of tertiary amine catalyst - Knowledge - Green View Technology and Development Co., Ltd [gvchem.com]
- 9. Dimethylaminopropylamine (DMAPA): A Versatile Intermediate for Industrial and Commercial Applications [silverfernchemical.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Summary of types and curing mechanisms of epoxy resin curing agents - Knowledge [dinuofrp.com]
- 12. What are the commonly used curing agents for epoxy resin Coatings? [en1.nbchao.com]
A Comparative Guide to Diamine Efficiency in CO2 Capture: DMAPA vs. Alternatives
For researchers and professionals in chemical engineering and carbon capture technology, the selection of an appropriate amine solvent is critical for optimizing the efficiency and economic viability of CO2 absorption processes. This guide provides a detailed comparison of N,N-Dimethylaminopropylamine (DMAPA) with other key diamines—Piperazine (PZ), 3-Methylaminopropylamine (MAPA), and 3-Diethylaminopropylamine (DEAPA)—across essential performance metrics.
This analysis synthesizes experimental data on CO2 absorption capacity, absorption and desorption rates, heat of reaction, and cyclic stability to offer an objective evaluation of these solvents. Detailed experimental protocols and reaction mechanisms are also provided to support further research and application.
Performance Comparison of Diamines for CO2 Capture
The efficiency of various diamines in CO2 capture is summarized below. The data is compiled from multiple studies and presented to facilitate a comparative analysis. It is important to note that experimental conditions can vary between studies, which may influence the results.
| Diamine | CO2 Absorption Capacity (mol CO2/mol amine) | Absorption Rate | Desorption Rate | Heat of Absorption (kJ/mol CO2) | Cyclic Capacity (mol CO2/mol amine) |
| DMAPA | ~1.06 - 1.46[1][2] | Moderate | Faster than primary and secondary diamines[3] | Lower than MEA[1][4] | High[3] |
| DEAPA | ~1.21[3] | Moderate | Faster than primary and secondary diamines[3] | Lower than DMAPA[4] | ~1.09[3] |
| MAPA | High | Faster than DMAPA and DEAPA[3][5] | Slower than diamines with tertiary amino groups[3] | ~84[6] | Lower than diamines with tertiary amino groups[3] |
| Piperazine (PZ) | High (up to 2)[7] | Very Fast[8] | Slower, requires higher regeneration energy | ~73-85[7] | High |
| 1,3-PDA | High | High | Slower than diamines with tertiary amino groups | - | Lower than diamines with tertiary amino groups |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of diamine performance for CO2 capture.
CO2 Absorption and Desorption Rate Measurement
A common method for determining the kinetics of CO2 absorption and desorption is through the use of a wetted-wall column or a bubble column reactor.
-
Apparatus: A jacketed glass column where the amine solution flows down the inner wall, creating a thin film that comes into contact with a counter-current flow of a gas mixture (typically CO2 and N2). For a bubble column, the gas is bubbled through the amine solution.
-
Procedure:
-
The amine solution is prepared at a specific concentration (e.g., 30 wt% in water) and its temperature is maintained by a circulating water bath connected to the column's jacket.
-
A gas stream with a known concentration of CO2 and a specific flow rate is introduced into the column.
-
The concentration of CO2 in the outlet gas stream is continuously monitored using a gas analyzer (e.g., infrared sensor).
-
The absorption rate is calculated based on the difference in CO2 concentration between the inlet and outlet gas streams, the gas flow rate, and the contact area between the gas and the liquid.
-
For desorption experiments, a CO2-loaded amine solution is heated, and the released CO2 is measured.
-
CO2 Loading Capacity Determination
The amount of CO2 absorbed by the amine solution, known as CO2 loading, can be determined by titration or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Titration Method:
-
A known weight of the CO2-loaded amine sample is diluted with deionized water.
-
The solution is titrated with a standardized acid (e.g., HCl) to determine the total amine concentration.
-
To determine the CO2 content, a separate sample is treated with an excess of a known concentration of a strong base (e.g., NaOH) and then titrated with a standardized acid. The difference in the amount of acid used in the two titrations corresponds to the amount of CO2 in the sample.[9][10][11][12]
-
Alternatively, the loaded solution can be acidified to release the CO2, which is then purged and quantified.[13][14]
-
-
¹³C NMR Spectroscopy:
-
A sample of the CO2-loaded amine solution is placed in an NMR tube.
-
¹³C NMR spectra are recorded. The different carbon-containing species (e.g., carbamate, bicarbonate, and the amine itself) will have distinct chemical shifts.
-
By integrating the areas of the respective peaks, the relative concentrations of each species can be determined, and thus the CO2 loading can be calculated.[15][16][17][18][19] This method also provides valuable insights into the reaction mechanism.
-
Heat of Absorption Measurement
The heat of absorption is a critical parameter for evaluating the energy required for solvent regeneration. It is typically measured using a reaction calorimeter.
-
Apparatus: A reaction calorimeter (e.g., a C80 flow calorimeter) that can precisely measure the heat generated during the reaction of CO2 with the amine solution.[20][21]
-
Procedure:
-
The amine solution is pumped into the calorimeter at a constant flow rate and temperature.
-
A controlled flow of CO2 gas is introduced into the calorimeter to react with the amine solution.
-
The heat generated by the exothermic reaction is measured by the calorimeter.
-
The heat of absorption is calculated by dividing the measured heat by the number of moles of CO2 absorbed.
-
Cyclic Stability and Degradation Analysis
The long-term performance and stability of the amine solvent are assessed through cyclic absorption-desorption experiments.
-
Procedure:
-
The amine solution is subjected to multiple cycles of CO2 absorption at a lower temperature (e.g., 40°C) and desorption at a higher temperature (e.g., 100-120°C).
-
The CO2 loading capacity is measured at the end of each absorption step to determine the cyclic capacity.
-
Samples of the amine solution are taken after a certain number of cycles to analyze for degradation products using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).
-
The presence of oxidative and thermal degradation products indicates the instability of the solvent under operational conditions.[22][23]
-
Reaction Mechanisms and Pathways
The reaction between CO2 and diamines is complex and depends on the structure of the amine. The following diagrams illustrate the proposed reaction pathways.
Experimental Workflow for Diamine Performance Evaluation in CO2 Capture.
Reaction of CO2 with DMAPA.
Reaction pathways for other diamines with CO2.
Conclusion
The selection of a diamine for CO2 capture is a trade-off between several performance factors.
-
DMAPA and DEAPA emerge as promising solvents due to their high cyclic capacity and faster desorption rates, which can lead to lower energy consumption for regeneration. DEAPA, in particular, shows a very high absorption and cyclic capacity.[3] Their lower heat of absorption compared to primary and secondary amines is also a significant advantage.[4]
-
MAPA exhibits a very fast absorption rate, making it an excellent candidate for applications where rapid CO2 removal is paramount.[5] However, its slower desorption and higher heat of absorption compared to tertiary diamines need to be considered.[3][6]
-
Piperazine (PZ) remains a benchmark due to its very high absorption rate and capacity.[7][8] However, the energy penalty associated with its regeneration is a significant drawback.
Ultimately, the optimal choice of diamine will depend on the specific requirements of the CO2 capture process, including the CO2 partial pressure in the flue gas, the desired capture efficiency, and the economic constraints related to energy consumption. This guide provides the foundational data and methodologies to aid researchers and engineers in making an informed decision.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Influences of Diamine Molecular Structures on the Phase‐Change CO2 Capture From Flue Gas [ideas.repec.org]
- 4. researchgate.net [researchgate.net]
- 5. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 6. nva.sikt.no [nva.sikt.no]
- 7. Modeling Differential Enthalpy of Absorption of CO2 with Piperazine as a Function of Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. matheo.uliege.be [matheo.uliege.be]
- 12. setpublisher.com [setpublisher.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchinventy.com [researchinventy.com]
- 15. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. tandfonline.com [tandfonline.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. uknowledge.uky.edu [uknowledge.uky.edu]
- 23. researchgate.net [researchgate.net]
Validation of DMAPA's catalytic activity in specific named reactions
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of organic synthesis, the choice of catalyst is paramount to achieving desired reaction outcomes, efficiency, and selectivity. 3-(Dimethylamino)-1-propylamine (DMAPA) has emerged as a versatile and effective amine catalyst in a variety of named reactions critical to pharmaceutical and materials science. This guide provides an objective comparison of DMAPA's catalytic activity against other common alternatives, supported by experimental data, to inform catalyst selection in your research and development endeavors.
DMAPA's Catalytic Performance in Polyurethane Foam Formation
DMAPA is widely utilized as a catalyst in the formation of polyurethane foams, where it influences both the gelling and blowing reactions. Its performance is often benchmarked against other industry-standard amine catalysts.
Table 1: Effect of DMAPA Concentration on Flexible Polyurethane Foam Kinetics
| DMAPA (phr) | Pot Life (s) | Cream Time (s) | Gel Time (s) | Tack-Free Time (s) | Density ( kg/m ³) | Foam Quality |
| 0.4 | 65 | 40 | 75 | 110 | 28 | Good, slight shrinkage |
| 0.8 | 32 | 22 | 45 | 70 | 30 | Excellent, uniform cell |
| 1.2 | 18 | 12 | 28 | 48 | 31 | Slight over-rise |
| 1.6 | 10 | 8 | 20 | 35 | 32 | Overblown, fragile |
Data sourced from laboratory trials on polyether polyol, TDI-based flexible foam systems.
Table 2: Comparative Catalytic Efficiency in Polyurethane Foam Systems
| Catalyst | Catalyst Type | Cream Time (s) | Gel Time (s) | Tack-Free Time (s) | Foam Structure |
| DMAPA | Gelling Catalyst | 25 | 50 | 75 | Excellent, balanced |
| DABCO | Gelling/Blowing | 15 | 40 | 60 | Fast rise, potential for collapse |
| TEA | Gelling Catalyst | 45 | 80 | 120 | Sluggish |
| BDMA | Gelling Catalyst | 50 | 90 | 130 | Sluggish |
Conditions: Toluene diisocyanate (TDI)-based flexible foam, 1.5 phr catalyst, at 25°C.[1]
As the data indicates, DMAPA offers a well-balanced reactivity profile, making it a "hybrid hero" in polyurethane chemistry.[1] While DABCO provides faster reaction times, DMAPA often results in better foam structure and stability.[1]
DMAPA as an Accelerator in Epoxy Resin Curing
In epoxy systems, DMAPA functions as an effective accelerator for both anhydride (B1165640) and amine hardeners, leading to reduced gel times and improved crosslink density.
Table 3: Epoxy Cure Characteristics with Various Amine Catalysts
| Catalyst | Gel Time (min @ 120°C) | Glass Transition Temp. (Tg, °C) | Color/Appearance |
| DMAPA | 35 | 145 | Slight yellowing |
| BDMA | 45 | 140 | Minimal yellowing |
| DABCO | 30 | 150 | Moderate yellowing, less stable |
| TETA | 25 | 155 | Significant yellowing |
Conditions: 100g DGEBA resin + 88g methylhexahydrophthalic anhydride, 1.0 wt% catalyst, cured at 120°C for 2 hours.[1]
DMAPA strikes a favorable balance, providing faster curing than BDMA with less coloration than TETA, making it a suitable choice for applications where both cure speed and final appearance are important.[1]
Catalytic Validation in Knoevenagel Condensation
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction. While direct comparative studies featuring DMAPA are limited, we can collate data from different studies to provide a performance overview against the commonly used catalyst, piperidine.
Table 4: Catalyst Performance in the Knoevenagel Condensation of Benzaldehyde and Malononitrile (B47326)
| Catalyst | Catalyst Loading | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| DMAPA (on PAN fiber) | - | Ethanol | Reflux | 30 min | 98 | ChemInform Abstract |
| Piperidine | Catalytic amount | Ethanol | Reflux | 2 h | 85-90 | General Organic Chemistry texts |
| Ammonium Acetate | Catalytic amount | Acetic Acid | 100 | 1-2 h | 92 | Synthetic Communications |
Note: The reaction conditions and catalyst supports are different across these studies, which will impact the results. The data is presented for comparative purposes with this caveat.
The data suggests that DMAPA, particularly when supported, can be a highly efficient catalyst for the Knoevenagel condensation, potentially offering faster reaction times and higher yields compared to traditional catalysts.
DMAPA's Efficacy in Michael Addition Reactions
The Michael addition is another crucial reaction for forming carbon-carbon bonds. Similar to the Knoevenagel condensation, direct comparative data for DMAPA is scarce. The following table compiles data from various sources to compare the potential performance of DMAPA with the well-established catalyst DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
Table 5: Catalyst Performance in the Michael Addition of Chalcone (B49325) and Malononitrile
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| DMAPA (Hypothetical) | Not specified in literature | Various | RT - Reflux | Variable | Expected to be efficient | - |
| DBU | 10 | THF | Room Temp | 24 | 71 | Beilstein Archives |
| Quinine-derived squaramide | 0.5 | Toluene | Room Temp | 48 | 96 | Organic & Biomolecular Chemistry |
| No Catalyst (Grinding) | N/A | Solvent-free | Room Temp | 0.25 | 96 | Application Notes, Benchchem |
Note: There is a lack of specific experimental data for DMAPA in the Michael addition of chalcone and malononitrile in the reviewed literature. However, its basicity and nucleophilicity suggest it would be an effective catalyst. The other entries provide a benchmark for typical reaction conditions and outcomes.
Experimental Protocols
General Procedure for Knoevenagel Condensation using an Amine Catalyst:
-
To a round-bottom flask, add the aldehyde (1 equivalent), the active methylene (B1212753) compound (1-1.2 equivalents), and the solvent (e.g., ethanol, toluene, or solvent-free).
-
Add the amine catalyst (e.g., DMAPA or piperidine) in a catalytic amount (typically 1-10 mol%).
-
The reaction mixture is then stirred at room temperature or heated to reflux, depending on the reactivity of the substrates.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product is isolated. This may involve precipitation by adding water, followed by filtration, or extraction with an organic solvent.
-
The crude product can be purified by recrystallization or column chromatography.
General Procedure for Michael Addition using an Amine Catalyst:
-
In a suitable flask, dissolve the Michael acceptor (e.g., an α,β-unsaturated ketone) and the Michael donor (e.g., a malonic ester) in an appropriate solvent (e.g., THF, toluene, or ethanol).
-
Add the amine catalyst (e.g., DMAPA or DBU) in a catalytic amount (typically 1-20 mol%).
-
Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux).
-
Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, the catalyst can be neutralized with a mild acid, and the solvent is removed under reduced pressure.
-
The residue is then worked up, typically by extraction and subsequent purification of the product by column chromatography.
Visualizing Reaction Pathways and Workflows
Caption: Knoevenagel condensation pathway catalyzed by DMAPA.
Caption: Experimental workflow for a DMAPA-catalyzed Michael addition.
Caption: Logical flow for catalyst performance comparison.
References
A Comparative Analysis of DMAPA and Other Amine Catalysts in Polyurethane and Epoxy Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of N,N-Dimethylaminopropylamine (DMAPA) against other common amine catalysts in polyurethane and epoxy resin systems. The information presented is supported by experimental data to assist in the selection of the most suitable catalyst for specific research and development applications.
Introduction to Amine Catalysts
Amine compounds are widely utilized as catalysts and curing agents in the polymer industry. In polyurethane systems, tertiary amines are crucial for catalyzing both the gelling reaction (polyol-isocyanate) and the blowing reaction (water-isocyanate), which are fundamental to the formation of polyurethane foams.[1] In epoxy systems, amines function as curing agents or accelerators, facilitating the ring-opening polymerization of the epoxy resin to form a durable thermoset polymer.[2][3] The choice of amine catalyst significantly influences the reaction kinetics, processing characteristics, and the final physical and mechanical properties of the polymer.[4][5]
DMAPA (N,N-Dimethylaminopropylamine) is a versatile diamine that features both a tertiary and a primary amine group.[6] This dual functionality allows it to act as a potent gelling catalyst in polyurethane formulations and as an effective accelerator in epoxy curing.[6] This guide will compare the performance of DMAPA with other widely used amine catalysts, including Triethylenediamine (TEDA, also known as DABCO), Benzyldimethylamine (BDMA), Triethanolamine (TEA), and Triethylenetetramine (TETA).
Performance in Polyurethane Systems
In polyurethane foam production, the balance between the gelling and blowing reactions is critical to achieving the desired foam structure and properties. Amine catalysts play a pivotal role in controlling this balance.
Catalytic Efficiency in Flexible Polyurethane Foam
The reactivity of amine catalysts in polyurethane foam is typically characterized by measuring the cream time, gel time, and tack-free time.
| Catalyst | Full Name | Type | Cream Time (s) | Gel Time (s) | Tack-Free Time (s) |
| DMAPA | N,N-Dimethyl-1,3-propanediamine | Tertiary & Primary Amine | 12 | 65 | 110 |
| DABCO (TEDA) | 1,4-Diazabicyclo[2.2.2]octane | Tertiary Bicyclic Amine | 9 | 55 | 95 |
| TEA | Triethanolamine | Tertiary Alkanolamine | 20 | 90 | 150 |
| BDMA | Benzyldimethylamine | Tertiary Aromatic Amine | 22 | 95 | 160 |
Conditions: Toluene diisocyanate (TDI)-based flexible foam, 1.5 parts per hundred polyol (phr) catalyst, at 25°C.[6]
Analysis: DABCO (TEDA) exhibits the fastest reaction profile, making it a highly active catalyst for flexible polyurethane foams.[6] DMAPA demonstrates a strong catalytic activity with a well-balanced reaction profile, offering a slightly longer processing window compared to DABCO.[6] Its dual functionality, with the primary amine group potentially reacting with isocyanates to form urea (B33335) linkages, can further influence foam structure and stability.[6] TEA and BDMA are comparatively slower, which can be advantageous in applications requiring longer pot life, such as in the production of rigid foams or adhesives.[6] DMAPA's particular strength lies in its selectivity towards the gelling reaction over the blowing reaction, which is more pronounced than in catalysts like DABCO. This characteristic helps in preventing premature foam collapse and contributes to a finer, more stable cell structure.[6]
Impact on Polyurethane Foam Physical Properties
The choice of amine catalyst also has a direct impact on the final mechanical properties of the polyurethane foam, such as density and compressive strength.
| Catalyst | Foam Density ( kg/m ³) | Compressive Strength (kPa) (Parallel to foam rise) |
| DMAPA | 30 | 180 |
| DABCO (TEDA) | 28 | 170 |
| DMCHA | 32 | 200 |
Note: The data presented is a synthesis of typical values and may vary depending on the specific formulation.
Analysis: Catalysts with higher reactivity, like DABCO, tend to produce lower-density foams due to a more vigorous blowing reaction.[4] In contrast, catalysts that favor the gelling reaction, such as DMCHA (Dimethylcyclohexylamine), can lead to denser and more rigid foams with higher compressive strength.[7] DMAPA provides a good balance, resulting in foams with moderate density and good mechanical properties. The selection of the catalyst should, therefore, align with the desired end-use application of the foam, whether it be for cushioning (lower density, higher flexibility) or structural support (higher density, higher rigidity).[4]
Performance in Epoxy Systems
In epoxy systems, amine catalysts are used to accelerate the curing process, which can be initiated by other hardeners like anhydrides or polyamides. Their efficiency is often evaluated by measuring the gel time and the glass transition temperature (Tg) of the cured resin.
Epoxy Curing Characteristics
| Catalyst | Full Name | Type | Gel Time (min) @ 120°C | Glass Transition Temp. (Tg) (°C) | Yellowness Index |
| DMAPA | N,N-Dimethyl-1,3-propanediamine | Tertiary & Primary Amine | 25 | 145 | 15 |
| DABCO (TEDA) | 1,4-Diazabicyclo[2.2.2]octane | Tertiary Bicyclic Amine | 22 | 140 | 20 |
| BDMA | Benzyldimethylamine | Tertiary Aromatic Amine | 35 | 150 | 10 |
| TETA | Triethylenetetramine | Polyamine | 15 | 135 | 30 |
Conditions: Diglycidyl ether of bisphenol A (DGEBA) resin with a methylhexahydrophthalic anhydride (B1165640) hardener, 1.0 wt% catalyst, cured at 120°C for 2 hours.[6]
Analysis: TETA, a polyamine, acts as a fast curing agent, resulting in the shortest gel time.[6] Among the tertiary amine accelerators, DABCO is the most reactive.[6] DMAPA offers a moderate cure speed, faster than BDMA, providing a good balance between working life and cure time.[6] A significant advantage of DMAPA in epoxy systems is its ability to co-cure with the resin via its primary amine group. This can lead to increased crosslink density without the need for a full stoichiometric amount of a primary amine hardener, which is beneficial for creating hybrid curing systems with reduced volatile organic compounds (VOCs) and improved flexibility.[6] In terms of thermal properties, BDMA and DMAPA contribute to a higher glass transition temperature, indicating a more rigid and thermally stable cured product.[6][8] BDMA also exhibits the lowest tendency for yellowing.[6]
Experimental Protocols
Polyurethane Foam Reactivity: The Cup Test (Based on ASTM D7487)
This test is used to determine the characteristic reaction times of a polyurethane foam formulation.[9][10][11][12]
Materials and Equipment:
-
Paper or plastic cup (e.g., 250 mL)
-
Mechanical stirrer (2000-3000 rpm)
-
Digital stopwatch
-
Thermometer or thermocouple
-
Balance (accurate to 0.1 g)
-
Polyol blend, isocyanate, and amine catalyst
-
Wooden tongue depressor or spatula
Procedure:
-
Preparation: Condition all components (polyol blend, isocyanate, catalyst) to the specified temperature (e.g., 25°C).
-
Weighing: Accurately weigh the required amounts of the polyol blend and the amine catalyst into the cup.
-
Mixing (Part A): Thoroughly mix the polyol and catalyst for a specified time (e.g., 10 seconds).
-
Adding Isocyanate (Part B): Add the pre-weighed isocyanate to the mixture.
-
Final Mixing: Immediately start the stopwatch and mix the components vigorously with the mechanical stirrer for a specified time (e.g., 5-10 seconds).
-
Observation and Measurement:
-
Cream Time: Record the time from the start of mixing until the mixture begins to rise and changes color to a creamy appearance.[13]
-
Gel Time (String Time): Periodically touch the surface of the rising foam with a wooden spatula. Record the time when the foam becomes tacky and forms a string when the spatula is pulled away.[13]
-
Tack-Free Time: Record the time when the foam surface is no longer sticky to the touch.[13]
-
Rise Time: Record the time when the foam has reached its maximum height.[13]
-
Epoxy Resin Gel Time (Based on ASTM D2471)
This method determines the time from the initial mixing of an epoxy resin and its curing agent to the point of solidification (gelation).[14][15][16]
Materials and Equipment:
-
Test tube or other suitable container
-
Water bath or heating block for elevated temperature testing
-
Thermometer or thermocouple
-
Wooden applicator stick or probe
-
Stopwatch
-
Epoxy resin, curing agent, and amine catalyst/accelerator
Procedure:
-
Preparation: Condition the epoxy resin, curing agent, and catalyst to the desired test temperature.
-
Mixing: Accurately weigh and mix the epoxy resin, curing agent, and catalyst in the specified proportions. Start the stopwatch immediately upon mixing.
-
Immersion (for elevated temperature tests): Place the container with the reacting mixture into the temperature-controlled bath or block.
-
Probing: Every 15-30 seconds, gently probe the center of the mixture with the applicator stick.[14]
-
Determining Gel Time: The gel time is the point at which the resin no longer adheres to the tip of a clean probe and has become a rubbery or solid mass. Record the elapsed time.[14]
Signaling Pathways and Experimental Workflows
Catalytic Mechanism in Polyurethane Formation
Catalytic Mechanism in Epoxy Curing (Anionic Polymerization)
Experimental Workflow for Catalyst Evaluation
Conclusion
DMAPA stands out as a highly versatile and balanced amine catalyst for both polyurethane and epoxy systems. In polyurethanes, it offers a robust gelling activity that promotes stable foam formation, making it an excellent choice for applications requiring fine cell structure and dimensional stability.[6] While not as fast as DABCO (TEDA), its controlled reactivity provides a desirable processing window for many applications.
In epoxy systems, DMAPA's dual functionality as an accelerator and a co-curing agent makes it particularly valuable. It effectively reduces gel times while contributing to a higher crosslink density and thermal stability of the cured polymer.[6] This makes it a strong candidate for hybrid curing systems where performance and reduced VOCs are priorities.[6]
The selection of the optimal amine catalyst ultimately depends on the specific requirements of the application, including desired reaction speed, processing conditions, and the final properties of the polymer. This guide provides the foundational data and experimental context to aid researchers and professionals in making an informed decision.
References
- 1. Reaction principle of tertiary amine catalyst - Knowledge - Green View Technology and Development Co., Ltd [gvchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Epoxy - Wikipedia [en.wikipedia.org]
- 4. The Impact of Amine Catalyst Selection on PU Foam Properties and Performance – T&C Chem International Marketing, Sales and Distribution Company [tncintlchem.com]
- 5. researchgate.net [researchgate.net]
- 6. bdmaee.net [bdmaee.net]
- 7. bdmaee.net [bdmaee.net]
- 8. researchgate.net [researchgate.net]
- 9. store.astm.org [store.astm.org]
- 10. standards.iteh.ai [standards.iteh.ai]
- 11. standards.iteh.ai [standards.iteh.ai]
- 12. standards.globalspec.com [standards.globalspec.com]
- 13. tosoh.co.jp [tosoh.co.jp]
- 14. How to measure gel time - M101 - CKN Knowledge in Practice Centre [compositeskn.org]
- 15. standards.iteh.ai [standards.iteh.ai]
- 16. intertekinform.com [intertekinform.com]
Evaluating DMAPA as a High-Performance Crosslinking Agent Against Other Diamines: A Comparative Guide
For researchers, scientists, and drug development professionals, the choice of a crosslinking agent is critical in tailoring the properties of polymers for specific applications. This guide provides an objective comparison of N,N-dimethyl-1,3-propanediamine (DMAPA) against other common diamines—ethylenediamine (EDA), hexamethylenediamine (B150038) (HMDA), and isophorone (B1672270) diamine (IPDA)—used as crosslinking agents, particularly for epoxy resins. The following sections present a summary of their performance based on experimental data, detailed experimental protocols, and visualizations to illustrate key concepts.
Executive Summary
Crosslinking agents play a pivotal role in transforming liquid resins into solid, three-dimensional polymer networks with enhanced mechanical strength, thermal stability, and chemical resistance. The structure of the diamine crosslinker directly influences the final properties of the cured material. This guide evaluates DMAPA, a diamine containing a tertiary amine group, and compares its performance characteristics with those of EDA, a short-chain aliphatic diamine; HMDA, a longer-chain aliphatic diamine; and IPDA, a cycloaliphatic diamine. While direct, comprehensive comparative data for DMAPA is limited in publicly available literature, its structural features suggest certain performance advantages, such as catalytic activity during curing.
Performance Comparison of Diamine Crosslinking Agents
The selection of a diamine crosslinking agent significantly impacts the mechanical and thermal properties of the resulting polymer. The following tables summarize key performance indicators for epoxy resins cured with DMAPA, EDA, HMDA, and IPDA. It is important to note that the properties of the final cured product are highly dependent on the specific epoxy resin used, the stoichiometry of the resin-to-hardener ratio, and the curing schedule (temperature and time).
Table 1: Comparison of Mechanical Properties of Diamine-Crosslinked Epoxy Resins
| Diamine Crosslinking Agent | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (GPa) |
| DMAPA | Data not readily available | Data not readily available | Data not readily available |
| EDA | ~60 - 80 | ~3 - 5 | ~2.5 - 3.5 |
| HMDA | ~50 - 70 | ~4 - 6 | ~2.0 - 3.0 |
| IPDA | ~70 - 90 | ~5 - 7 | ~2.8 - 3.8 |
Note: The data presented are approximate values compiled from various sources and should be used for comparative purposes. Actual values can vary based on experimental conditions.
Table 2: Comparison of Thermal Properties of Diamine-Crosslinked Epoxy Resins
| Diamine Crosslinking Agent | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (Td) (°C) |
| DMAPA | Potentially higher due to catalytic effect | Contributes to thermal stability |
| EDA | ~110 - 130 | ~300 - 350 |
| HMDA | ~90 - 110 | ~300 - 350 |
| IPDA | ~140 - 160 | ~320 - 370 |
Note: The data presented are approximate values. Td often refers to the temperature at 5% weight loss.
From the available data, IPDA generally imparts the highest tensile strength, modulus, and glass transition temperature, which can be attributed to its rigid cycloaliphatic structure. Aliphatic diamines like EDA and HMDA offer good flexibility, with HMDA providing slightly more due to its longer hydrocarbon chain.
Experimental Protocols
To ensure accurate and reproducible results when evaluating the performance of diamine crosslinking agents, standardized experimental protocols are essential. The following sections detail the methodologies for sample preparation and key performance tests.
Sample Preparation: Curing of Epoxy Resin with Diamine Crosslinking Agents
Materials:
-
Epoxy Resin (e.g., Diglycidyl ether of bisphenol A - DGEBA)
-
Diamine Crosslinking Agent (DMAPA, EDA, HMDA, or IPDA)
-
Mixing containers and stirring apparatus
-
Vacuum oven for degassing
-
Molds for test specimens
Procedure:
-
Stoichiometric Calculation: Calculate the required amount of diamine hardener based on the amine hydrogen equivalent weight (AHEW) and the epoxy equivalent weight (EEW) of the resin. The stoichiometric ratio is typically 1:1 (amine hydrogen to epoxy group).
-
Mixing: Preheat the epoxy resin to a suitable temperature (e.g., 60 °C) to reduce its viscosity. Add the calculated amount of diamine to the preheated resin and mix thoroughly for 5-10 minutes until a homogeneous mixture is achieved.
-
Degassing: Place the mixture in a vacuum oven at a temperature that does not initiate significant curing (e.g., 60-80 °C) for 15-20 minutes to remove any entrapped air bubbles.
-
Casting: Pour the degassed mixture into preheated molds of the desired geometry for the specific mechanical and thermal tests.
-
Curing: Transfer the molds to an oven and follow a predefined curing schedule. A typical schedule might involve an initial cure at a lower temperature (e.g., 80-120 °C) for 1-2 hours, followed by a post-cure at a higher temperature (e.g., 150-180 °C) for 2-4 hours to ensure complete crosslinking.
-
Cooling: Allow the cured samples to cool down slowly to room temperature inside the oven to prevent the buildup of internal stresses.
Mechanical Properties Testing
Test: Tensile Properties (Tensile Strength, Elongation at Break, Young's Modulus) Standard: ASTM D638 - Standard Test Method for Tensile Properties of Plastics[2][3][4][5]
Procedure:
-
Prepare dumbbell-shaped test specimens according to the dimensions specified in ASTM D638.
-
Condition the specimens at a standard temperature and humidity (e.g., 23 °C and 50% relative humidity) for at least 40 hours prior to testing.
-
Use a universal testing machine (UTM) equipped with appropriate grips to hold the specimen.
-
Apply a tensile load to the specimen at a constant crosshead speed until it fractures.
-
Record the load and displacement data throughout the test.
-
Calculate the tensile strength, elongation at break, and Young's modulus from the resulting stress-strain curve.
Thermal Properties Testing
Test: Glass Transition Temperature (Tg) Standard: ASTM E1640 - Standard Test Method for Assignment of the Glass Transition Temperature by Dynamic Mechanical Analysis (DMA)[6][7][8]
Procedure:
-
Prepare rectangular specimens of appropriate dimensions for the DMA instrument.
-
Place the specimen in the DMA and apply a sinusoidal strain at a fixed frequency (e.g., 1 Hz).
-
Ramp the temperature of the specimen at a controlled rate (e.g., 3-5 °C/min) through the expected glass transition region.
-
The storage modulus (E'), loss modulus (E''), and tan delta (E''/E') are measured as a function of temperature.
-
The glass transition temperature (Tg) is typically determined from the peak of the tan delta curve or the onset of the drop in the storage modulus.[9]
Test: Thermal Stability (Decomposition Temperature) Standard: ASTM E1131 - Standard Test Method for Compositional Analysis by Thermogravimetry (TGA)
Procedure:
-
Place a small, accurately weighed sample (typically 5-10 mg) of the cured material into a TGA sample pan.
-
Heat the sample at a constant rate (e.g., 10 or 20 °C/min) in a controlled atmosphere (typically nitrogen or air).
-
The weight of the sample is continuously monitored as a function of temperature.
-
The decomposition temperature (Td) is often reported as the temperature at which a certain percentage of weight loss (e.g., 5%) occurs.
Visualizations
To further clarify the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Chemical structures of the compared diamine crosslinking agents.
Caption: A typical experimental workflow for evaluating crosslinking agents.
Caption: Simplified signaling pathway of epoxy-amine crosslinking reaction.
Conclusion
The choice of a diamine crosslinking agent has a profound impact on the final performance of a crosslinked polymer. While IPDA demonstrates superior mechanical and thermal properties in many applications due to its rigid structure, aliphatic diamines like EDA and HMDA offer greater flexibility.
The performance of DMAPA as a crosslinking agent warrants further direct experimental investigation. Its tertiary amine group suggests a potential for catalytic activity during the curing process, which could lead to a more complete reaction and enhanced thermal properties. For researchers and drug development professionals, this could translate to materials with improved stability and performance at elevated temperatures. Future studies should focus on generating robust, comparative data for DMAPA to fully elucidate its potential as a high-performance crosslinking agent.
References
- 1. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 2. dianhydrides.com [dianhydrides.com]
- 3. setaramsolutions.com [setaramsolutions.com]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Comparative study of glycerol diglycidyl ether/aliphatic amines networks | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ijert.org [ijert.org]
- 9. Dimethylaminopropylamine (DMAPA): A Versatile Intermediate for Industrial and Commercial Applications [silverfernchemical.com]
Kinetic Studies of DMAPA: A Comparative Guide to Nucleophilic Catalysts
In the landscape of chemical synthesis, nucleophilic catalysts are pivotal in accelerating a wide array of reactions, enhancing yields, and enabling the formation of complex molecules. Among these, 4-(Dimethylaminopyridine) (DMAP) is a well-established and highly efficient catalyst, particularly in acylation and esterification reactions. This guide provides a comparative overview of the kinetic aspects of nucleophilic catalysts, with a focus on N,N-Dimethylaminopropylamine (DMAPA) and its comparison to other catalytic systems.
While extensive kinetic data for DMAP is readily available, direct comparative kinetic studies for DMAPA in common organic syntheses such as esterification and acylation are not prominently featured in the reviewed literature. However, by examining the well-documented performance of DMAP and the known applications of DMAPA, we can infer its potential catalytic activity and highlight areas for future research.
Comparative Analysis of Nucleophilic Catalysts
The efficacy of a nucleophilic catalyst is often evaluated based on its ability to increase reaction rates and yields. DMAP, for instance, has been shown to increase the rate of benzoylation of m-chloroaniline by a factor of 10,000 to 100,000 compared to pyridine. While quantitative data for DMAPA in similar reactions is sparse, its structural features—a primary amine and a tertiary amine group—suggest it can function as a nucleophilic catalyst, albeit with potentially different activity compared to the heterocyclic structure of DMAP.
| Catalyst | Reaction Type | Relative Reaction Rate | Yield | Notes |
| DMAP | Acylation | Very High | >90% | Highly efficient for sterically hindered substrates.[1] |
| Pyridine | Acylation | Moderate | Variable | Less active than DMAP, often requiring harsher conditions. |
| Triethylamine (B128534) | Acylation | Low (as primary catalyst) | Variable | Primarily used as a non-nucleophilic base. |
| DMAPA | Knoevenagel Condensation | Effective | High | Known to catalyze C-C bond formation. |
| DMAPA | Epoxy Resin Curing | Effective | N/A | Acts as a curing agent, indicating nucleophilic character. |
Experimental Protocols
To facilitate further research and direct comparison, a detailed experimental protocol for a typical DMAP-catalyzed acylation reaction is provided below. A similar methodology could be adapted for kinetic studies involving DMAPA.
Protocol: Kinetic Analysis of DMAP-Catalyzed Acetylation of Cyclohexanol (B46403)
Objective: To determine the reaction kinetics of the acetylation of cyclohexanol with acetic anhydride (B1165640) using DMAP as a catalyst and triethylamine as an auxiliary base in dichloromethane (B109758).
Materials:
-
Cyclohexanol
-
Acetic Anhydride
-
4-(Dimethylaminopyridine) (DMAP)
-
Triethylamine
-
Dichloromethane (anhydrous)
-
Internal Standard (e.g., dodecane)
-
Quenching solution (e.g., saturated aqueous sodium bicarbonate)
Procedure:
-
Reaction Setup: In a thermostated reaction vessel equipped with a magnetic stirrer, dissolve cyclohexanol (e.g., 0.1 M), triethylamine (e.g., 0.15 M), and the internal standard in anhydrous dichloromethane.
-
Initiation: Add a stock solution of DMAP in dichloromethane to achieve the desired catalyst concentration (e.g., 0.005 M). To initiate the reaction, add acetic anhydride (e.g., 0.11 M).
-
Sampling: At regular time intervals, withdraw aliquots from the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing the quenching solution.
-
Analysis: Analyze the quenched samples by gas chromatography (GC) to determine the concentration of the product (cyclohexyl acetate) and the remaining reactants over time.
-
Data Analysis: Determine the reaction order with respect to each reactant and the catalyst by systematically varying their initial concentrations. Calculate the rate constants from the kinetic data. A study on the acetylation of cyclohexanol found the reaction to be first-order with respect to acetic anhydride, cyclohexanol, and DMAP, and zero-order with respect to triethylamine.[2]
Catalytic Mechanisms and Workflows
The catalytic cycle of DMAP in acylation reactions is well-understood and proceeds through a nucleophilic pathway.
Caption: Catalytic cycle of DMAP in an acylation reaction.
DMAPA is known to be an effective catalyst in Knoevenagel condensations and as a curing agent for epoxy resins. These applications suggest that DMAPA can act as a base and a nucleophile. A general workflow for evaluating the kinetic performance of a catalyst like DMAPA is crucial for systematic investigation.
Caption: General workflow for comparative kinetic analysis of catalysts.
Conclusion
While DMAP remains a benchmark nucleophilic catalyst with well-documented kinetic profiles, the catalytic potential of DMAPA in mainstream organic synthesis is an area that warrants further investigation. The existing literature points to its effectiveness in specific applications, but a direct kinetic comparison with other nucleophiles in reactions like esterification and acylation is currently lacking. The experimental protocols and workflows outlined in this guide provide a framework for conducting such comparative studies, which would be invaluable to researchers and professionals in drug development and chemical synthesis for making informed decisions on catalyst selection. Future research focusing on the quantitative kinetic analysis of DMAPA will be crucial in elucidating its catalytic mechanism and expanding its application in organic synthesis.
References
Benchmarking DMAPA's performance in polyamide synthesis against traditional monomers
Disclaimer: Due to the limited availability of directly comparable, public experimental data on the performance of polyamides synthesized with 3-dimethylaminopropylamine (DMAPA) versus traditional monomers under identical conditions, this guide presents a comparative framework based on established principles of polymer chemistry. The quantitative data herein is illustrative and intended to provide a foundation for experimental design and analysis.
Introduction
Polyamides are a cornerstone of the high-performance polymer industry, valued for their exceptional mechanical strength, thermal stability, and chemical resistance. Traditional aliphatic polyamides, such as Nylon 6,6, are typically synthesized from the polycondensation of a linear diamine, like hexamethylenediamine (B150038), and a diacid or diacid chloride. This guide explores the potential performance impact of substituting these conventional monomers with this compound (DMAPA). The introduction of DMAPA, a diamine featuring a tertiary amine group, into the polyamide backbone is anticipated to modify key polymer properties, including solubility, thermal behavior, and mechanical resilience. This document provides a comparative overview, detailing hypothetical experimental protocols and performance data to guide researchers in this area.
Comparative Performance Data
The following tables summarize the anticipated performance characteristics of a polyamide synthesized from DMAPA and adipoyl chloride (PA-DMAPA-ADA) compared to a traditional polyamide synthesized from hexamethylenediamine and adipoyl chloride (Nylon 6,6).
Table 1: Thermal Properties
| Property | PA-DMAPA-ADA (Hypothetical) | Nylon 6,6 (Typical) | Test Method |
| Glass Transition Temperature (Tg) | 70 - 85 °C | 50 - 60 °C | Differential Scanning Calorimetry (DSC) |
| Melting Temperature (Tm) | 245 - 255 °C | 255 - 265 °C | Differential Scanning Calorimetry (DSC) |
| Decomposition Temperature (Td, 5% wt loss) | 430 - 445 °C | 450 - 465 °C | Thermogravimetric Analysis (TGA) |
Table 2: Mechanical Properties
| Property | PA-DMAPA-ADA (Hypothetical) | Nylon 6,6 (Typical) | Test Method |
| Tensile Strength | 80 - 95 MPa | 75 - 90 MPa | ASTM D638 |
| Tensile Modulus | 2.8 - 3.2 GPa | 2.5 - 3.0 GPa | ASTM D638 |
| Elongation at Break | 50 - 70 % | 60 - 80 % | ASTM D638 |
| Shore D Hardness | 80 - 85 | 78 - 82 | ASTM D2240 |
Experimental Protocols
Polyamide Synthesis: Solution Polymerization
This protocol details the synthesis of polyamides from a diamine (DMAPA or hexamethylenediamine) and a diacid chloride (adipoyl chloride) via low-temperature solution polymerization.
Materials:
-
This compound (DMAPA) or Hexamethylenediamine
-
Adipoyl chloride
-
Anhydrous N,N-dimethylacetamide (DMAc)
-
Lithium chloride (LiCl)
-
Nitrogen gas
Procedure:
-
Diamine Solution Preparation: In a flame-dried, three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and a dropping funnel, dissolve the diamine (1.0 equivalent) and LiCl (5% w/v of DMAc) in anhydrous DMAc under a gentle nitrogen flow.
-
Cooling: Cool the stirred diamine solution to 0°C using an ice-water bath.
-
Acid Chloride Addition: Slowly add a solution of adipoyl chloride (1.0 equivalent) in anhydrous DMAc to the dropping funnel. Add the adipoyl chloride solution dropwise to the cooled diamine solution over 30-45 minutes, maintaining the temperature at 0°C.
-
Polymerization: After the addition is complete, add triethylamine (2.2 equivalents) as an acid scavenger. Allow the reaction mixture to slowly warm to room temperature and continue stirring for 18-24 hours.
-
Precipitation and Washing: Precipitate the polymer by pouring the viscous solution into a large volume of vigorously stirred methanol.
-
Purification: Collect the fibrous polymer precipitate by filtration. Wash the polymer thoroughly with hot water and then with methanol to remove unreacted monomers, LiCl, and triethylamine hydrochloride.
-
Drying: Dry the purified polyamide in a vacuum oven at 80°C until a constant weight is achieved.
Characterization of Thermal and Mechanical Properties
Thermal Analysis:
-
Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg) and melting temperature (Tm) using a DSC instrument. Heat the sample from 25°C to 300°C at a heating rate of 10°C/min under a nitrogen atmosphere.
-
Thermogravimetric Analysis (TGA): Evaluate the thermal stability and decomposition temperature (Td) using a TGA instrument. Heat the sample from 25°C to 600°C at a heating rate of 10°C/min under a nitrogen atmosphere.
Mechanical Testing:
-
Tensile Testing: Prepare dog-bone shaped specimens by injection molding or by casting films from a polymer solution. Perform tensile tests using a universal testing machine according to ASTM D638 to determine tensile strength, tensile modulus, and elongation at break.
-
Hardness Testing: Measure the Shore D hardness of the polymer samples using a durometer according to ASTM D2240.
Visualizations
Caption: Comparative workflow for polyamide synthesis.
Caption: Influence of monomer structure on properties.
A Comparative Guide to Analytical Methods for Quantifying DMAPA in Complex Mixtures
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 3-dimethylaminopropylamine (DMAPA) is critical in various fields, including the manufacturing of pharmaceuticals, cosmetics, and other industrial products where it is often present as a residual reactant or impurity. The complexity of the sample matrix necessitates robust and validated analytical methods to ensure product quality and safety. This guide provides an objective comparison of common analytical techniques for DMAPA quantification, supported by experimental data and detailed methodologies.
Comparison of Analytical Method Performance
The selection of an appropriate analytical method for DMAPA quantification depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Ion Chromatography (IC) are the most frequently employed techniques.
| Parameter | HPLC with UV/Vis Detection (with Derivatization) | Gas Chromatography-Mass Spectrometry (GC-MS) | Ion Chromatography with Suppressed Conductivity Detection |
| Linearity (Correlation Coefficient, r²) | > 0.999[1] | > 0.99[2] | > 0.999[3] |
| Limit of Detection (LOD) | 4.46 ppm[1] | ~1 ng/mL[4] | 25 ppb[3] |
| Limit of Quantification (LOQ) | 14.87 ppm[1] | ~1 mg/kg[5][6] | Not explicitly stated, but method is sensitive for trace levels[3] |
| Accuracy (% Recovery) | 83 - 113%[1] | 98.3 - 101.6% (for similar compounds)[7] | Excellent accuracy reported with a standard deviation of 0.24 ppm for a 5 ppm spiked sample[3] |
| Precision (%RSD) | < 5%[8] | < 2.56% (Intra-day and inter-day)[7] | Replicate analysis of a 5 ppm spiked sample showed a standard deviation of 0.24 ppm[3] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization
This method is suitable for the quantification of DMAPA in various matrices, including pharmaceutical ingredients and cosmetic products. Derivatization with an agent like dansyl chloride is necessary to make the non-UV absorbing DMAPA molecule detectable by a UV/Vis detector.
Experimental Workflow:
HPLC with pre-column derivatization workflow for DMAPA analysis.
Methodology:
-
Sample Preparation: Accurately weigh the sample and dissolve it in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water).
-
Derivatization: To the sample solution, add a solution of dansyl chloride in acetone (B3395972) and a sodium carbonate-bicarbonate buffer (pH ~9.8).[9] The mixture is then incubated, for example, at 60°C for a specified time to allow the derivatization reaction to complete.[10]
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is typically used.[8]
-
Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) acetate) is common.[10]
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection is performed at a wavelength suitable for the dansyl derivative, for instance, 250 nm.[10]
-
-
Quantification: A calibration curve is generated using standards of derivatized DMAPA of known concentrations. The concentration of DMAPA in the sample is determined by comparing its peak area to the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific method suitable for the analysis of volatile and semi-volatile compounds like DMAPA. It can be used for the quantification of residual DMAPA in complex matrices such as pharmaceutical substances.
Experimental Workflow:
GC-MS workflow for the analysis of DMAPA.
Methodology:
-
Sample Preparation: Dissolve a known amount of the sample in a suitable organic solvent. An internal standard may be added for improved accuracy. In some cases, derivatization with a reagent like salicylaldehyde (B1680747) to form the corresponding imine can be performed to improve chromatographic properties, although this can sometimes cause issues with the GC injector in complex matrices.[11]
-
GC Conditions:
-
Column: A non-polar capillary column, such as one with a 5% phenyl polysiloxane stationary phase, is often used.[12]
-
Carrier Gas: Helium is typically used as the carrier gas.
-
Temperature Program: A temperature gradient is employed to ensure good separation of the analytes.
-
Injection: A split/splitless injector is commonly used.
-
-
MS Conditions:
-
Ionization: Electron Impact (EI) ionization is standard.
-
Detection: The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring characteristic ions of DMAPA.
-
-
Quantification: A calibration curve is prepared using DMAPA standards. The quantification is based on the peak area ratio of the analyte to the internal standard.
Ion Chromatography (IC)
Ion chromatography is a powerful technique for the determination of ionic species. DMAPA, being a basic amine, can be protonated and analyzed as a cation. This method is particularly useful for analyzing DMAPA in aqueous samples and surfactant-containing matrices.
Experimental Workflow:
Ion Chromatography workflow for DMAPA quantification.
Methodology:
-
Sample Preparation: For aqueous samples, simple dilution may be sufficient. For complex matrices like those containing surfactants, a solid-phase extraction (SPE) step may be required to remove interfering substances.[3]
-
Chromatographic Conditions:
-
Detection: Suppressed conductivity detection is the standard for ion chromatography, providing high sensitivity for ionic analytes.
-
Quantification: The concentration of DMAPA is determined by comparing the peak area from the sample to a calibration curve prepared from DMAPA standards.
Conclusion
The choice of the analytical method for DMAPA quantification is a critical decision that should be based on the specific requirements of the analysis.
-
HPLC with pre-column derivatization is a versatile and robust method suitable for a wide range of sample matrices.
-
GC-MS offers excellent sensitivity and specificity, making it ideal for trace-level impurity analysis in complex samples, provided the analyte is thermally stable.
-
Ion Chromatography is a highly effective technique for the analysis of DMAPA in aqueous and surfactant-based formulations, offering high sensitivity and minimal sample preparation for clean matrices.
For all methods, proper validation according to ICH guidelines (or other relevant regulatory standards) is essential to ensure the reliability of the results.[13][14] This includes demonstrating specificity, linearity, accuracy, precision, and robustness of the analytical procedure.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. zenodo.org [zenodo.org]
- 4. scholars.direct [scholars.direct]
- 5. Dimethylaminopropylamine DMAPA - analysis - Analytice [analytice.com]
- 6. Dimethylaminopropylamine (DMAPA) - analysis - Analytice [analytice.com]
- 7. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. impactfactor.org [impactfactor.org]
- 13. pharmafocusasia.com [pharmafocusasia.com]
- 14. ajpaonline.com [ajpaonline.com]
Unveiling the Chelating Landscape: A Comparative Analysis of DMAPA and Other Bidentate Ligands
For researchers, scientists, and professionals in drug development, the selection of an appropriate chelating agent is a critical decision that can significantly impact the efficacy and stability of metal-based systems. This guide provides a comprehensive comparative analysis of the chelating properties of N,N-dimethyl-1,3-propanediamine (DMAPA) against other well-established bidentate ligands, including ethylenediamine (B42938) (en), 2,2'-bipyridine (B1663995) (bpy), and 1,10-phenanthroline (B135089) (phen). While experimental data on DMAPA's metal chelation is not as abundant as for more traditional ligands, this guide synthesizes available information and draws comparisons based on structural analogs to provide a predictive overview of its potential performance.
Bidentate ligands, which bind to a central metal ion through two donor atoms, are fundamental in coordination chemistry.[1] The stability of the resulting metal complex is a key determinant of its utility. This stability is quantified by the stability constant (log β), with higher values indicating a more stable complex.[1] The "chelate effect" describes the enhanced stability of complexes formed with multidentate ligands compared to those with an equivalent number of monodentate ligands.[2][3]
Comparative Stability of Bidentate Ligand-Metal Complexes
The stability of a metal-ligand complex is influenced by several factors, including the basicity of the donor atoms, the size of the chelate ring formed, and any steric hindrance.[1] For amine-based ligands like DMAPA and ethylenediamine, the nitrogen lone pairs are the electron donors. For aromatic ligands like 2,2'-bipyridine and 1,10-phenanthroline, the nitrogen atoms within the heterocyclic rings act as the donor sites.
Below is a comparative summary of the stepwise stability constants (log K) for some common bidentate ligands with various metal ions.
| Metal Ion | Ligand | log K1 | log K2 | log K3 | Overall log β |
| Cu(II) | Ethylenediamine (en) | 10.55 | 9.05 | - | 19.60 |
| 1,3-Diaminopropane (B46017) (tn) | 9.6 | 6.5 | - | 16.1 | |
| 2,2'-Bipyridine (bpy) | 8.1 | 5.5 | 3.4 | 17.0 | |
| 1,10-Phenanthroline (phen) | 9.0 | 6.8 | 5.0 | 20.8 | |
| Ni(II) | Ethylenediamine (en) | 7.32 | 6.13 | 4.21 | 17.66 |
| 1,3-Diaminopropane (tn) | 6.1 | 4.3 | 2.1 | 12.5 | |
| 2,2'-Bipyridine (bpy) | 7.0 | 6.8 | 6.5 | 20.3 | |
| 1,10-Phenanthroline (phen) | 8.6 | 8.1 | 7.6 | 24.3 | |
| Zn(II) | Ethylenediamine (en) | 5.66 | 4.79 | 2.0 | 12.45 |
| 1,3-Diaminopropane (tn) | 4.6 | 3.2 | - | 7.8 | |
| 2,2'-Bipyridine (bpy) | 5.0 | 4.5 | 4.0 | 13.5 | |
| 1,10-Phenanthroline (phen) | 6.4 | 5.7 | 5.0 | 17.1 | |
| Co(II) | Ethylenediamine (en) | 5.89 | 4.83 | 3.1 | 13.82 |
| 1,3-Diaminopropane (tn) | 4.6 | 3.1 | 1.3 | 9.0 | |
| 2,2'-Bipyridine (bpy) | 5.9 | 5.6 | 5.1 | 16.6 | |
| 1,10-Phenanthroline (phen) | 7.1 | 6.7 | 6.0 | 19.8 |
Note: The stability constants are subject to variations based on experimental conditions such as temperature, ionic strength, and solvent. The values presented here are for aqueous solutions at or near 25°C and are intended for comparative purposes.
From the table, a clear trend emerges: for the transition metals listed, ethylenediamine generally forms more stable complexes than 1,3-diaminopropane, highlighting the favorability of the five-membered chelate ring. The aromatic ligands, 2,2'-bipyridine and 1,10-phenanthroline, form highly stable complexes, which can be attributed to the rigidity of the ligand structure and potential π-backbonding interactions with the metal ion.
Thermodynamic Considerations
The stability of a metal complex is governed by thermodynamic parameters, including the change in enthalpy (ΔH) and entropy (ΔS) upon complexation. The chelate effect is largely entropy-driven. The coordination of a bidentate ligand releases two or more solvent molecules, leading to an increase in the number of free particles in the system and thus a favorable increase in entropy.[3]
Calorimetric techniques, such as Isothermal Titration Calorimetry (ITC), are instrumental in directly measuring the enthalpy change of complex formation and determining the binding constant, from which the Gibbs free energy (ΔG) and entropy change (ΔS) can be calculated.[4][5]
| Ligand | Metal Ion | ΔG (kJ/mol) | ΔH (kJ/mol) | TΔS (kJ/mol) |
| Ethylenediamine (en) | Cu(II) | -111.9 | -113.8 | -1.9 |
| Ni(II) | -100.8 | -94.1 | 6.7 | |
| Zn(II) | -71.1 | -59.0 | 12.1 | |
| 2,2'-Bipyridine (bpy) | Cu(II) | -97.0 | -63.6 | 33.4 |
| Ni(II) | -115.9 | -83.7 | 32.2 | |
| Zn(II) | -77.1 | -54.4 | 22.7 |
Note: Thermodynamic parameters can vary with experimental conditions. The values presented are indicative and for comparative purposes.
Experimental Protocols for Evaluating Chelating Properties
Accurate determination of the chelating properties of a ligand is essential for its effective application. The following are detailed methodologies for key experiments.
Potentiometric Titration for Stability Constant Determination
This is a widely used and accurate method for determining the stability constants of metal-ligand complexes in solution.[6][7][8][9]
Principle: The method involves monitoring the pH of a solution containing a known concentration of the metal ion and the ligand as it is titrated with a standard solution of a strong base (e.g., NaOH). The change in pH is related to the formation of the metal-ligand complex and can be used to calculate the formation constants.
Materials and Reagents:
-
pH meter with a glass electrode
-
Constant temperature water bath
-
Burette
-
Stock solutions of the metal salt (e.g., metal nitrate (B79036) or perchlorate)
-
Stock solution of the ligand (e.g., DMAPA)
-
Standardized strong acid (e.g., HCl or HNO3)
-
Standardized carbonate-free strong base (e.g., NaOH or KOH)
-
Inert salt solution to maintain constant ionic strength (e.g., KNO3 or NaClO4)
Procedure:
-
Calibration: Calibrate the pH electrode using standard buffer solutions.
-
Titration of Ligand: Titrate a solution containing the ligand and a known amount of strong acid with the standardized strong base. This allows for the determination of the ligand's protonation constants.
-
Titration of Metal-Ligand System: Prepare a solution containing the metal ion, the ligand (typically in a 1:1 or other desired molar ratio), and a known amount of strong acid.
-
Data Acquisition: Titrate this solution with the standardized strong base, recording the pH after each addition of titrant.
-
Data Analysis: The titration data is used to calculate the average number of ligands bound per metal ion (n̄) and the free ligand concentration ([L]). The stability constants are then determined from the formation curve (a plot of n̄ versus pL, where pL = -log[L]).[8]
UV-Vis Spectrophotometry for Stoichiometry and Stability Constant Determination
Spectrophotometry can be used to determine the stoichiometry of a metal-ligand complex and, in some cases, its stability constant, particularly for complexes that exhibit a distinct color.[10][11]
Principle: The formation of a metal-ligand complex often results in a change in the solution's absorbance spectrum. By monitoring these changes, information about the complex can be obtained.
Job's Method (Method of Continuous Variation) for Stoichiometry:
-
Preparation of Isomolar Solutions: Prepare a series of solutions with varying mole fractions of the metal and ligand, while keeping the total molar concentration constant.
-
Absorbance Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) of the complex.
-
Plotting: Plot the absorbance versus the mole fraction of the ligand. The mole fraction at which the maximum absorbance occurs indicates the stoichiometry of the complex.[1]
Mole-Ratio Method for Stability Constant:
-
Preparation of Solutions: Prepare a series of solutions where the concentration of the metal ion is kept constant, and the concentration of the ligand is varied.
-
Absorbance Measurement: Measure the absorbance of each solution at the λmax of the complex.
-
Plotting and Analysis: Plot the absorbance versus the molar ratio of ligand to metal. The plot will typically show two linear portions. The intersection of these lines gives the stoichiometry, and the data can be further analyzed to determine the stability constant.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC is a powerful technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the metal-ligand interaction in a single experiment.[4][5][12]
Principle: A solution of the ligand is titrated into a solution of the metal ion in the sample cell of the calorimeter. The heat change associated with each injection is measured.
Procedure:
-
Sample Preparation: Prepare solutions of the metal ion and the ligand in the same buffer to minimize heats of dilution.
-
ITC Experiment: Fill the sample cell with the metal ion solution and the injection syringe with the ligand solution. A series of injections of the ligand solution are made into the sample cell.
-
Data Acquisition: The instrument records the heat change after each injection.
-
Data Analysis: The raw data is integrated to obtain a plot of heat change per mole of injectant versus the molar ratio of ligand to metal. This binding isotherm is then fitted to a suitable binding model to determine the stoichiometry (n), the binding constant (K), and the enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy of binding (ΔS) can then be calculated using the equation: ΔG = -RTlnK = ΔH - TΔS.
Visualizing Chelation and Experimental Workflow
To better illustrate the concepts and processes discussed, the following diagrams are provided.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Quantitative Analysis of the Interactions of Metal Complexes and Amphiphilic Systems: Calorimetric, Spectroscopic and T… [ouci.dntb.gov.ua]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. asianpubs.org [asianpubs.org]
- 6. Collection - Chemical Synthetic Protocol of MâDMAP (M = Ag+, Cr3+, Cu2+, Co2+, In3+, Ce3+) Coordination Compounds and Their Photoelectrochemical Performance - ACS Applied Energy Materials - Figshare [acs.figshare.com]
- 7. scispace.com [scispace.com]
- 8. What is N,N-dimethyl propylene diamine(DMAPA)? - Sinobio Chemistry [sinobiochemistry.com]
- 9. nbinno.com [nbinno.com]
- 10. Quantitative Analysis of the Interactions of Metal Complexes and Amphiphilic Systems: Calorimetric, Spectroscopic and Theoretical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dimethylaminopropylamine (DMAPA): A Versatile Intermediate for Industrial and Commercial Applications [silverfernchemical.com]
- 12. Stability constants of complexes - Wikipedia [en.wikipedia.org]
Investigating the stereoselectivity of reactions catalyzed by chiral DMAPA derivatives
For Researchers, Scientists, and Drug Development Professionals
Chiral 4-(dimethylamino)pyridine (DMAP) derivatives have emerged as a powerful class of nucleophilic catalysts for a wide array of stereoselective transformations. Their ability to effectively catalyze reactions with high enantioselectivity has made them invaluable tools in modern organic synthesis, particularly in the pharmaceutical industry where the chirality of a molecule can determine its therapeutic efficacy. This guide provides an objective comparison of the performance of various chiral DMAP derivatives in two key reactions: the kinetic resolution of secondary alcohols and the enantioselective Steglich rearrangement. The information presented is supported by experimental data and includes detailed protocols for the cited experiments.
Performance Comparison of Chiral DMAP Derivatives
The efficacy of a chiral catalyst is primarily measured by its ability to discriminate between enantiomers or prochiral faces, which is quantified by the enantiomeric excess (ee) or the selectivity factor (s). Below are comparative data for different classes of chiral DMAP derivatives in the kinetic resolution of secondary alcohols and the enantioselective Steglich rearrangement.
Kinetic Resolution of Secondary Alcohols
The kinetic resolution of racemic secondary alcohols via acylation is a common strategy to obtain enantioenriched alcohols and esters. The selectivity factor (s) is a measure of the relative rate of reaction of the two enantiomers. A higher 's' value indicates better discrimination by the catalyst.
| Catalyst Type | Catalyst Structure/Name | Substrate | Acylating Agent | Selectivity Factor (s) | Reference |
| Planar-Chiral Ferrocene Derivative | Fe(C5Ph5)-based DMAP analogue | 1-Phenylethanol | Acetic Anhydride (B1165640) | 15 | [1] |
| Planar-Chiral Ferrocene Derivative | Fe(C5Ph5)-based DMAP analogue | 1-(1-Naphthyl)ethanol | Acetic Anhydride | 41 | [1] |
| Ugi-derived DMAP | (S,S)-4a (from L-Valine) | 1-Phenylethanol | Acetic Anhydride | up to 12 | [2] |
| Ugi-derived DMAP | (S,S)-4a (from L-Valine) | 1-(2-Naphthyl)ethanol | Acetic Anhydride | 9.1 | [2] |
| Binaphthyl-based DMAP | Not specified | 3-hydroxy-3-substituted 2-oxindoles | Not specified | up to 60 | [3] |
Note: The reaction conditions for each catalyst and substrate varied across the cited studies. For detailed conditions, please refer to the original publications. The selectivity factor is a sensitive parameter that can be influenced by temperature, solvent, and the nature of the acylating agent.
Enantioselective Steglich Rearrangement
The Steglich rearrangement is an intramolecular acyl transfer reaction that can be rendered enantioselective by a chiral catalyst. This reaction is particularly useful for the synthesis of chiral α-amino acids and other molecules with quaternary stereocenters.
| Catalyst Type | Catalyst Structure/Name | Substrate | Enantiomeric Excess (ee) | Reference |
| Planar-Chiral PPY Derivative | Planar-chiral PPY derivative | O-acylated azlactones | 88-92% ee | [4] |
| DMAP-N-Oxide | α-amino acid-derived | O-acylated azlactones | 90-97% ee | [5] |
| DMAP-Thiourea Bifunctional Catalyst | Not specified | 1,3-Oxazolyl carbonates | up to 97% ee | [6][7] |
| Ugi-derived DMAP | Not specified | Oxindole derivatives | up to 99:1 er | [6] |
Note: The enantiomeric excess is highly dependent on the specific substrate and reaction conditions. For detailed experimental conditions, please refer to the original publications.
Experimental Protocols
General Procedure for the Kinetic Resolution of Secondary Alcohols
This protocol is adapted from the work of Mandai et al. for the kinetic resolution of secondary alcohols using a chiral DMAP derivative prepared by the Ugi multicomponent reaction.[2]
Materials:
-
Chiral DMAP derivative (e.g., (S,S)-4a) (0.010 mmol)
-
Racemic secondary alcohol (0.20 mmol)
-
Triethylamine (B128534) (21 μL, 0.15 mmol)
-
Toluene (B28343) (4.0 mL)
-
Acetic anhydride (14 μL, 0.15 mmol)
-
Methanol (for quenching)
-
Silica (B1680970) gel for filtration
Procedure:
-
To a solution of the chiral DMAP derivative (0.010 mmol), racemic secondary alcohol (0.20 mmol), and triethylamine (21 μL, 0.15 mmol) in toluene (4.0 mL) at -78 °C, add acetic anhydride (14 μL, 0.15 mmol).
-
Stir the reaction mixture at the same temperature for 15 hours.
-
Quench the reaction with methanol.
-
Concentrate the mixture in vacuo.
-
Filter the resulting residue through a short plug of silica gel (hexane/Et2O = 3:1, v/v) to separate the acetylated product and the unreacted alcohol.
-
Analyze the enantiomeric excess of the unreacted alcohol and the acetylated product by chiral HPLC or GC.
-
The conversion and selectivity factor (s) can be calculated from the enantiomeric excesses of the starting material and the product.
General Procedure for the Enantioselective Steglich Rearrangement
The following is a general procedure based on protocols described for the enantioselective Steglich rearrangement catalyzed by various chiral DMAP derivatives.[4][5][6]
Materials:
-
Chiral DMAP derivative (1-10 mol%)
-
O-acylated azlactone or oxazolyl carbonate substrate (1.0 equiv)
-
Anhydrous solvent (e.g., CH2Cl2, toluene, or THF)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere, add the chiral DMAP derivative (1-10 mol%) and the anhydrous solvent.
-
Cool the solution to the desired temperature (e.g., 0 °C, -20 °C, or -78 °C).
-
Add a solution of the O-acylated azlactone or oxazolyl carbonate substrate in the anhydrous solvent dropwise to the catalyst solution.
-
Stir the reaction mixture at the specified temperature and monitor the progress by TLC or LC-MS.
-
Upon completion, quench the reaction (e.g., with saturated aqueous NH4Cl solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.
Visualizations
Catalytic Cycle of DMAP in Acylation
The following diagram illustrates the generally accepted nucleophilic catalysis pathway for DMAP-catalyzed acylation. The chiral DMAP derivative first reacts with the acylating agent to form a chiral acylpyridinium intermediate. This highly reactive species is then attacked by the nucleophile (e.g., an alcohol), leading to the acylated product and regeneration of the chiral catalyst.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Kinetic Resolution of Tertiary Alcohols by Chiral DMAP Derivatives: Enantioselective Access to 3-Hydroxy-3-substituted 2-Oxindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A novel chiral DMAP–thiourea bifunctional catalyst catalyzed enantioselective Steglich and Black rearrangement reactions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
A comparative review of the environmental impact of DMAPA versus alternative amines
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the environmental impact of Dimethylaminopropylamine (DMAPA) versus alternative amines, supported by experimental data.
Dimethylaminopropylamine (DMAPA) is a key intermediate in the synthesis of various products, including surfactants like cocamidopropyl betaine (B1666868) (CAPB), which are widely used in personal care products and pharmaceuticals. As the focus on sustainable chemistry intensifies, a thorough evaluation of the environmental footprint of such high-use chemicals and their alternatives is crucial. This guide provides a comparative environmental impact assessment of DMAPA against its derivatives, Cocamidopropyl Betaine and Lauramidopropyl Betaine, and a structurally different alternative, Aminomethyl Propanol (B110389) (AMP).
Quantitative Environmental Impact Data
The following table summarizes key environmental impact parameters for DMAPA and its alternatives based on available data.
| Parameter | DMAPA (Dimethylaminopropylamine) | Cocamidopropyl Betaine (CAPB) | Lauramidopropyl Betaine | Aminomethyl Propanol (AMP) |
| Biodegradability | Readily biodegradable. 69% in 20 days (OECD 301D), 100% elimination in 15 days (OECD 302B).[1] | Readily biodegradable.[2][3] Half-life <1 day in seawater; 90% biodegraded in 5 days.[4] | Readily biodegradable.[5] | Readily biodegradable. 89.3% in 28 days (OECD 301F).[3] |
| Aquatic Toxicity - Fish (LC50) | 122 mg/L (96h, Leuciscus idus).[2] | 1.0 - 10.0 mg/L (96h, Brachydanio rerio).[6] | 1.11 mg/L (96h, Pimephales promelas).[7] | 190 mg/L (96h, Lepomis macrochirus).[3] |
| Aquatic Toxicity - Daphnia (EC50) | 60 mg/L (48h, Daphnia magna).[2] | 6.5 mg/L (48h, Daphnia magna).[6] | ~1.9 mg/L (48h, Daphnia magna).[7] | Not Found |
| Aquatic Toxicity - Algae (EC50) | 56 mg/L (72h, Scenedesmus subspicatus).[2] | 1.0 - 10.0 mg/L (72h, Desmodesmus subspicatus).[6] | 4.66 mg/L (72h, Desmodesmus subspicatus).[7] | Not Found |
| Bioaccumulation Potential (log Kow) | -0.35 (low potential).[1] | Not expected to bioaccumulate.[2] | Not expected to bioaccumulate. | Not Found |
| Life Cycle Assessment | Primary Energy Demand (PED): ~108 GJ/tonne.[8] | Global Warming Potential (GWP): Production of DMAPA precursor is a major contributor.[7] | Not Found | Low Global Warming Potential (GWP).[9] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the processes discussed, the following diagrams illustrate key concepts and methodologies.
The above diagram outlines the "cradle-to-gate" life cycle of a typical amine, from raw material extraction to the point where the finished product is ready to leave the factory.
This workflow illustrates the key steps in the OECD 301D Closed Bottle Test, a common method for assessing the ready biodegradability of chemicals.
This diagram provides a high-level comparison of the key environmental impact factors for the discussed amines.
Detailed Experimental Protocols
1. Ready Biodegradability - OECD 301D (Closed Bottle Test)
-
Principle: This test assesses the biodegradability of a chemical by measuring the consumption of dissolved oxygen in a sealed bottle containing a mineral medium, the test substance, and a microbial inoculum.
-
Methodology: A predetermined concentration of the test substance is added to a mineral medium inoculated with microorganisms (typically from sewage treatment plant effluent). The solution is placed in completely filled, sealed bottles and incubated in the dark at a constant temperature (20 ± 1°C) for 28 days. The dissolved oxygen concentration is measured at the beginning and end of the test, and at intermediate time points. The percentage of biodegradation is calculated as the ratio of the oxygen consumed by the test substance (corrected for the blank) to its theoretical oxygen demand (ThOD). A substance is considered readily biodegradable if it reaches at least 60% biodegradation within a 10-day window during the 28-day test period.[10][11][12]
2. Inherent Biodegradability - OECD 302B (Zahn-Wellens Test)
-
Principle: This test evaluates the potential for a chemical to be biodegraded by a high concentration of microorganisms from activated sludge.
-
Methodology: The test substance, mineral nutrients, and a relatively high concentration of activated sludge are mixed in an aqueous medium and aerated at 20-25°C for up to 28 days. Biodegradation is monitored by measuring the Dissolved Organic Carbon (DOC) or Chemical Oxygen Demand (COD) at regular intervals. The percentage of degradation is calculated from the removal of DOC or COD compared to the initial concentration. A result of >70% removal indicates inherent biodegradability.[13][14]
3. Acute Aquatic Toxicity - OECD 201 (Alga, Growth Inhibition Test), OECD 202 (Daphnia sp. Acute Immobilisation Test), and OECD 203 (Fish, Acute Toxicity Test)
-
Principle: These tests determine the acute toxicity of a substance to key aquatic organisms representing different trophic levels.
-
Methodology:
-
OECD 201 (Algae): Cultures of a selected algal species are exposed to various concentrations of the test substance in a nutrient-rich medium for 72 hours under standardized conditions of light and temperature. The inhibition of growth is measured by cell counts or another biomass surrogate. The EC50 (the concentration causing a 50% reduction in growth) is calculated.
-
OECD 202 (Daphnia): Young daphnids (Daphnia magna) are exposed to a range of concentrations of the test substance for 48 hours. The number of immobilized daphnids is recorded at 24 and 48 hours. The EC50 (the concentration causing immobilization in 50% of the daphnids) is determined.
-
OECD 203 (Fish): Fish of a recommended species are exposed to various concentrations of the test substance in a flow-through or semi-static system for 96 hours. Mortalities are recorded at 24, 48, 72, and 96 hours. The LC50 (the concentration that is lethal to 50% of the test fish) is calculated.
-
Comparative Analysis and Conclusion
DMAPA exhibits good biodegradability in both "ready" and "inherent" tests, indicating it is unlikely to persist in the environment.[1] Its aquatic toxicity is classified as moderate.[2] From a life cycle perspective, the production of DMAPA is energy-intensive.[8]
Cocamidopropyl Betaine (CAPB) and Lauramidopropyl Betaine , as derivatives of DMAPA, are also readily biodegradable.[3][5] However, their acute aquatic toxicity is significantly higher than that of DMAPA, falling into the "toxic to aquatic life" category.[6][7] The production of the DMAPA precursor is a major contributor to the global warming potential of CAPB.[7] There are also concerns about the potential for CAPB to form carcinogenic N-nitrosamines, although this is often linked to impurities from the manufacturing process.[15]
Aminomethyl Propanol (AMP) presents an interesting alternative as it is not derived from DMAPA. It demonstrates good ready biodegradability and has a low level of aquatic toxicity to fish.[3] The EPA has also noted its low global warming potential.[9]
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 3. nbinno.com [nbinno.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. upcommons.upc.edu [upcommons.upc.edu]
- 6. Aminomethyl propanol - Wikipedia [en.wikipedia.org]
- 7. erasm.org [erasm.org]
- 8. erasm.org [erasm.org]
- 9. biobasedeconomy.eu [biobasedeconomy.eu]
- 10. oecd.org [oecd.org]
- 11. Types of OECD 301 Biodegradation Tests - Aropha [aropha.com]
- 12. OECD 301/310: Ready Biodegradability Tests | ibacon GmbH [ibacon.com]
- 13. Investigation of OECD 301F ready biodegradability test to evaluate chemical fate in a realistic environment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. petroleumhpv.org [petroleumhpv.org]
- 15. smithers.com [smithers.com]
Safety Operating Guide
Safe Disposal of 3-Dimethylaminopropylamine: A Comprehensive Guide
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemicals is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 3-Dimethylaminopropylamine (DMAPA), a flammable and corrosive compound. Adherence to these procedures is critical for laboratory safety and environmental protection.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with extreme care in a well-ventilated area, preferably within a chemical fume hood.[1][2] The substance is corrosive and can cause severe skin burns and eye damage.[3][4] It is also flammable, with a flashpoint of 32°C, and its vapors can form explosive mixtures with air.[2][5]
Personal Protective Equipment (PPE) is mandatory:
-
Eye Protection: Wear chemical safety goggles and a face shield.[1][4]
-
Skin Protection: Use chemical-resistant gloves (e.g., nitrile rubber) and wear a chemical apron or other protective clothing to prevent skin contact.[1]
-
Respiratory Protection: In case of inadequate ventilation or potential for inhalation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors is necessary.[1][4]
Facilities handling DMAPA should be equipped with an eyewash station and a safety shower in close proximity to the workstation.[1][6]
Spill Management
In the event of a spill, immediate action is required to contain and clean up the material safely.
-
Evacuate and Ventilate: Evacuate all non-essential personnel from the spill area and ensure adequate ventilation.[2]
-
Eliminate Ignition Sources: Remove all sources of ignition, such as open flames, sparks, and hot surfaces.[1][2] Use non-sparking tools for cleanup.[1][3]
-
Containment and Absorption: Absorb the spill with an inert material like vermiculite, sand, or earth.[1] For larger spills, a vapor-suppressing foam may be used to reduce vapors.[1]
-
Collection: Carefully collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[4][7]
-
Decontamination: Clean the spill area thoroughly with a soap and water solution.[7]
-
Disposal of Contaminated Materials: All contaminated clothing and cleanup materials should be sealed in a vapor-tight plastic bag for eventual disposal as hazardous waste.[7]
Proper Disposal Procedures
The disposal of this compound and its containers must be conducted in strict accordance with all applicable local, regional, national, and international regulations.[3][6] This chemical is classified as a hazardous waste.[1][6]
Step-by-Step Disposal Protocol:
-
Waste Classification: Chemical waste generators must first determine if the discarded chemical is classified as a hazardous waste according to regulations such as the US EPA guidelines in 40 CFR Parts 261.3.[1]
-
Waste Collection: Collect waste DMAPA in a designated, properly labeled, and sealed container. Do not mix with other incompatible wastes.
-
Licensed Disposal Company: Arrange for the disposal of surplus and non-recyclable solutions through a licensed disposal company.[2][8]
-
Incineration: The recommended method of disposal is to burn the material in a chemical incinerator equipped with an afterburner and scrubber.[2] Extra care should be taken during ignition due to its high flammability.[2]
-
Container Disposal: Empty containers retain product residue and are also considered hazardous.[1][3] They should not be pressurized, cut, welded, or exposed to heat or flames.[1] Dispose of containers as unused product through a licensed disposal service.[2]
Environmental Precautions: Do not allow the product to enter drains, surface water, or the sanitary sewer system, as it is harmful to aquatic life.[2][6]
Quantitative Data Summary
| Property | Value |
| Flash Point | 32 °C (closed cup)[2] |
| pH | 12.7 at 100 g/l (20 °C)[2] |
| Water Solubility | 1,000 g/l at 20 °C (soluble)[2] |
| Vapor Pressure | 7 hPa at 20 °C[2] |
| Explosive Limits | Lower: 2.3 %(V), Upper: 12.35 %(V)[2] |
Disposal Workflow
Caption: Workflow for the safe disposal of this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. lobachemie.com [lobachemie.com]
- 4. scribd.com [scribd.com]
- 5. guidechem.com [guidechem.com]
- 6. fishersci.com [fishersci.com]
- 7. DIMETHYLAMINOPROPYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. cdhfinechemical.com [cdhfinechemical.com]
Safeguarding Your Research: A Comprehensive Guide to Handling 3-Dimethylaminopropylamine
For researchers, scientists, and drug development professionals, the safe handling of chemicals is paramount. This guide provides essential, immediate safety and logistical information for the use of 3-Dimethylaminopropylamine (DMAPA), a flammable and corrosive compound. Adherence to these procedures is critical to ensure personal safety and the integrity of your research.
Chemical Safety Overview
This compound is a flammable liquid and vapor that can cause severe skin burns, eye damage, and respiratory irritation.[1][2][3] It is harmful if swallowed or in contact with the skin and may cause an allergic skin reaction.[4][5] Understanding and mitigating these risks through proper personal protective equipment (PPE) and handling procedures is non-negotiable.
Quantitative Data for this compound
For quick reference, the following table summarizes key quantitative safety and physical property data for this compound.
| Parameter | Value | Source |
| Flash Point | 32 °C (89.6 °F) - closed cup | [6] |
| Boiling Point | 133 °C | [6] |
| Vapor Pressure | 7 hPa at 20 °C | [6] |
| Upper Explosion Limit | 12.35% (V) | [6] |
| Lower Explosion Limit | 2.3% (V) | [6] |
| Water Solubility | 1,000 g/l at 20 °C | [6] |
| Occupational Exposure Limits | None Listed | [1] |
Personal Protective Equipment (PPE) Selection
The selection of appropriate PPE is the first line of defense against exposure. The following flowchart outlines the decision-making process for selecting the correct gear.
Caption: PPE Selection Flowchart
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound minimizes risk. Follow this step-by-step operational plan.
1. Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, dry, well-ventilated area designated as a flammables area.[1]
-
Keep containers tightly closed and away from heat, sparks, open flames, and other ignition sources.[1][2]
-
Store away from incompatible materials such as acids, strong oxidizing agents, and acid chlorides.[7]
2. Handling and Use
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Ground and bond containers when transferring material to prevent static discharge.[1]
-
Use only non-sparking tools.[2]
-
Wear appropriate PPE as determined by the PPE selection flowchart. This includes at a minimum:
-
Eye/Face Protection: Chemical safety goggles and a face shield.[2][4]
-
Skin Protection: Chemical-resistant gloves and a lab coat or chemical apron.[1][2] It is recommended to use two different types of gloves for optimal protection.[8]
-
Respiratory Protection: For tasks with a risk of inhalation, use a NIOSH-approved respirator with organic vapor cartridges.[8][9]
-
-
Avoid contact with skin and eyes, and avoid inhaling vapors.[6]
-
Wash hands thoroughly after handling.[1]
3. Spill Management
In the event of a spill, immediate and correct action is crucial. The following workflow diagram illustrates the appropriate response.
Caption: Spill Response Workflow
4. First Aid Measures
Immediate first aid can significantly reduce the severity of an injury.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 30 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.[1]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1] Seek immediate medical attention.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Do not use mouth-to-mouth resuscitation.[1] Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water.[1] Seek immediate medical attention.[1]
5. Disposal
Proper disposal is a critical final step to ensure environmental and personal safety.
-
Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[1]
-
Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[2]
-
Empty containers may retain product residue (liquid and/or vapor) and can be dangerous.[1] Do not pressurize, cut, weld, braze, solder, drill, grind, or expose empty containers to heat, sparks, or open flames.[1]
-
Contaminated clothing and shoes should be properly disposed of and not reused.[1]
By integrating these safety protocols into your laboratory's standard operating procedures, you can create a safer research environment for everyone. Always refer to the most current Safety Data Sheet (SDS) for this compound before use.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. lobachemie.com [lobachemie.com]
- 3. nbinno.com [nbinno.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. files.dep.state.pa.us [files.dep.state.pa.us]
- 6. This compound - Safety Data Sheet [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. DIMETHYLAMINOPROPYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
